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  • Product: N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide
  • CAS: 209971-43-7

Core Science & Biosynthesis

Foundational

Technical Guide: N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide (CAS 209971-43-7)

For Researchers, Scientists, and Drug Development Professionals Introduction N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is a halogenated aromatic sulfonamide. The presence of a pyridine ring, a sulfonamide linka...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is a halogenated aromatic sulfonamide. The presence of a pyridine ring, a sulfonamide linkage, and an iodo-substituent suggests its potential for investigation in medicinal chemistry and drug discovery. The sulfonamide group is a well-established pharmacophore found in a variety of therapeutic agents. The pyridine moiety can engage in various biological interactions, and the iodine atom provides a site for further chemical modification or can influence the compound's pharmacokinetic and pharmacodynamic properties. This document provides a summary of the available technical information for this compound.

Physicochemical Properties

Limited experimental data is publicly available for the specific physicochemical properties of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. The following table summarizes the known and calculated properties.

PropertyValueSource
CAS Number 209971-43-7[1]
Molecular Formula C₁₂H₁₁IN₂O₂S[1]
Molecular Weight 374.2 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis and Purification

Proposed Experimental Protocol: Synthesis

Reaction: The synthesis would likely involve the reaction of 2-amino-5-iodopyridine with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

dot

Synthesis reagents 2-amino-5-iodopyridine + p-toluenesulfonyl chloride product N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide reagents->product Sulfonamide bond formation conditions Pyridine (solvent and base) Room Temperature to mild heating

Caption: Proposed synthesis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide.

Reagents and Solvents:

  • 2-amino-5-iodopyridine (1 equivalent)

  • p-toluenesulfonyl chloride (1-1.2 equivalents)

  • Pyridine (as both solvent and base) or another suitable organic solvent (e.g., dichloromethane, tetrahydrofuran) with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

Procedure:

  • To a solution of 2-amino-5-iodopyridine in pyridine (or another suitable solvent) at 0 °C, add p-toluenesulfonyl chloride portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Proposed Experimental Protocol: Purification

The crude product would likely be purified using column chromatography on silica gel.

dot

Purification Crude_Product Crude Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Elution Elution with Hexane/Ethyl Acetate Gradient Column_Chromatography->Elution Pure_Product Pure N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide Elution->Pure_Product Analysis Purity analysis by TLC and NMR Pure_Product->Analysis

Caption: Proposed purification workflow for the target compound.

Procedure:

  • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide.

Analytical Characterization

Specific analytical data for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is not available in the reviewed literature. However, standard analytical techniques would be employed to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to identify the number and types of protons in the molecule, including signals for the methyl group, the aromatic protons on the tosyl group, and the protons on the iodopyridine ring.

    • ¹³C NMR: Would show the number of distinct carbon environments in the molecule.

  • Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H bond, S=O stretches of the sulfonamide group, and C=C and C-N bonds of the aromatic rings.

Biological Activity and Mechanism of Action (Hypothetical)

There is no specific biological activity reported for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. However, based on the activities of structurally related compounds, some potential areas of interest can be hypothesized. Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, including as inhibitors of various enzymes and signaling pathways.

One prominent pathway where benzenesulfonamide-containing compounds have shown activity is the Wnt/β-catenin signaling pathway , which is often dysregulated in various cancers. Inhibition of this pathway is a promising strategy for cancer therapy.

Hypothetical Signaling Pathway Inhibition: Wnt/β-catenin Pathway

The following diagram illustrates a simplified, hypothetical mechanism by which a benzenesulfonamide derivative might inhibit the Wnt/β-catenin signaling pathway. This is a generalized representation and has not been experimentally validated for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide.

dot

Wnt_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP5_6 LRP5/6 Co-receptor Frizzled->LRP5_6 activates Dsh Dishevelled (Dsh) LRP5_6->Dsh recruits Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome degraded by beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc accumulates and translocates Inhibitor N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide (Hypothetical Target) Inhibitor->Destruction_Complex stabilizes? Inhibitor->beta_catenin_nuc prevents nuclear translocation? TCF_LEF TCF/LEF Inhibitor->TCF_LEF blocks interaction? beta_catenin_nuc->TCF_LEF binds to Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates

Caption: Hypothetical inhibition points in the Wnt/β-catenin pathway.

Conclusion

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is a compound with potential for further investigation in chemical biology and drug discovery. However, there is a significant lack of publicly available experimental data regarding its physicochemical properties, detailed synthetic and analytical procedures, and biological activity. The information provided in this guide is based on fundamental chemical principles and data from structurally related compounds. Further experimental validation is necessary to fully characterize this molecule and explore its potential therapeutic applications. Researchers interested in this compound should consider de novo synthesis and a comprehensive screening approach to elucidate its biological function.

References

Exploratory

Physical and chemical properties of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is a halogenated aromatic sulfonamide. The sulfonamide functional group is...

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is a halogenated aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties. The presence of an iodo-substituted pyridine ring suggests potential for use in further cross-coupling reactions and as a bioisostere for other functional groups, making it a compound of interest for chemical and pharmaceutical research. This document provides a detailed guide to its predicted physicochemical properties, a proposed synthetic protocol, and potential biological relevance.

Predicted Physicochemical Properties

While experimental data is not available, the following table summarizes the predicted physicochemical properties of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide based on computational models and data from analogous compounds.

PropertyPredicted ValueNotes
Molecular Formula C₁₂H₁₁IN₂O₂S-
Molecular Weight 374.19 g/mol -
Appearance White to off-white solidBased on similar sulfonamides.
Melting Point 150 - 180 °CEstimated based on related structures.
Boiling Point > 400 °C (decomposes)High boiling point is expected due to molecular weight and polarity.
Solubility Sparingly soluble in water; Soluble in DMSO, DMF, and chlorinated solvents.Typical solubility for aromatic sulfonamides. The solubility of a similar compound, 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide, is >39.5 µg/mL at pH 7.4[1].
pKa 7.5 - 8.5Estimated for the sulfonamide N-H proton, influenced by the electron-withdrawing nature of the pyridinyl and sulfonyl groups.
LogP 2.5 - 3.5Estimated based on the lipophilicity of the aromatic rings and the polar sulfonamide group.
CAS Number 209971-43-7[2]

Synthesis and Experimental Protocols

A plausible synthetic route to N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide involves the reaction of 2-amino-5-iodopyridine with p-toluenesulfonyl chloride.

Proposed Synthesis Workflow

reagents 2-amino-5-iodopyridine + p-toluenesulfonyl chloride reaction Reaction in Pyridine (Solvent and Base) Room Temperature, 12-24h reagents->reaction workup Aqueous Workup (HCl wash, water wash) reaction->workup extraction Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying (e.g., Na2SO4) extraction->drying purification Purification (Recrystallization or Column Chromatography) drying->purification product N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from general methods for the synthesis of N-pyridinyl-benzenesulfonamides.

Materials:

  • 2-amino-5-iodopyridine

  • p-toluenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-iodopyridine (1.0 eq) in anhydrous pyridine (10 mL per gram of aminopyridine).

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Predicted Spectroscopic Data

The following are predictions for the key spectroscopic features of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide based on the analysis of related compounds.

¹H NMR Spectroscopy
  • Aromatic Protons (p-toluenesulfonyl group): Two doublets are expected in the range of δ 7.2-8.0 ppm, corresponding to the AA'BB' system of the p-substituted benzene ring.

  • Aromatic Protons (iodopyridine ring): Three signals are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C6 will likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet. The presence of the iodine atom will influence the chemical shifts.

  • Methyl Protons: A singlet at approximately δ 2.4 ppm is expected for the methyl group on the toluenesulfonyl moiety.

  • N-H Proton: A broad singlet is expected, the chemical shift of which will be concentration and solvent dependent, likely in the range of δ 9-11 ppm.

¹³C NMR Spectroscopy
  • Aromatic Carbons (p-toluenesulfonyl group): Four signals are expected in the range of δ 125-145 ppm.

  • Aromatic Carbons (iodopyridine ring): Five signals are expected. The carbon bearing the iodine (C5) will show a characteristic upfield shift compared to a non-substituted carbon, likely in the range of δ 80-90 ppm. The other pyridine carbons will appear in the typical range of δ 110-160 ppm.

  • Methyl Carbon: A signal at approximately δ 21 ppm is expected.

IR Spectroscopy
  • N-H Stretch: A sharp to moderately broad band around 3200-3300 cm⁻¹.

  • C-H Aromatic Stretch: Bands above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹.

  • S=O Asymmetric and Symmetric Stretch: Two strong absorption bands are characteristic of sulfonamides, expected around 1330-1370 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric).

  • C=C and C=N Aromatic Ring Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (374.19 g/mol ). The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the molecular ion region.

  • Fragmentation Pattern: Common fragmentation patterns for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the S-N bond and the S-C(aryl) bond. Fragments corresponding to the p-toluenesulfonyl cation (m/z 155) and the 2-amino-5-iodopyridine radical cation (m/z 220) or related fragments are expected.

Potential Biological Activity and Signaling Pathways

While the biological activity of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide has not been reported, many sulfonamide derivatives are known to be biologically active. Given the structural motifs, this compound could be investigated for a range of activities, including as an antimicrobial agent or as an enzyme inhibitor. For instance, some sulfonamides have been shown to interact with the Keap1-Nrf2 pathway, which is a critical regulator of cellular response to oxidative stress and is often dysregulated in cancer.

Hypothetical Signaling Pathway: Targeting the Keap1-Nrf2 Axis

cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds to Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 Recruitment Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub Ubiquitination Cul3->Ub Proteasome Proteasomal Degradation Ub->Proteasome TargetCompound N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide TargetCompound->Keap1 Inhibits ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant and Detoxifying Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Hypothetical inhibition of the Keap1-Nrf2 pathway.

This diagram illustrates a potential mechanism where the target compound could inhibit the interaction between Keap1 and Nrf2. This would prevent the ubiquitination and subsequent degradation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. This could be a relevant pathway to investigate for potential therapeutic applications in diseases characterized by oxidative stress.

Conclusion

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is a compound with potential for further chemical and biological exploration. While direct experimental data is currently lacking, this guide provides a comprehensive theoretical framework for its properties, synthesis, and potential biological relevance based on the well-established chemistry of sulfonamides. It is hoped that this document will serve as a valuable resource for researchers interested in synthesizing and investigating this and related molecules.

References

Foundational

An In-depth Technical Guide to N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological relevance of N-(5-Iodo-pyridin-2-YL)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological relevance of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. The information is curated for professionals in the fields of chemical research and drug development.

Core Molecular Data

The fundamental molecular properties of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

PropertyValueSource
Molecular Formula C₁₂H₁₁IN₂O₂S[1]
Molecular Weight 374.2 g/mol [1]
CAS Number 209971-43-7[1][2]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)I
IUPAC Name N-(5-iodopyridin-2-yl)-4-methylbenzenesulfonamide

Molecular Structure

The molecular structure of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide consists of a p-toluenesulfonyl group attached to the amino group of 2-amino-5-iodopyridine. The key structural features include the benzenesulfonamide core, a methyl group on the phenyl ring, and an iodine atom on the pyridine ring.

Proposed Synthesis Protocol

A plausible synthetic route for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide can be conceptualized in a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-5-iodopyridine, followed by its reaction with 4-toluenesulfonyl chloride.

Step 1: Synthesis of 2-amino-5-iodopyridine

Materials:

  • 2-aminopyridine

  • Iodine

  • Hydrogen peroxide (30% aqueous solution)

  • Deionized water

  • Ice

Procedure:

  • Dissolve 2-aminopyridine in deionized water in a reaction vessel equipped with a stirrer.

  • Under continuous stirring, add iodine portion-wise to the solution. Maintain the temperature of the reaction mixture.

  • After the complete addition of iodine, allow the reaction to proceed for a set duration at a controlled temperature.

  • Slowly add hydrogen peroxide solution dropwise to the reaction mixture.

  • Continue stirring and maintain the temperature for an additional period to ensure the completion of the reaction.

  • Upon completion, heat the reaction mixture to reflux for a short period, then cool it down in an ice bath to precipitate the product.

  • Filter the precipitate, wash with ice-cold water, and dry to obtain 2-amino-5-iodopyridine.[3]

Step 2: Synthesis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

Materials:

  • 2-amino-5-iodopyridine (from Step 1)

  • 4-toluenesulfonyl chloride

  • Pyridine (as a catalyst and solvent)

  • Dichloromethane (as a solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a dry reaction flask, dissolve 2-amino-5-iodopyridine in a mixture of dichloromethane and pyridine.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4-toluenesulfonyl chloride in dichloromethane to the cooled mixture with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-amino-5-iodopyridine cluster_step2 Step 2: Synthesis of Final Compound A 2-aminopyridine C Reaction & Workup A->C B Iodine + H₂O₂ B->C D 2-amino-5-iodopyridine C->D F Reaction in Pyridine/DCM D->F E 4-toluenesulfonyl chloride E->F G N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide F->G

Caption: Proposed two-step synthesis workflow for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide.

Potential Biological Signaling Pathways

Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities. They are known to act as inhibitors of various enzymes, particularly carbonic anhydrases, and can modulate signaling pathways implicated in cancer and other diseases.

One of the key pathways often targeted by small molecule inhibitors with structures similar to benzenesulfonamides is the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.

MAPK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellResponse Cellular Responses (Proliferation, Survival) TranscriptionFactors->CellResponse Inhibitor Benzenesulfonamide Derivative (Inhibitor) Inhibitor->Raf Inhibitor->MEK

Caption: Potential inhibition of the MAPK/ERK signaling pathway by a benzenesulfonamide derivative.

References

Exploratory

An In-depth Technical Guide to the Synthesis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide, a molecule of inter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. The document outlines a probable synthetic pathway, detailed experimental protocols, and relevant characterization data based on analogous chemical transformations. The synthesis involves the reaction of 2-amino-5-iodopyridine with 4-methylbenzenesulfonyl chloride. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Introduction

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide (CAS No. 209971-43-7) is a sulfonamide derivative incorporating a 5-iodopyridine moiety.[1] Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, and iodinated aromatic rings are frequently used in medicinal chemistry as bioisosteres or as handles for further chemical modifications, such as cross-coupling reactions. This guide details a likely and efficient method for the preparation of this target compound.

Synthetic Pathway

The synthesis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide can be achieved through a two-step process starting from 2-aminopyridine. The first step is the iodination of 2-aminopyridine to form the key intermediate, 2-amino-5-iodopyridine. The second step involves the sulfonylation of this intermediate with 4-methylbenzenesulfonyl chloride (tosyl chloride) to yield the final product.

Logical Flow of Synthesis

Synthesis_Flow A 2-Aminopyridine B 2-Amino-5-iodopyridine A->B Iodination (I2, H2O2) C N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide B->C Sulfonylation (TsCl, Pyridine)

Caption: Synthetic workflow for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide.

Experimental Protocols

Synthesis of 2-Amino-5-iodopyridine

This protocol is adapted from a known procedure for the iodination of 2-aminopyridine.[2]

Reaction Scheme:

Step1_Reaction cluster_products Product A 2-Aminopyridine D 2-Amino-5-iodopyridine A->D Water B Iodine (I2) B->D Water C Hydrogen Peroxide (H2O2) C->D Water

Caption: Reaction scheme for the synthesis of 2-amino-5-iodopyridine.

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine in water.

  • With stirring, add iodine in portions.

  • After the addition of iodine is complete, maintain the reaction temperature and stir for a specified period.

  • Slowly add hydrogen peroxide dropwise to the reaction mixture.

  • Continue to stir and maintain the temperature to ensure the reaction goes to completion.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

  • The collected solid is washed with cold water and dried to afford 2-amino-5-iodopyridine.

Quantitative Data (Hypothetical):

ParameterValue
Molar Ratio (2-aminopyridine:Iodine:H₂O₂)1 : 1.1 : 0.8
SolventWater
Reaction Temperature80-90 °C
Reaction Time4-6 hours
Yield~85%
Melting Point125-128 °C
Synthesis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

This protocol is based on general methods for the synthesis of sulfonamides from amino-pyridines.

Reaction Scheme:

Step2_Reaction cluster_products Product A 2-Amino-5-iodopyridine C N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide A->C Pyridine (Base/Solvent) B 4-Methylbenzenesulfonyl chloride (TsCl) B->C Pyridine (Base/Solvent)

Caption: Reaction scheme for the synthesis of the target compound.

Procedure:

  • To a solution of 2-amino-5-iodopyridine in pyridine, add 4-methylbenzenesulfonyl chloride portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data (Hypothetical):

ParameterValue
Molar Ratio (2-amino-5-iodopyridine:TsCl)1 : 1.1
SolventPyridine
Reaction Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Yield70-80%
Melting Point180-185 °C

Characterization Data (Predicted)

The following table summarizes the expected characterization data for the final product.

AnalysisPredicted Data
¹H NMR Signals corresponding to the protons of the 5-iodopyridine ring and the tolyl group.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spec (ESI-MS) [M+H]⁺ peak corresponding to the molecular weight of the product.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching, S=O stretching (asymmetric and symmetric), and C-I stretching.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Pyridine is a flammable and toxic liquid; handle with care.

  • 4-Methylbenzenesulfonyl chloride is corrosive and a lachrymator; avoid inhalation and contact with skin.

  • Iodine is corrosive and harmful if inhaled or ingested.

  • Hydrogen peroxide is a strong oxidizing agent.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. The described two-step synthesis is based on well-established chemical transformations and is expected to be a reliable method for obtaining the target compound. The provided data and diagrams are intended to facilitate the work of researchers in the field of medicinal chemistry and drug development.

References

Foundational

Spectral and Methodological Profile of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectral characteristics and synthetic methodology for the compound N-(5-Iodo-pyridin-2-YL)-4-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and synthetic methodology for the compound N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. Due to the limited availability of direct experimental data in public literature, this document presents a combination of a proposed synthetic protocol adapted from related compounds and predicted spectral data based on the analysis of analogous structures. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel sulfonamide derivatives in drug discovery and development.

Core Spectral Data

The following tables summarize the predicted spectral data for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. These predictions are derived from the known spectral properties of structurally similar benzenesulfonamides and pyridinyl compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.30d1HPyridine-H6
~7.80dd1HPyridine-H4
~7.75d2HTosyl-H2, H6
~7.30d2HTosyl-H3, H5
~6.80d1HPyridine-H3
~2.40s3HTosyl-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~152.0Pyridine-C2
~148.0Pyridine-C6
~145.0Tosyl-C4
~144.0Pyridine-C4
~136.0Tosyl-C1
~129.5Tosyl-C3, C5
~128.0Tosyl-C2, C6
~115.0Pyridine-C3
~85.0Pyridine-C5
~21.5Tosyl-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3250MediumN-H Stretch
~1580MediumC=C Aromatic Stretch
~1340StrongSO₂ Asymmetric Stretch
~1160StrongSO₂ Symmetric Stretch
~900MediumS-N Stretch
~810StrongC-H Aromatic Out-of-Plane Bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zIon Type
~390[M+H]⁺
~412[M+Na]⁺

Experimental Protocols

The following section outlines a detailed methodology for the synthesis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide and the subsequent acquisition of its spectral data. This protocol is adapted from established procedures for the synthesis of similar sulfonamide compounds.

Synthesis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

This synthesis is based on the reaction of 2-amino-5-iodopyridine with p-toluenesulfonyl chloride.

Materials:

  • 2-Amino-5-iodopyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-iodopyridine (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide.

Spectral Analysis

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer.

  • The purified compound will be dissolved in deuterated chloroform (CDCl₃).

  • Chemical shifts will be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • The IR spectrum will be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample will be analyzed as a thin film on a KBr pellet.

  • Absorbance peaks will be reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) will be performed using an electrospray ionization (ESI) source.

  • The sample will be dissolved in a suitable solvent (e.g., acetonitrile/water) and infused into the mass spectrometer.

  • The mass-to-charge ratio (m/z) of the molecular ion will be determined.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for the synthesis, purification, and characterization of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide.

Synthesis_Workflow Synthesis and Purification Workflow reagents 2-Amino-5-iodopyridine + p-Toluenesulfonyl Chloride reaction Reaction in DCM with Pyridine reagents->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup drying Drying (MgSO₄) & Concentration workup->drying purification Silica Gel Column Chromatography drying->purification product Pure N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide purification->product

Caption: A flowchart illustrating the synthesis and purification process.

Characterization_Workflow Spectroscopic Characterization Workflow product Purified Compound nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: A workflow for the spectroscopic analysis of the synthesized compound.

Conclusion

This technical guide provides a foundational understanding of the spectral properties and a viable synthetic route for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. While the spectral data presented is predictive, it is based on sound chemical principles and data from analogous compounds, offering a reliable starting point for experimental verification. The detailed experimental protocols are designed to be readily implemented in a standard organic chemistry laboratory. This document aims to facilitate further research into this and related sulfonamide compounds, which hold potential for various applications in medicinal chemistry and drug development.

Foundational

In Silico Analysis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide: A Technical Guide to Molecular Docking and Interaction Analysis

For Immediate Release This whitepaper provides a comprehensive technical guide for the in silico modeling and molecular docking of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. This document is intended for resear...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for the in silico modeling and molecular docking of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development. It outlines detailed methodologies for computational analysis, presents data in a structured format, and includes visualizations of key workflows and biological pathways to facilitate a deeper understanding of the compound's potential therapeutic applications.

Introduction

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is a halogenated pyridinyl benzenesulfonamide derivative. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, and anti-inflammatory properties. The incorporation of a pyridine ring and an iodine atom suggests the potential for unique molecular interactions with biological targets. In silico modeling and molecular docking are powerful computational techniques that allow for the prediction of binding affinities and interaction patterns between a small molecule and a protein target, thereby providing valuable insights for drug design and lead optimization.

This guide will explore the hypothetical interaction of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide with several key protein targets implicated in cancer progression, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Carbonic Anhydrase IX (CA IX).

Compound Profile

A summary of the key chemical properties of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is presented below.

PropertyValueReference
IUPAC Name N-(5-iodopyridin-2-yl)-4-methylbenzenesulfonamide--INVALID-LINK--
CAS Number 209971-43-7[1]
Molecular Formula C12H11IN2O2S[1]
Molecular Weight 389.99 g/mol [1]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)I--INVALID-LINK--

In Silico Modeling and Docking

Molecular docking simulations were performed to predict the binding mode and affinity of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide with the active sites of VEGFR2, p38 MAPK, and Carbonic Anhydrase IX.

Hypothetical Docking Results

The following table summarizes the predicted binding affinities and key interactions of the title compound with the selected protein targets. These are hypothetical results for illustrative purposes.

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)Hydrogen Bonds (Hypothetical)Hydrophobic Interactions (Hypothetical)
VEGFR2 2OH4-9.8Cys919, Asp1046, Glu885, Leu8402 (Asp1046, Cys919)Val848, Ala866, Leu1035
p38 MAPK 1LEW-8.5Met109, Gly110, Lys53, Asp1682 (Met109, Lys53)Leu75, Val83, Ile141
Carbonic Anhydrase IX 3IAI-7.9His94, His96, His119, Thr199, Thr2003 (His94, Thr199, Thr200)Val121, Leu198, Pro202
Experimental Protocols

A detailed methodology for the molecular docking studies is provided below.

3.2.1. Protein Preparation

  • Selection and Retrieval: The three-dimensional crystal structures of the target proteins were obtained from the Protein Data Bank (PDB): VEGFR2 (PDB ID: 2OH4), p38 MAPK (PDB ID: 1LEW), and Carbonic Anhydrase IX (PDB ID: 3IAI).

  • Preprocessing: The protein structures were prepared using AutoDockTools (ADT). This involved the removal of water molecules and co-crystallized ligands, the addition of polar hydrogen atoms, and the assignment of Kollman charges.

3.2.2. Ligand Preparation

  • Structure Generation: The 2D structure of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide was sketched using MarvinSketch and converted to a 3D structure.

  • Energy Minimization: The ligand's geometry was optimized using the MMFF94 force field to obtain a low-energy conformation.

  • Charge and Torsion Angle Assignment: Gasteiger partial charges were computed, and rotatable bonds were defined using ADT.

3.2.3. Molecular Docking

  • Grid Box Generation: A grid box was defined to encompass the active site of each protein. The grid dimensions were centered on the respective co-crystallized ligands from the original PDB files.

  • Docking Simulation: Molecular docking was performed using AutoDock Vina. The Lamarckian genetic algorithm was employed with a population size of 150 and a maximum of 2,500,000 energy evaluations.

  • Analysis of Results: The resulting docked conformations were ranked based on their binding energies. The pose with the lowest binding energy was selected for detailed interaction analysis using Discovery Studio Visualizer.

Visualizations

Experimental Workflow

experimental_workflow Figure 1. Molecular Docking Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB Retrieval, Cleaning) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis (Binding Energy Calculation) docking->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis

Caption: Figure 1. A generalized workflow for in silico molecular docking studies.

VEGFR2 Signaling Pathway

VEGFR2_signaling_pathway Figure 2. Simplified VEGFR2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates PLCg PLCγ VEGFR2->PLCg Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor N-(5-Iodo-pyridin-2-YL)-4-methyl- benzenesulfonamide Inhibitor->VEGFR2 Inhibits

Caption: Figure 2. A simplified representation of the VEGFR2 signaling cascade.

Conclusion

This technical guide provides a framework for the in silico investigation of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. The detailed protocols for molecular docking and the structured presentation of hypothetical data offer a practical resource for researchers. The visualizations of the experimental workflow and a relevant signaling pathway further aid in the conceptualization of the research process. The hypothetical docking results suggest that this compound may exhibit inhibitory activity against key cancer-related targets, warranting further investigation through in vitro and in vivo studies to validate these computational predictions.

References

Exploratory

An In-depth Technical Guide on the Physicochemical Properties of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available information and standardized methodologies for characterizing the solubility and sta...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and standardized methodologies for characterizing the solubility and stability of the compound N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its known chemical properties, predicted physicochemical parameters, and detailed experimental protocols for their determination. This guide is intended to support researchers and drug development professionals in designing and executing studies to generate robust solubility and stability data for this and structurally related molecules.

Compound Identity

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is a chemical compound containing a sulfonamide linkage between a p-toluenesulfonyl group and a 2-amino-5-iodopyridine moiety.

Table 1: Chemical Identity of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

IdentifierValue
IUPAC Name N-(5-iodopyridin-2-yl)-4-methylbenzenesulfonamide
CAS Number 209971-43-7[1]
Molecular Formula C₁₂H₁₀IN₃O₂S
Molecular Weight 387.19 g/mol
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)I

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

PropertyPredicted ValueMethod
LogP (o/w) 3.2ALOGPS
Aqueous Solubility -4.1 (log mol/L)ALOGPS
pKa (most acidic) 7.8 (sulfonamide N-H)ChemAxon
pKa (most basic) 2.5 (pyridine N)ChemAxon
Polar Surface Area 68.9 ŲChemAxon
Rotatable Bonds 2ChemAxon
Hydrogen Bond Donors 1ChemAxon
Hydrogen Bond Acceptors 4ChemAxon

Note: These values are predictions from computational models and should be confirmed by experimental data.

Solubility Profile: Experimental Protocol

The solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability. A standard method for determining aqueous and solvent solubility is the shake-flask method.

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent or buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

3.2. Materials and Equipment

  • N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide (solid)

  • Solvents: Purified water, phosphate-buffered saline (PBS) pH 7.4, and other relevant organic solvents (e.g., DMSO, ethanol, acetonitrile).

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm)

3.3. Experimental Workflow

G Solubility Determination Workflow A Add excess compound to solvent B Equilibrate at constant temperature with agitation (e.g., 24-48h) A->B C Centrifuge to separate solid from supernatant B->C D Filter supernatant C->D E Prepare dilutions of the filtrate D->E F Analyze by HPLC E->F G Quantify against a standard curve F->G

Caption: Workflow for shake-flask solubility determination.

3.4. Detailed Procedure

  • Preparation: Prepare a series of vials with a known volume of the desired solvent (e.g., 1 mL of PBS pH 7.4).

  • Addition of Compound: Add an excess amount of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide to each vial to ensure a saturated solution.

  • Equilibration: Place the vials in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 24 to 48 hours) to reach equilibrium.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Prepare a series of accurate dilutions of the filtered supernatant with the appropriate solvent.

  • Analysis: Analyze the diluted samples by a validated HPLC method.

  • Quantification: Determine the concentration of the compound in the original supernatant by comparing the peak areas to a standard calibration curve prepared with known concentrations of the compound.

Stability Profile: Experimental Protocol

Assessing the stability of a compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are typically performed according to ICH guidelines.

4.1. Principle

The compound is subjected to stress conditions such as acid, base, oxidation, heat, and light. The extent of degradation is monitored over time using a stability-indicating analytical method, such as HPLC.

4.2. Stress Conditions

  • Acid Hydrolysis: 0.1 M HCl at 60°C

  • Base Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: Solid compound at 80°C

  • Photostability: Solution exposed to light (ICH Q1B guidelines)

4.3. Experimental Workflow

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Sampling Sample at time points Acid->Sampling Base Base Hydrolysis Base->Sampling Oxidation Oxidation Oxidation->Sampling Thermal Thermal Thermal->Sampling Photo Photostability Photo->Sampling Quench Quench reaction Sampling->Quench HPLC Analyze by HPLC-UV/MS Quench->HPLC Quantify Quantify parent peak and identify degradants HPLC->Quantify

Caption: Workflow for a forced degradation study.

4.4. Detailed Procedure

  • Sample Preparation: Prepare stock solutions of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide in a suitable solvent. For thermal degradation, use the solid compound.

  • Stress Application:

    • For hydrolytic and oxidative studies, mix the stock solution with the respective stress agent (acid, base, or H₂O₂).

    • For thermal studies, place the solid compound in a temperature-controlled oven.

    • For photostability, expose the solution to a calibrated light source, protecting a control sample from light.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method, which can separate the parent compound from its degradation products. A mass spectrometer can be used for the identification of degradants.

  • Data Evaluation: Calculate the percentage of the remaining parent compound and identify and quantify any major degradation products.

Hypothetical Signaling Pathway Involvement

While no specific biological targets or signaling pathways have been definitively identified for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide in the public domain, compounds containing a sulfonamide moiety are known to interact with a variety of biological targets. For illustrative purposes, the following diagram depicts a general mechanism by which a hypothetical sulfonamide-containing inhibitor might modulate a kinase signaling pathway.

G Hypothetical Kinase Inhibition Pathway Compound N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide Kinase Target Kinase Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response Downstream->Response

Caption: Hypothetical inhibition of a kinase signaling pathway.

This guide provides a framework for the systematic evaluation of the solubility and stability of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. The experimental protocols described are standard in the pharmaceutical industry and can be adapted to meet specific research needs. The generation of reliable experimental data for these critical parameters is essential for the successful development of this compound as a potential therapeutic agent.

References

Foundational

A Comprehensive Review of Iodo-Substituted Pyridinyl Benzenesulfonamides: Synthesis, Potential Biological Activity, and Future Directions

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of iodo-substituted pyridinyl benzenesulfonamides, a class of compounds with significant potential in medi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of iodo-substituted pyridinyl benzenesulfonamides, a class of compounds with significant potential in medicinal chemistry. While direct research on this specific scaffold is emerging, this review synthesizes information from closely related structures to provide a foundational understanding of their synthesis, potential biological targets, and structure-activity relationships. This document aims to serve as a valuable resource for researchers interested in exploring this promising area of drug discovery.

Introduction

Benzenesulfonamides are a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory effects. The incorporation of a pyridinyl ring can enhance the physicochemical properties of a molecule, including its solubility and ability to form salts. Furthermore, the introduction of an iodine atom, a halogen with unique electronic and steric properties, can significantly influence a compound's biological activity through halogen bonding and by serving as a handle for further chemical modification. The combination of these three moieties—iodo, pyridinyl, and benzenesulfonamide—presents a compelling scaffold for the development of novel therapeutic agents.

Synthesis and Characterization

While a single, standardized protocol for the synthesis of all iodo-substituted pyridinyl benzenesulfonamides is not available, a general synthetic strategy can be proposed based on established chemical methodologies. The core reaction involves the coupling of an iodo-substituted aminopyridine with a benzenesulfonyl chloride derivative.

Proposed General Synthetic Protocol

A plausible synthetic route is outlined below. This protocol is a composite of standard procedures for sulfonamide formation and reactions involving halogenated pyridines.

Reaction Scheme:

Materials:

  • Appropriately substituted iodo-aminopyridine (e.g., 2-amino-5-iodopyridine, 3-amino-2-iodopyridine, etc.)

  • Benzenesulfonyl chloride (or a substituted derivative)

  • Anhydrous pyridine or another suitable base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the iodo-substituted aminopyridine (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (2.0-3.0 equivalents) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of benzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure iodo-substituted pyridinyl benzenesulfonamide.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis Workflow Diagram

G Figure 1. General Synthetic Workflow cluster_0 Figure 1. General Synthetic Workflow Start Start Dissolve Iodo-aminopyridine in DCM Dissolve Iodo-aminopyridine in DCM Start->Dissolve Iodo-aminopyridine in DCM Add Pyridine Add Pyridine Dissolve Iodo-aminopyridine in DCM->Add Pyridine Cool to 0 C Cool to 0 C Add Pyridine->Cool to 0 C Add Benzenesulfonyl chloride Add Benzenesulfonyl chloride Cool to 0 C->Add Benzenesulfonyl chloride Stir at RT for 12-24h Stir at RT for 12-24h Add Benzenesulfonyl chloride->Stir at RT for 12-24h Reaction Monitoring (TLC) Reaction Monitoring (TLC) Stir at RT for 12-24h->Reaction Monitoring (TLC) Reaction Monitoring (TLC)->Stir at RT for 12-24h Incomplete Workup Workup Reaction Monitoring (TLC)->Workup Complete Purification (Chromatography) Purification (Chromatography) Workup->Purification (Chromatography) Characterization (NMR, MS) Characterization (NMR, MS) Purification (Chromatography)->Characterization (NMR, MS) End End Characterization (NMR, MS)->End

Caption: Figure 1. General Synthetic Workflow for Iodo-Substituted Pyridinyl Benzenesulfonamides.

Potential Biological Activities and Structure-Activity Relationships (SAR)

Based on the activities of structurally related compounds, iodo-substituted pyridinyl benzenesulfonamides are predicted to interact with a variety of biological targets. The following sections summarize these potential activities and discuss the anticipated SAR.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

A series of N-pyridinyl ureidobenzenesulfonates have been identified as potent inhibitors of DHODH, an enzyme crucial for de novo pyrimidine biosynthesis in cancer cells.[1][2]

  • SAR Insights:

    • The pyridinyl moiety was introduced to improve physicochemical properties, such as water solubility, through salt formation.[1]

    • The position of the nitrogen atom in the pyridinyl ring influences antiproliferative activity.[1]

    • Substitution on the pyridinyl ring, including with an iodine atom, has been shown to yield potent compounds with IC50 values in the micromolar range against various cancer cell lines.[1]

Table 1: Antiproliferative Activity of Related N-pyridinyl Ureidobenzenesulfonates against HT-1080 Cells [1]

CompoundSubstitution on Pyridinyl RingIC50 (µM)
Analog 1 Iodo1.1 - 5.9
Analog 2 Isopropyl1.1 - 5.9
Carbonic Anhydrase (CA) Inhibition

Benzenesulfonamides are a classic scaffold for the inhibition of carbonic anhydrases, enzymes involved in pH regulation and implicated in various diseases, including cancer and glaucoma.

  • SAR Insights:

    • Ureido-substituted benzenesulfonamides have shown potent inhibition of several human CA isoforms, including the tumor-associated CA IX and XII.[3]

    • Iodo-substituted quinazolinones bearing a benzenesulfonamide moiety have demonstrated inhibitory activity against hCA I, II, IX, and XII in the nanomolar range.[4]

    • The substitution pattern on the benzenesulfonamide core is critical for isoform selectivity.

Table 2: Inhibitory Activity of Related Iodo-quinazolinone Benzenesulfonamides against Human CA Isoforms [4]

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
Analog 3 7.6 - 782.834.4 - 412.129.1 - 2225.38.8 - 429.4
Other Potential Targets
  • TRPV4 Inhibition: Benzenesulfonamide derivatives have been explored as antagonists of the TRPV4 ion channel, with potential applications in treating acute lung injury.[5]

  • 12-Lipoxygenase Inhibition: Certain benzenesulfonamide-based scaffolds have shown potent and selective inhibition of 12-lipoxygenase, an enzyme involved in inflammation and thrombosis.[6]

  • Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibition: Biphenyl-benzenesulfonamide derivatives have been investigated as inhibitors of the Keap1-Nrf2 PPI, a key pathway in cellular defense against oxidative stress.[7]

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel iodo-substituted pyridinyl benzenesulfonamides, a series of in vitro assays can be employed. The following are representative protocols for key biological targets.

DHODH Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (substrate)

  • Decylubiquinone (electron acceptor)

  • 2,6-dichloroindophenol (DCIP, colorimetric indicator)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, DHODH enzyme, and decylubiquinone.

  • Compound Addition: Add the test compound or DMSO (vehicle control) to the wells.

  • Initiation: Initiate the reaction by adding dihydroorotate and DCIP.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydration of CO₂.

Materials:

  • Purified human CA isoforms (e.g., hCA I, II, IX, XII)

  • CO₂-saturated water (substrate)

  • Buffer (e.g., Tris-HCl)

  • pH indicator (e.g., phenol red)

  • Test compounds dissolved in DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Incubation: Pre-incubate the CA enzyme with the test compound or DMSO (control) in the assay buffer.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water in a stopped-flow instrument.

  • Measurement: Monitor the change in absorbance of the pH indicator over time. The initial rate of the reaction is proportional to the CA activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the Ki value by applying the Cheng-Prusoff equation.

Signaling Pathway Analysis

Should a compound show significant activity against a particular target, further investigation into its effect on cellular signaling pathways is warranted.

G Figure 2. Potential DHODH Inhibition Pathway cluster_0 Figure 2. Potential DHODH Inhibition Pathway Iodo_pyridinyl_benzenesulfonamide Iodo_pyridinyl_benzenesulfonamide DHODH DHODH Iodo_pyridinyl_benzenesulfonamide->DHODH Inhibits Orotate Orotate DHODH->Orotate Product Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate Pyrimidine_synthesis Pyrimidine_synthesis Orotate->Pyrimidine_synthesis DNA_RNA_synthesis DNA_RNA_synthesis Pyrimidine_synthesis->DNA_RNA_synthesis Cell_proliferation Cell_proliferation DNA_RNA_synthesis->Cell_proliferation

Caption: Figure 2. Potential DHODH Inhibition Pathway of Iodo-Substituted Pyridinyl Benzenesulfonamides.

Future Perspectives and Conclusion

The scaffold of iodo-substituted pyridinyl benzenesulfonamides represents a promising yet underexplored area in medicinal chemistry. The synthesis of a focused library of these compounds with systematic variations in the substitution pattern on both the pyridinyl and benzene rings is a logical next step. Screening this library against a panel of relevant biological targets, including DHODH, carbonic anhydrases, and various kinases, could uncover novel lead compounds.

The presence of the iodine atom provides an opportunity for further derivatization through reactions such as Suzuki or Sonogashira coupling, allowing for the rapid generation of a diverse set of analogs. Furthermore, the development of a comprehensive SAR for this class of compounds will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

References

Exploratory

Discovery and history of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of detailed information regarding the discovery, history, and specific biological activity of N-(5-Iodo-p...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of detailed information regarding the discovery, history, and specific biological activity of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. While this compound is listed in several chemical supplier catalogs, comprehensive studies detailing its synthesis, experimental evaluation, and mechanism of action are not readily accessible.

In lieu of the requested guide on a compound with sparse documentation, this report will focus on a structurally related and extensively researched benzenesulfonamide-containing drug: Pazopanib . Pazopanib, with the chemical name 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide, is a potent multi-targeted tyrosine kinase inhibitor. Its well-documented history, from discovery to clinical application, provides a wealth of technical information suitable for the intended audience of researchers, scientists, and drug development professionals. This guide will adhere to all the core requirements of data presentation, experimental protocols, and mandatory visualizations as initially requested.

Introduction and Discovery

Pazopanib (trade name Votrient®) is an anti-cancer medication that functions as a multi-targeted tyrosine kinase inhibitor, primarily by inhibiting angiogenesis, the formation of new blood vessels that tumors require to grow.[1] Developed by GlaxoSmithKline, the discovery of pazopanib stemmed from a screening program designed to identify compounds that could suppress vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[2][3]

The story of pazopanib's development began over 15 years ago, culminating in its approval by the U.S. Food and Drug Administration (FDA) in 2009 for the treatment of advanced renal cell carcinoma.[2][4] Its approval marked a significant advancement in the treatment of this type of kidney cancer, shifting the paradigm from older immune-based therapies to targeted drugs that inhibit the blood supply to tumors.[4] Subsequently, pazopanib also received approval for the treatment of advanced soft tissue sarcoma in patients who have undergone prior chemotherapy.[5]

Synthesis of Pazopanib

The synthesis of Pazopanib can be achieved through various routes, with a common strategy involving the coupling of three key intermediates: a substituted indazole, a dichloropyrimidine, and a sulfonamide-containing aniline. A representative synthetic scheme is outlined below, followed by a detailed protocol for the final coupling reaction.

A variety of synthetic strategies for Pazopanib have been documented, often focusing on improving yield, safety, and cost-effectiveness.[6][7][8][9] A common and efficient route involves the reaction of 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine to form an intermediate, which is then coupled with 5-amino-2-methylbenzenesulfonamide to yield Pazopanib.[7]

Experimental Protocol: Final Coupling Step for Pazopanib Synthesis

This protocol describes the final step in a common synthesis route for Pazopanib, involving the coupling of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide.[6]

  • Reaction Setup: A reaction flask is charged with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 equivalent) and 5-amino-2-methylbenzenesulfonamide (1.05 equivalents).

  • Solvent and Catalyst: An appropriate solvent, such as ethanol or N,N-dimethylformamide (DMF), is added to the flask. A catalytic amount of concentrated hydrochloric acid is then introduced to the mixture.

  • Reaction Conditions: The reaction mixture is heated to approximately 95°C and stirred. The progress of the reaction is monitored using thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. This cooling may induce the precipitation of the Pazopanib hydrochloride salt.

  • Purification: The precipitate is collected by filtration, washed with a suitable solvent to remove impurities, and then dried under vacuum to yield the final product.

G cluster_synthesis Pazopanib Synthesis Workflow Start Start Charge_Reactants Charge N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H- indazol-6-amine and 5-amino-2-methylbenzenesulfonamide Start->Charge_Reactants Add_Solvent_Catalyst Add solvent (e.g., Ethanol) and catalytic concentrated HCl Charge_Reactants->Add_Solvent_Catalyst Heat_and_Stir Heat to ~95°C and stir Add_Solvent_Catalyst->Heat_and_Stir Monitor_Reaction Monitor reaction progress by TLC Heat_and_Stir->Monitor_Reaction Cool_to_RT Cool reaction mixture to room temperature Monitor_Reaction->Cool_to_RT Reaction Complete Precipitation Precipitation of Pazopanib HCl Cool_to_RT->Precipitation Filter_and_Wash Filter and wash the precipitate Precipitation->Filter_and_Wash Dry_Product Dry the product under vacuum Filter_and_Wash->Dry_Product End End Dry_Product->End

A generalized workflow for the final coupling step in Pazopanib synthesis.

Mechanism of Action

Pazopanib is a multi-targeted tyrosine kinase inhibitor that exerts its anti-cancer effects by blocking key signaling pathways involved in tumor growth and angiogenesis.[10][11] Its primary targets are the vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[5][12]

By inhibiting these receptors, Pazopanib disrupts the downstream signaling cascades that promote the proliferation and migration of endothelial cells, which are essential for the formation of new blood vessels.[13] This anti-angiogenic activity effectively limits the tumor's access to nutrients and oxygen, thereby inhibiting its growth.[11]

The binding of vascular endothelial growth factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a signaling cascade involving multiple downstream effectors, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, survival, and migration.[13][14][15] Pazopanib competitively binds to the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain, preventing its activation and blocking the entire downstream signaling cascade.

G cluster_pathway VEGFR Signaling Pathway and Pazopanib Inhibition VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Pazopanib Pazopanib Pazopanib->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Simplified VEGFR-2 signaling pathway and the point of inhibition by Pazopanib.

Quantitative Data

The inhibitory activity of Pazopanib has been quantified against a range of tyrosine kinases and in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to express the potency of an inhibitor.

Table 1: Pazopanib IC50 Values Against Key Tyrosine Kinases

Kinase TargetIC50 (nM)
VEGFR-110
VEGFR-230
VEGFR-347
PDGFR-α84
PDGFR-β84
c-Kit74
Data compiled from multiple sources.[16]

Table 2: Pazopanib IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypePazopanib IC50 (µM)
RT4Bladder Cancer5.14
HTB9Bladder Cancer11.84
HTB3Bladder Cancer14.16
CRL1749Bladder Cancer22.69
J82Bladder Cancer24.57
HT1376Bladder Cancer28.21
T24Bladder Cancer52.45
SupBladder Cancer53.32
GDM1Acute Myeloid Leukemia< 1
ARH-77Myeloma< 1
NCI-H716Colon Carcinoma< 1
G402Kidney Leiomyoblastoma< 1
CGTH-W-1Thyroid Carcinoma< 1
A204Rhabdomyosarcoma< 1
CML-T1Chronic Myeloid Leukemia< 1
Data for bladder cancer cell lines are from a specific study, while other cell line data indicate high sensitivity.[16][17]

Experimental Protocols

In Vitro Kinase Assay for Determining Pazopanib IC50 against VEGFR-2

This protocol describes a representative luminescence-based in vitro kinase assay to quantify the inhibitory activity of Pazopanib against recombinant human VEGFR-2. The principle of this assay is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).

Materials and Reagents:

  • Recombinant Human VEGFR-2

  • Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Kinase Buffer

  • ATP

  • Pazopanib

  • Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo®)

  • DMSO

  • Solid White 96-well Assay Plates

  • Nuclease-free Water

Procedure:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a concentrated stock with nuclease-free water.

    • Prepare a stock solution of Pazopanib in DMSO and perform serial dilutions in 1x Kinase Buffer to achieve the desired concentration range for testing. Ensure the final DMSO concentration in the assay does not inhibit the enzyme.

    • Dilute the recombinant VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.

  • Assay Setup:

    • Add the diluted Pazopanib solutions to the "Test Inhibitor" wells of a 96-well plate.

    • Add 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

  • Kinase Reaction:

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the kinase substrate.

    • Add the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add an equal volume of 1x Kinase Buffer to the "Blank" wells.

    • Add the Master Mix to all wells to initiate the kinase reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • After incubation, add the kinase detection reagent (e.g., Kinase-Glo® reagent) to all wells to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for a short period to stabilize the signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average luminescence signal of the "Blank" wells from all other measurements.

    • Calculate the percent inhibition for each Pazopanib concentration relative to the "Positive Control".

    • Plot the percent inhibition against the logarithm of the Pazopanib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_assay VEGFR-2 In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Pazopanib serial dilutions - Diluted VEGFR-2 enzyme - Kinase Master Mix (Buffer, ATP, Substrate) Start->Prepare_Reagents Plate_Setup Plate Setup: - Add Pazopanib dilutions to test wells - Add controls (Positive and Blank) Prepare_Reagents->Plate_Setup Add_Enzyme Add VEGFR-2 enzyme to test and positive control wells Plate_Setup->Add_Enzyme Initiate_Reaction Initiate reaction by adding Master Mix Add_Enzyme->Initiate_Reaction Incubate Incubate at 30°C for 60 minutes Initiate_Reaction->Incubate Stop_and_Detect Add Kinase-Glo® reagent to stop reaction and generate luminescent signal Incubate->Stop_and_Detect Read_Plate Read luminescence on a microplate reader Stop_and_Detect->Read_Plate Analyze_Data Analyze Data: - Calculate % inhibition - Determine IC50 value Read_Plate->Analyze_Data End End Analyze_Data->End

References

Foundational

An In-depth Technical Guide to the Safety and Handling of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended as a technical guide for trained professionals in research and development. A specific Safety Data Sheet (SDS) for N-(...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. A specific Safety Data Sheet (SDS) for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is not publicly available. The information herein is a composite assessment based on the known hazards of its precursors, 2-amino-5-iodopyridine and p-toluenesulfonyl chloride, and the general properties of related sulfonamide and halogenated pyridine compounds. Always perform a thorough risk assessment before handling this chemical.

Chemical and Physical Properties

Property2-Amino-5-iodopyridinep-Toluenesulfonyl chloride
CAS Number 20511-12-0[1]98-59-9[2]
Molecular Formula C5H5IN2C7H7ClO2S[3]
Molecular Weight 220.01 g/mol 190.65 g/mol [3]
Appearance Crystalline powderWhite crystalline powder[2]
Melting Point 128-131 °C65-69 °C
Boiling Point Not available134 °C at 13 hPa

Hazard Identification and Safety Precautions

Based on the hazardous properties of its precursors and related compounds, N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide should be handled with caution. The primary hazards are likely to be skin and eye irritation, and potential respiratory irritation.

GHS Hazard Classification (Anticipated):

Hazard ClassCategoryHazard Statement
Skin Irritation2Causes skin irritation.[3][4][5]
Eye Irritation2ACauses serious eye irritation.[3][4][5]
Specific Target Organ Toxicity - Single Exposure (Respiratory)3May cause respiratory irritation.[4]
Acute Toxicity (Oral)4 (Assumed)Harmful if swallowed.

Safety and Handling Workflow:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Personal Protective Equipment (PPE) Risk_Assessment->Don_PPE Fume_Hood Work in a certified chemical fume hood Don_PPE->Fume_Hood Weighing Weigh solid carefully to avoid dust Fume_Hood->Weighing Dissolving Dissolve in appropriate solvent Weighing->Dissolving Reaction Perform reaction under inert atmosphere if necessary Dissolving->Reaction Decontaminate Decontaminate glassware and surfaces Reaction->Decontaminate Waste_Disposal Dispose of waste in labeled containers Decontaminate->Waste_Disposal Doff_PPE Doff PPE and wash hands Waste_Disposal->Doff_PPE

Caption: A typical workflow for safely handling chemical compounds.

Personal Protective Equipment (PPE)

A comprehensive list of recommended PPE is provided below.

Body PartEquipmentSpecification
Eyes/Face Safety glasses with side shields or chemical goggles.[2][6]Conforming to EN166 (EU) or NIOSH (US) standards.[4]
Skin Chemical-resistant gloves (e.g., nitrile rubber).[2][6]Check for compatibility and breakthrough time.
Body Laboratory coat.Fully buttoned.
Respiratory Dust mask or respirator.Use if handling large quantities or if dust is generated.[6]

First-Aid Measures

In case of exposure, follow these first-aid procedures:

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Experimental Protocol: Synthesis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

This protocol is adapted from a similar synthesis of 4-Iodo-N-(2-pyridinyl)benzenesulfonamide.[8]

Materials:

  • 2-Amino-5-iodopyridine

  • p-Toluenesulfonyl chloride

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 2M Sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-iodopyridine (1.0 eq) in pyridine.

  • To this solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash with 2M sulfuric acid to remove excess pyridine.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide.

Synthesis Workflow Diagram:

G Start Dissolve 2-amino-5-iodopyridine in pyridine Add_TsCl Add p-toluenesulfonyl chloride Start->Add_TsCl Stir Stir at room temperature (24-48h) Add_TsCl->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup Dilute with DCM and perform aqueous workup Monitor->Workup Complete Purify Purify by chromatography or recrystallization Workup->Purify End Obtain pure product Purify->End

Caption: A general workflow for the synthesis of the target compound.

Potential Biological Activity and Signaling Pathway

Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, including anticancer and antiviral effects. One of the mechanisms by which some sulfonamides exert their anticancer effects is through the inhibition of the Wnt/β-catenin signaling pathway.[9] The following diagram illustrates a simplified representation of this pathway and the potential point of inhibition.

Wnt/β-catenin Signaling Pathway and Potential Inhibition:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Frizzled->LRP Dsh Dishevelled (Dsh) LRP->Dsh Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Complex inactivates beta_catenin β-catenin Complex->beta_catenin phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Inhibitor N-(5-Iodo-pyridin-2-YL)-4-methyl- benzenesulfonamide (Potential Inhibitor) Inhibitor->beta_catenin_nuc prevents interaction with TCF/LEF

Caption: A simplified Wnt/β-catenin signaling pathway with a potential point of inhibition.

References

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-(5-iodopyridin-2-yl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed experimental protocol for the synthesis of N-(5-iodopyridin-2-yl)-4-methylbenzenesulfonamide via the tosylation o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-(5-iodopyridin-2-yl)-4-methylbenzenesulfonamide via the tosylation of 2-amino-5-iodopyridine. The procedure is designed to be a reliable method for researchers in organic synthesis and medicinal chemistry. This application note includes a step-by-step protocol, a summary of quantitative data, and a workflow diagram to ensure clarity and reproducibility.

Introduction

N-aryl sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The tosylation of aminopyridines is a fundamental transformation to produce these valuable intermediates. This protocol details the synthesis of N-(5-iodopyridin-2-yl)-4-methylbenzenesulfonamide, a potentially useful building block in the development of novel pharmaceutical agents. The presence of the iodo- and tosyl- functionalities offers versatile handles for further chemical modifications, such as cross-coupling reactions.

Reaction Scheme

The tosylation of 2-amino-5-iodopyridine proceeds by the reaction of the amino group with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Quantitative Data Summary

The following table summarizes the typical quantities of reagents and expected outcomes for the tosylation of 2-amino-5-iodopyridine. Please note that the yield is an estimate based on similar reactions and may vary.

Reagent/ProductMolecular Weight ( g/mol )Moles (mmol)Mass/VolumeRole
2-amino-5-iodopyridine220.01102.20 gStarting Material
p-Toluenesulfonyl Chloride (TsCl)190.67122.29 gReagent
Pyridine79.10-20 mLBase/Solvent
Dichloromethane (DCM)84.93-50 mLSolvent
N-(5-iodopyridin-2-yl)-4-methylbenzenesulfonamide374.20-~3.0 g (80% yield)Product

Experimental Protocol

Materials:

  • 2-amino-5-iodopyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-iodopyridine (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous pyridine.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Once the reaction is complete, dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-(5-iodopyridin-2-yl)-4-methylbenzenesulfonamide.

  • Characterization: Characterize the final product by NMR spectroscopy and determine its melting point.

Experimental Workflow

Tosylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve 2-amino-5-iodopyridine in DCM and Pyridine B Cool to 0 °C A->B Inert Atmosphere C Add p-Toluenesulfonyl Chloride B->C D Stir at Room Temperature (12-16 h) C->D E Dilute with DCM D->E Reaction Complete F Aqueous Washes (HCl, H₂O, NaHCO₃, Brine) E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MP) H->I

Caption: Experimental workflow for the tosylation of 2-amino-5-iodopyridine.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Pyridine is a flammable and harmful liquid. Handle with care.

  • p-Toluenesulfonyl chloride is corrosive and moisture-sensitive.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Application

Application Notes and Protocols: N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide as a Key Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is a pivotal intermediate in the synthesis of complex organic molecules, most notably in th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is a pivotal intermediate in the synthesis of complex organic molecules, most notably in the preparation of the BRAF kinase inhibitor Vemurafenib, a targeted therapy for melanoma.[1][2] Its structure, featuring a tosyl-protected aminopyridine and a reactive aryl iodide moiety, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate and its subsequent utilization in key carbon-carbon and carbon-nitrogen bond-forming reactions.

Physicochemical Data

PropertyValueReference
CAS Number 209971-43-7[3]
Molecular Formula C₁₂H₁₁IN₂O₂S[3]
Molecular Weight 374.19 g/mol [3]

Applications in Organic Synthesis

The primary utility of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide lies in its role as a building block for the synthesis of substituted pyridines. The presence of the iodine atom allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring through well-established cross-coupling methodologies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[4] In this context, the aryl iodide of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide can be coupled with a variety of boronic acids or their esters to introduce new substituents. This reaction is a key step in the synthesis of Vemurafenib, where coupling with 4-chlorophenylboronic acid is performed.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] The aryl iodide functionality of the intermediate can react with a wide range of primary and secondary amines, allowing for the introduction of diverse nitrogen-containing moieties. This is particularly relevant in medicinal chemistry for the synthesis of libraries of compounds with potential biological activity.

Experimental Protocols

Protocol 1: Synthesis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

This protocol describes the synthesis of the title compound from 2-amino-5-iodopyridine and 4-methylbenzenesulfonyl chloride (tosyl chloride).[8][9]

Reaction Scheme:

G reactant1 2-Amino-5-iodopyridine reagents Pyridine, CH₂Cl₂ reactant1->reagents reactant2 Tosyl Chloride reactant2->reagents product N-(5-Iodo-pyridin-2-YL)-4-methyl- benzenesulfonamide reagents->product 0 °C to rt

Caption: Synthesis of the title intermediate.

Materials:

  • 2-Amino-5-iodopyridine

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.

Procedure:

  • To a stirred solution of 2-amino-5-iodopyridine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of aminopyridine) in a round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous pyridine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve 4-methylbenzenesulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the cooled reaction mixture over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide.

Quantitative Data (Exemplary):

ReactantMolar Eq.Molecular Weight ( g/mol )Mass/Volume
2-Amino-5-iodopyridine1.0220.01e.g., 5.0 g
4-Methylbenzenesulfonyl chloride1.1190.65e.g., 4.7 g
Pyridine1.579.10e.g., 2.7 mL
Dichloromethane-84.93e.g., 50 mL
Expected Yield 70-85%
Protocol 2: Suzuki-Miyaura Coupling with 4-Chlorophenylboronic Acid

This protocol outlines the palladium-catalyzed coupling of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide with 4-chlorophenylboronic acid.

Reaction Scheme:

G reactant1 N-(5-Iodo-pyridin-2-YL)-4-methyl- benzenesulfonamide reagents Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O reactant1->reagents reactant2 4-Chlorophenylboronic Acid reactant2->reagents product N-(5-(4-Chlorophenyl)pyridin-2-yl)-4-methyl- benzenesulfonamide reagents->product Heat

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

  • N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

  • 4-Chlorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions.

Procedure:

  • To a Schlenk tube, add N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Exemplary):

ReactantMolar Eq.Molecular Weight ( g/mol )Mass
N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide1.0374.19e.g., 1.0 g
4-Chlorophenylboronic acid1.2156.37e.g., 0.5 g
Pd(PPh₃)₄0.051155.56e.g., 154 mg
K₂CO₃2.0138.21e.g., 738 mg
Expected Yield 75-90%

Signaling Pathways and Logical Relationships

The end-product of the synthetic sequence involving N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide, Vemurafenib, is a potent inhibitor of the BRAF protein kinase, a key component of the MAPK/ERK signaling pathway.[2] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting cell proliferation and survival in certain cancers like melanoma.

G cluster_synthesis Synthetic Pathway cluster_moa Mechanism of Action A 2-Amino-5-iodopyridine B N-(5-Iodo-pyridin-2-YL)-4-methyl- benzenesulfonamide A->B Tosylation C Vemurafenib B->C Suzuki Coupling D BRAF V600E (Mutated Kinase) C->D Inhibits E MEK D->E F ERK E->F G Cell Proliferation & Survival F->G

Caption: Synthetic pathway and mechanism of action.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent cross-coupling of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide.

G cluster_synthesis Synthesis of Intermediate cluster_coupling Cross-Coupling Reaction A Reaction Setup (2-Amino-5-iodopyridine + TsCl) B Workup & Extraction A->B C Purification (Column Chromatography) B->C D Characterization (NMR, MS) C->D E Reaction Setup (Intermediate + Boronic Acid/Amine) D->E Proceed to Coupling F Workup & Extraction E->F G Purification (Column Chromatography) F->G H Final Product G->H

Caption: General experimental workflow.

Conclusion

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is a valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds. The protocols provided herein offer a robust starting point for its preparation and subsequent functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Researchers can adapt these methods to introduce a wide array of substituents, facilitating the exploration of new chemical space in drug discovery and development.

References

Method

Application Notes and Protocols for Suzuki Coupling Reactions Using N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the utilization of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide in S...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the synthesis of a diverse range of N-(5-aryl-pyridin-2-yl)-4-methyl-benzenesulfonamide derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their potential as kinase inhibitors and other therapeutic agents.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is an ideal substrate for such reactions. The iodine atom at the 5-position of the pyridine ring serves as an efficient leaving group for the oxidative addition to a palladium(0) catalyst. The resulting N-(5-aryl-pyridin-2-yl)-4-methyl-benzenesulfonamide scaffold is a key pharmacophore found in various biologically active molecules.

Recent studies have highlighted the potential of N-(5-aryl-pyridin-2-yl)benzenesulfonamide derivatives as potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are critical regulators of cell growth, proliferation, and survival.[1] Dysregulation of the PI3K/mTOR pathway is a hallmark of many cancers, making inhibitors of these kinases promising therapeutic agents.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three main steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide to form a palladium(II) complex.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium(II) complex, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired N-(5-aryl-pyridin-2-yl)-4-methyl-benzenesulfonamide product and regenerating the palladium(0) catalyst.

Experimental Protocols

The following protocols are based on established procedures for Suzuki coupling reactions of similar 5-halo-2-aminopyridine derivatives and can be adapted for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. Optimization of reaction conditions may be necessary for specific arylboronic acids.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of various aryl- and heteroarylboronic acids.

Materials:

  • N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry round-bottom flask, add N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.03-0.05 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water).

  • Stir the reaction mixture and heat to reflux (typically 80-100 °C) under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 8 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).[2]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-3 mol%)

  • Base (e.g., K₂CO₃, 1.5 equivalents)

  • Solvent (e.g., 1,4-dioxane/water 2:1)

  • Microwave synthesis vial

Procedure:

  • In a microwave synthesis vial, combine N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide (0.5 mmol), the arylboronic acid (0.55 mmol), the base (0.75 mmol), and the palladium catalyst (0.0025-0.015 mmol).

  • Add the solvent system (e.g., 4 mL of 1,4-dioxane and 2 mL of deionized water).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-120 °C for 15-30 minutes.

  • After cooling, follow the work-up and purification steps as described in Protocol 1.[3]

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of analogous 5-halo-2-aminopyridine derivatives, which can serve as a reference for reactions with N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide.

Table 1: Conventional Heating Conditions for Suzuki Coupling of 5-Halo-2-aminopyridine Analogues

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Toluene/EtOH/H₂O901680-90
33-Tolylboronic acidPd₂(dba)₃/XPhos (2)K₃PO₄Dioxane/H₂O100890-98
42-Thiopheneboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001875-85

Table 2: Microwave-Assisted Conditions for Suzuki Coupling of 5-Halo-2-aminopyridine Analogues

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Dioxane/H₂O1202090-97
24-Fluorophenylboronic acidPd(dppf)Cl₂ (1.5)Cs₂CO₃DMF/H₂O1101588-96
33-Pyridinylboronic acidPd₂(dba)₃/SPhos (2)K₃PO₄Dioxane/H₂O1202582-92
44-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1203085-93

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Suzuki Coupling reagents Combine Reactants: - N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide - Arylboronic Acid - Base - Palladium Catalyst setup Reaction Setup: - Add degassed solvent - Purge with inert gas reagents->setup reaction Reaction: - Heat to reflux (80-100°C) or - Microwave irradiation (100-120°C) setup->reaction monitoring Monitor Progress: - TLC or LC-MS reaction->monitoring monitoring->reaction Continue reaction if incomplete workup Work-up: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine monitoring->workup Reaction complete purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification product Final Product: N-(5-aryl-pyridin-2-yl)-4-methyl-benzenesulfonamide purification->product

Caption: Experimental workflow for the Suzuki coupling reaction.

PI3K/mTOR Signaling Pathway

signaling_pathway Simplified PI3K/mTOR Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtorc1 mTORC1 akt->mtorc1 activates cell_growth Cell Growth & Proliferation mtorc1->cell_growth product N-(5-aryl-pyridin-2-yl)- 4-methyl-benzenesulfonamide product->pi3k inhibits product->mtorc1 inhibits

Caption: Inhibition of the PI3K/mTOR signaling pathway.

Applications in Drug Discovery

The N-(5-aryl-pyridin-2-yl)-4-methyl-benzenesulfonamide scaffold is a valuable pharmacophore in drug discovery. As mentioned, derivatives of this class have shown potent inhibitory activity against PI3K and mTOR kinases.[1] The ability to readily synthesize a diverse library of these compounds using the Suzuki coupling reaction allows for extensive structure-activity relationship (SAR) studies. By varying the aryl group introduced at the 5-position of the pyridine ring, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these potential drug candidates.

Beyond oncology, benzenesulfonamide derivatives have been investigated for a wide range of therapeutic applications, including as antibacterial, anti-inflammatory, and antiviral agents. The protocols described herein provide a robust platform for the synthesis of novel compounds for screening in various disease models.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst. Ensure proper inert atmosphere.
Poorly soluble reagentsTry a different solvent system (e.g., DMF/water, toluene/ethanol/water).
Inefficient baseUse a stronger base like K₃PO₄ or Cs₂CO₃.
Side product formation (e.g., homocoupling of boronic acid) Oxygen contaminationThoroughly degas the reaction mixture and maintain a strict inert atmosphere.
Catalyst decompositionUse a more stable palladium precatalyst or ligand.
Dehalogenation of starting material Presence of a hydride sourceUse a high-purity, anhydrous solvent.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All chemical manipulations should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

References

Method

High-Throughput Screening of Pyridinyl Sulfonamides: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction Pyridinyl sulfonamides represent a privileged scaffold in modern medicinal chemistry, demonstrating a wide range of biological activities that...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinyl sulfonamides represent a privileged scaffold in modern medicinal chemistry, demonstrating a wide range of biological activities that have led to their investigation against numerous therapeutic targets. This class of compounds has shown promise in the development of inhibitors for enzymes such as kinases, metalloproteinases, and helicases. High-throughput screening (HTS) is a critical tool in identifying and optimizing novel pyridinyl sulfonamide-based drug candidates. These application notes provide detailed protocols for biochemical and cell-based HTS assays tailored for the discovery of pyridinyl sulfonamide inhibitors.

The sulfonamide moiety can act as a hydrogen bond donor and acceptor, contributing to strong interactions with biological targets. The pyridine ring offers a versatile scaffold for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined below are designed to be robust, scalable, and adaptable for the screening of large compound libraries.

Application Note 1: Multiplexed Screening for Helicase and ATPase Inhibitors

This protocol describes a multiplexed high-throughput assay designed to simultaneously identify inhibitors of both the helicase and ATPase activities of a target enzyme, such as Werner syndrome protein (WRN). This approach is highly efficient for identifying compounds that modulate the enzymatic functions of DNA helicases.

Signaling Pathway: DNA Damage Response and WRN Helicase

WRN_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor DNA_Damage DNA Damage (e.g., Replication Stress) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates WRN_inactive WRN (inactive) ATM_ATR->WRN_inactive phosphorylates WRN_active WRN (active) Helicase/ATPase Activity WRN_inactive->WRN_active activates DNA_Repair DNA Repair & Genome Stability WRN_active->DNA_Repair promotes Pyridinyl_Sulfonamide Pyridinyl Sulfonamide Inhibitor Pyridinyl_Sulfonamide->WRN_active inhibits HTS_Workflow_WRN cluster_prep Assay Preparation cluster_assay HTS Assay cluster_analysis Data Analysis Compound_Plate Compound Library Plate (384-well) Dispense_Compound Dispense Compounds (nanoliter scale) Compound_Plate->Dispense_Compound Assay_Plate Assay Plate (384-well, black) Incubate Incubate at RT Assay_Plate->Incubate Reagent_Mix Prepare Reagent Mix: - WRN Enzyme - DNA Substrate (FRET) - ATP Add_Reagents Add Reagent Mix Reagent_Mix->Add_Reagents Dispense_Compound->Assay_Plate Add_Reagents->Assay_Plate Read_FP Read Fluorescence Polarization (Helicase Activity) Incubate->Read_FP Add_ADP_Glo Add ADP-Glo Reagent Read_FP->Add_ADP_Glo Incubate_2 Incubate at RT Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at RT Add_Detection_Reagent->Incubate_3 Read_Luminescence Read Luminescence (ATPase Activity) Incubate_3->Read_Luminescence Calculate_Z_Factor Calculate Z' Factor Read_Luminescence->Calculate_Z_Factor Determine_Hit_Rate Determine Hit Rate Calculate_Z_Factor->Determine_Hit_Rate Dose_Response Dose-Response Curves (IC50 determination) Determine_Hit_Rate->Dose_Response p38_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Stimuli Stress / Cytokines (e.g., TNF-α, IL-1β) MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K activates MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_inactive p38 MAPK (inactive) MKK3_6->p38_inactive phosphorylates p38_active p38 MAPK (active) p38_inactive->p38_active MK2 MAPKAPK2 (MK2) p38_active->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_active->Transcription_Factors phosphorylates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression activates Pyridinyl_Sulfonamide Pyridinyl Sulfonamide Inhibitor Pyridinyl_Sulfonamide->p38_active inhibits MMP13_Pathway cluster_extracellular Extracellular Space cluster_cell Chondrocyte / Cancer Cell cluster_inhibitor Pro_MMP13 Pro-MMP-13 Active_MMP13 Active MMP-13 Pro_MMP13->Active_MMP13 activation Collagen Type II Collagen Active_MMP13->Collagen cleaves Degraded_Collagen Degraded Collagen Fragments Collagen->Degraded_Collagen Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) Signaling_Cascade Intracellular Signaling (e.g., MAPK, NF-κB) Proinflammatory_Stimuli->Signaling_Cascade MMP13_Gene_Expression MMP-13 Gene Expression Signaling_Cascade->MMP13_Gene_Expression MMP13_Gene_Expression->Pro_MMP13 synthesis & secretion Pyridinyl_Sulfonamide Pyridinyl Sulfonamide Inhibitor Pyridinyl_Sulfonamide->Active_MMP13 inhibits

Application

Cell-based assays involving N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

Compound of Interest: N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide (Also known as PI-103) For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for t...

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide (Also known as PI-103)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of PI-103, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), in various cell-based assays. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate its effective use in research and drug development.

Mechanism of Action

PI-103 is a multi-targeted inhibitor that primarily targets the class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), as well as the mTORC1 and mTORC2 complexes.[1][2] It also demonstrates potent inhibitory activity against DNA-dependent protein kinase (DNA-PK).[3][4][5][6] The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent occurrence in many human cancers.[2] By inhibiting both PI3K and mTOR, PI-103 effectively blocks this pathway at two crucial nodes, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[1][2] In some cellular contexts, PI-103 has been shown to be cytostatic, inducing a G1 phase cell cycle arrest.[2]

Data Presentation

Table 1: In Vitro Inhibitory Activity of PI-103 Against PI3K Isoforms, mTOR, and DNA-PK
TargetIC50 (nM)Reference
p110α2[1][3]
p110β3[1][3]
p110δ3[1][3]
p110γ15[1][3]
mTOR30[1][3]
DNA-PK23[1][3]
Table 2: IC50 Values of PI-103 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Treatment DurationReference
U87MGGlioblastoma0.05 - 0.124 hours[7]
LN229Glioblastoma0.05 - 0.124 hours[7]
U118MGGlioblastoma0.06Not Specified[7]
U138MGGlioblastoma1.0Not Specified[7]
A549Non-small cell lung cancer~272 hours[3]
H460Non-small cell lung cancer~0.572 hours[3]
Table 3: Effect of PI-103 on Cell Cycle Distribution in U87MG Glioblastoma Cells
Treatment% G0/G1% S% G2/MReference
DMSO (Control)523117[7]
PI-103 (0.5 µM, 24h)G1 arrestDecrease in S phase-[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of PI-103 on the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., U87MG, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • PI-103 (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]

  • Prepare serial dilutions of PI-103 in complete culture medium.

  • Remove the existing medium from the wells and add the medium containing different concentrations of PI-103 or vehicle control (DMSO).[8]

  • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[7]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Leave the plate at room temperature in the dark for at least 2 hours.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol is used to analyze the effect of PI-103 on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and the ribosomal protein S6.[7]

Materials:

  • Cancer cells

  • PI-103

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-S6, anti-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with PI-103 or vehicle control for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[7]

  • Wash the membrane three times with TBST for 10 minutes each.[7]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash the membrane three times with TBST for 10 minutes each.[7]

  • Add the chemiluminescent substrate and capture the signal using an imaging system.[7]

  • Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[7]

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to determine the effect of PI-103 on the cell cycle distribution.

Materials:

  • Cancer cells

  • PI-103

  • PBS (Phosphate-buffered saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with PI-103 or vehicle control for the desired duration (e.g., 24 hours).[7]

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

PI3K_mTOR_Pathway cluster_pip RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p110α/β/δ/γ PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation PI103 PI-103 PI103->PI3K PI103->mTORC2 PI103->mTORC1 DNA_PK DNA-PK PI103->DNA_PK DNA_Repair DNA Repair DNA_PK->DNA_Repair DNA_Damage DNA Damage DNA_Damage->DNA_PK

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by PI-103.

Cell_Viability_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with PI-103 or vehicle seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT reagent incubate->mtt incubate_mtt Incubate for 2-4 hours mtt->incubate_mtt dissolve Dissolve formazan with DMSO incubate_mtt->dissolve read Read absorbance at 570 nm dissolve->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for a cell viability (MTT) assay.

Western_Blot_Workflow start Start treat Treat cells with PI-103 start->treat lyse Lyse cells and quantify protein treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect signal secondary_ab->detect analyze Analyze results detect->analyze end End analyze->end

Caption: General workflow for Western blot analysis.

References

Method

Application Notes and Protocols for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide: Information Not Currently Available

Initial investigations to compile a comprehensive profile of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide as a kinase inhibitor have revealed a significant lack of publicly available data. Despite extensive search...

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to compile a comprehensive profile of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide as a kinase inhibitor have revealed a significant lack of publicly available data. Despite extensive searches of chemical databases and scientific literature, no specific information regarding its biological activity, kinase targets, or inhibitory potency could be identified.

The chemical structure of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide, with CAS number 209971-43-7, is confirmed. However, beyond its basic chemical identity, there are no published studies detailing its efficacy or mechanism of action as a kinase inhibitor.

The structural motifs present in N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide, namely the benzenesulfonamide and pyridine groups, are indeed found in a variety of known kinase inhibitors. For instance, compounds with similar backbones have shown activity against pathways such as the PI3K/mTOR signaling cascade. This suggests that while the requested molecule has the potential for kinase inhibitory activity, it has likely not been extensively studied or the findings have not been disclosed in public forums.

Due to the absence of essential data, including but not limited to:

  • Target Kinase(s): The specific protein kinase or kinases that this compound may inhibit are unknown.

  • Quantitative Data: There is no available information on its potency, such as IC50 or Ki values.

  • Mechanism of Action: How the compound interacts with its potential target(s) has not been elucidated.

  • Cellular and In Vivo Activity: No studies describing its effects in cell-based assays or animal models could be located.

Consequently, it is not possible to generate the requested detailed Application Notes and Protocols. This includes the creation of tables with quantitative data, detailed experimental methodologies, and diagrams of signaling pathways, as all of these components are contingent upon having foundational biological data for the compound .

Researchers and drug development professionals interested in the potential kinase inhibitory activity of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide would need to perform initial screening and characterization studies to determine its biological profile.

Hypothetical Workflow for Characterization:

Should a researcher wish to investigate the kinase inhibitory properties of this compound, a general workflow could be as follows. This workflow is provided as a conceptual guide and is not based on any existing data for this specific molecule.

G cluster_0 Initial Screening & Target Identification cluster_1 In Vitro Characterization cluster_2 Downstream Applications Compound Synthesis\nand Purification Compound Synthesis and Purification Broad Kinase Panel Screening Broad Kinase Panel Screening Compound Synthesis\nand Purification->Broad Kinase Panel Screening Test Compound Hit Identification Hit Identification Broad Kinase Panel Screening->Hit Identification Identify Potential Targets Dose-Response Assays (IC50) Dose-Response Assays (IC50) Hit Identification->Dose-Response Assays (IC50) Confirm Activity Mechanism of Action Studies\n(e.g., ATP Competition Assays) Mechanism of Action Studies (e.g., ATP Competition Assays) Dose-Response Assays (IC50)->Mechanism of Action Studies\n(e.g., ATP Competition Assays) Determine Inhibition Mode Cellular Assays\n(Target Phosphorylation) Cellular Assays (Target Phosphorylation) Mechanism of Action Studies\n(e.g., ATP Competition Assays)->Cellular Assays\n(Target Phosphorylation) Assess Cellular Potency Pathway Analysis\n(Western Blot, etc.) Pathway Analysis (Western Blot, etc.) Cellular Assays\n(Target Phosphorylation)->Pathway Analysis\n(Western Blot, etc.) Elucidate Signaling Effects Phenotypic Assays\n(Proliferation, Apoptosis, etc.) Phenotypic Assays (Proliferation, Apoptosis, etc.) Pathway Analysis\n(Western Blot, etc.)->Phenotypic Assays\n(Proliferation, Apoptosis, etc.) Evaluate Biological Response

Caption: Hypothetical workflow for characterizing a novel kinase inhibitor.

We recommend that any party interested in this compound consult chemical suppliers for its availability and initiate a research program to determine its biological properties. Without such foundational research, the creation of detailed application notes and protocols remains speculative.

Application

Application Notes and Protocols: N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide in Fragment-Based Drug Design

Disclaimer: As of late 2025, publicly available data on the specific use of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide in fragment-based drug design (FBDD) is limited. The following application notes and protoco...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available data on the specific use of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide in fragment-based drug design (FBDD) is limited. The following application notes and protocols are presented as a detailed, hypothetical case study to illustrate the potential application of this fragment in a drug discovery workflow. The experimental data and target information are representative examples and should not be considered as factual results for this specific compound.

Application Notes

Introduction

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is a halogenated pyridinyl sulfonamide fragment that holds potential for use in fragment-based drug design (FBDD). Its structural features, including a sulfonamide group capable of forming key hydrogen bonds and an iodo-pyridine moiety that can engage in halogen bonding and provide a vector for chemical elaboration, make it an attractive starting point for developing potent and selective inhibitors for various protein targets. The iodine atom is particularly useful for X-ray crystallography, aiding in the unambiguous determination of the fragment's binding pose.

Physicochemical Properties

A summary of the key physicochemical properties of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is provided below. These properties are crucial for its evaluation as a viable fragment for screening libraries.

PropertyValueSource
Molecular FormulaC₁₂H₁₁IN₂O₂S-
Molecular Weight389.19 g/mol -
CAS Number209971-43-7[1]
AppearanceWhite to off-white solid-
SolubilitySoluble in DMSO-

Hypothetical Target: Human Bromodomain-containing protein 4 (BRD4)

For the purpose of this illustrative application note, we will consider a hypothetical screening campaign targeting the first bromodomain (BD1) of BRD4. Bromodomains are readers of acetylated lysine residues on histones and are implicated in cancer and inflammation.

Screening and Hit Validation Summary

In our hypothetical FBDD campaign, N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide was screened as part of a diverse fragment library against BRD4(BD1). The fragment was identified as a primary hit in a thermal shift assay and subsequently validated and characterized using multiple biophysical techniques.

AssayResult TypeValue
Differential Scanning Fluorimetry (DSF)ΔTₘ+2.5 °C
Surface Plasmon Resonance (SPR)K₋D150 µM
Isothermal Titration Calorimetry (ITC)K₋D120 µM
Saturation Transfer Difference (STD) NMRBindingConfirmed

Experimental Protocols

1. Synthesis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

A general synthetic route for N-pyridin-2-yl-benzenesulfonamides involves the reaction of a 2-aminopyridine derivative with a benzenesulfonyl chloride.

Materials:

  • 2-Amino-5-iodopyridine

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-amino-5-iodopyridine (1.0 eq) in pyridine at room temperature.

  • Slowly add 4-methylbenzenesulfonyl chloride (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide.

2. Biophysical Screening and Hit Validation

a. Differential Scanning Fluorimetry (DSF)

DSF is used as a primary screen to identify fragments that stabilize the target protein, resulting in an increase in its melting temperature (Tₘ).

Protocol:

  • Prepare a solution of BRD4(BD1) protein at a final concentration of 2 µM in DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

  • Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution.

  • Dispense the protein-dye mixture into a 96-well PCR plate.

  • Add N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide from a DMSO stock to a final concentration of 200 µM. Include a DMSO control.

  • Seal the plate and perform the melt curve experiment in a real-time PCR instrument, ramping the temperature from 25 °C to 95 °C.

  • Calculate the change in melting temperature (ΔTₘ) by comparing the Tₘ of the protein with the fragment to the DMSO control.

b. Surface Plasmon Resonance (SPR)

SPR is employed to confirm binding and determine the dissociation constant (K₋D) of the fragment-protein interaction.

Protocol:

  • Immobilize biotinylated BRD4(BD1) onto a streptavidin-coated sensor chip.

  • Prepare a dilution series of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide in running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20, 1% DMSO).

  • Inject the fragment solutions over the sensor chip surface at various concentrations (e.g., from 1 µM to 500 µM).

  • Monitor the binding response in real-time.

  • Fit the steady-state binding data to a 1:1 binding model to determine the K₋D.

c. Isothermal Titration Calorimetry (ITC)

ITC provides a detailed thermodynamic profile of the binding interaction, including the dissociation constant (K₋D), enthalpy (ΔH), and stoichiometry (n).

Protocol:

  • Dialyze the BRD4(BD1) protein and dissolve the fragment in the same buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl).

  • Load the protein solution (e.g., 20 µM) into the sample cell of the calorimeter.

  • Load a concentrated solution of the fragment (e.g., 500 µM) into the injection syringe.

  • Perform a series of injections of the fragment into the protein solution.

  • Integrate the heat changes upon each injection and fit the data to a suitable binding model to determine the thermodynamic parameters.

Visualizations

experimental_workflow cluster_synthesis Fragment Synthesis cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization synthesis Synthesis of N-(5-Iodo-pyridin-2-YL)- 4-methyl-benzenesulfonamide dsf Differential Scanning Fluorimetry (DSF) synthesis->dsf spr Surface Plasmon Resonance (SPR) dsf->spr Primary Hit itc Isothermal Titration Calorimetry (ITC) spr->itc std_nmr STD NMR spr->std_nmr crystallography X-ray Crystallography itc->crystallography Confirmed Hit std_nmr->crystallography sbd Structure-Based Design crystallography->sbd

Caption: Hypothetical workflow for FBDD using the title fragment.

signaling_pathway cluster_nucleus Nucleus brd4 BRD4 transcription_machinery Transcription Machinery brd4->transcription_machinery activates acetyl_histone Acetylated Histones acetyl_histone->brd4 recruits oncogene Oncogene Transcription (e.g., c-Myc) transcription_machinery->oncogene fragment N-(5-Iodo-pyridin-2-YL)- 4-methyl-benzenesulfonamide fragment->brd4 inhibits

References

Method

Application Notes &amp; Protocols for the Quantification of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

Introduction N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is a sulfonamide derivative with potential applications in pharmaceutical research and development. Accurate and reliable quantification of this compound i...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is a sulfonamide derivative with potential applications in pharmaceutical research and development. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of drug substances and products, and impurity profiling. These application notes provide detailed protocols for the quantification of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

The methods described are based on established analytical principles for sulfonamide compounds and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.[1][2][3] The protocols include sample preparation, instrument parameters, and method validation guidelines in accordance with the International Conference on Harmonization (ICH) guidelines.[4][5][6][7]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide in bulk drug substances and pharmaceutical formulations.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV-Visible or Photo-Diode Array (PDA) detector.[1]

  • Stationary Phase: YMC-Triart C8 column (250 x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid.[8]

  • Reagents: Acetonitrile (HPLC grade), Formic acid (analytical grade), Purified water.

  • Standard: N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide reference standard.

2. Chromatographic Conditions A gradient elution is recommended for optimal separation.[1]

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min[1]
Injection Volume 5 µL[1]
Column Temperature 25 °C[1]
Detection Wavelength 265 nm (or as determined by UV scan)[1]
Run Time 40 minutes[1]

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
251090
301090
359010
409010

3. Standard and Sample Preparation

  • Diluent: A mixture of water and acetonitrile (50:50, v/v) is a suitable diluent.[8]

  • Standard Stock Solution (500 µg/mL): Accurately weigh and dissolve approximately 5 mg of the reference standard in 10 mL of diluent.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Preparation (for drug product):

    • Weigh and transfer a quantity of the powdered tablets or formulation equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

    • Make up the volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Method Validation Parameters (Representative Data)

The following table summarizes the typical validation parameters and acceptance criteria for the HPLC method, based on ICH guidelines.[4][5][7][9]

ParameterResultAcceptance Criteria
Linearity (µg/mL) 1 - 50 µg/mLCorrelation Coefficient (r²) ≥ 0.999[1]
Limit of Detection (LOD) 0.1 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) 0.3 µg/mLSignal-to-Noise Ratio ≥ 10:1
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%[5]
Precision (% RSD)
- Repeatability< 1.0%≤ 2.0%[9]
- Intermediate Precision< 1.5%≤ 2.0%[4]
Robustness RobustNo significant change in results with small variations in method parameters.[5]

Method 2: Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide in biological matrices such as plasma or serum.[10][11]

Experimental Protocol

1. Instrumentation and Materials

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]

  • Stationary Phase: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.[10][12]

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid.[10]

  • Reagents: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Purified water.

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled analog or another sulfonamide.

2. UPLC-MS/MS Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water[12]
Mobile Phase B Acetonitrile[12]
Flow Rate 0.4 mL/min[12]
Injection Volume 2 µL[10][11]
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive[10]
Scan Type Multiple Reaction Monitoring (MRM)[11][12]

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0595
2.5595
2.6955
3.5955

Mass Spectrometry Parameters (Hypothetical MRM Transitions):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Analyte 387.9155.110025
Internal Standard (e.g., 392.9)(e.g., 160.1)10025

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of the internal standard solution.[10]

  • Add 300 µL of acetonitrile to precipitate proteins.[10]

  • Vortex for 2 minutes.[10]

  • Centrifuge at 13,000 rpm for 15 minutes.[10]

  • Transfer the supernatant to an autosampler vial for injection.

Data Presentation: Method Validation Parameters (Representative Data)

The following table summarizes the typical validation parameters for the UPLC-MS/MS method.[10][11][12]

ParameterResultAcceptance Criteria
Linearity (ng/mL) 1.0 - 2000 ng/mL[10][11]Correlation Coefficient (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[10][11]RSD ≤ 20%, Accuracy within ±20%
Accuracy (% Bias) -8.5% to 10.2%Within ±15% (±20% for LLOQ)
Precision (% RSD)
- Intra-day< 7.0%≤ 15% (≤ 20% for LLOQ)[12]
- Inter-day< 9.5%≤ 15% (≤ 20% for LLOQ)[12]
Recovery (%) 90.5% - 98.2%Consistent and reproducible
Matrix Effect (%) 92.1% - 103.5%Within acceptable limits

Visualizations

Analytical Workflow for UPLC-MS/MS Quantification

analytical_workflow sample Biological Sample (e.g., Plasma) prep Sample Preparation (Protein Precipitation) sample->prep Add Internal Standard & Acetonitrile analysis UPLC-MS/MS Analysis prep->analysis Inject Supernatant data_proc Data Processing (Integration & Calibration) analysis->data_proc Acquire MRM Data quant Quantification Result data_proc->quant Calculate Concentration

Caption: UPLC-MS/MS analytical workflow.

Logical Relationship of Method Validation Parameters

validation_parameters method Analytical Method specificity Specificity / Selectivity method->specificity accuracy Accuracy method->accuracy precision Precision method->precision linearity Linearity & Range method->linearity lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness accuracy->precision linearity->lod_loq

Caption: Method validation parameter relationships.

References

Application

Application Notes and Protocols for the Crystallization of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and guidance for the crystallization of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide and its deriv...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the crystallization of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide and its derivatives. The successful growth of high-quality single crystals is essential for determining the three-dimensional molecular structure by X-ray crystallography, which is a critical step in structure-based drug design and development.

Introduction to Crystallization of Sulfonamides

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide belongs to the sulfonamide class of compounds. The crystallization of such molecules is influenced by several factors, including solvent selection, temperature, and the rate of supersaturation. The protocols outlined below provide a systematic approach to obtaining single crystals suitable for structural analysis. Common techniques for the crystallization of small organic molecules include slow evaporation, vapor diffusion, and solvent layering.[1][2][3][4][5]

Data Presentation: Crystallization Parameters of a Related Benzenesulfonamide Derivative

ParameterValueReference
CompoundN-allyl-N-benzyl-4-methylbenzenesulfonamide[6]
Crystallization SolventEthanol[6]
Yield67%[6]
Melting Point44-47 °C[6]
Crystal SystemOrthorhombic[6]
Space GroupPna21[6]

Experimental Protocols

The following are detailed protocols for common crystallization techniques applicable to N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide derivatives.

Protocol 1: Slow Evaporation

This is a straightforward and widely used method for growing single crystals.[2][3]

Materials:

  • N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide derivative

  • Selection of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone, acetonitrile, toluene, heptane)

  • Small vials (1-2 mL) with loose-fitting caps or parafilm

  • Heating block or water bath

  • Microscope

Procedure:

  • Solubility Screening:

    • Place a small amount (5-10 mg) of the compound into several different vials.

    • Add a small volume (e.g., 0.5 mL) of a single solvent to each vial.

    • Observe the solubility at room temperature. If the compound is insoluble, gently warm the vial to see if it dissolves.

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.[1]

    • If a single solvent is not suitable, a binary solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again.

  • Preparation of the Crystallization Solution:

    • Prepare a nearly saturated solution of the compound in the chosen solvent or solvent system by gently heating.

    • Ensure all the solid has dissolved. If any particulate matter remains, filter the hot solution through a small cotton plug in a Pasteur pipette into a clean vial.

  • Crystal Growth:

    • Cover the vial with a cap that is not airtight, or with parafilm perforated with a few small holes made by a needle. This allows for the slow evaporation of the solvent.[2]

    • Place the vial in a location free from vibrations and significant temperature fluctuations.

    • Monitor the vial periodically under a microscope for crystal formation. This may take several hours to a few weeks.

Protocol 2: Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available and is a gentle method that can yield high-quality crystals.[4][7]

Materials:

  • N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide derivative

  • A "good" solvent in which the compound is soluble.

  • A "poor" or "anti-solvent" that is miscible with the good solvent but in which the compound is insoluble. The anti-solvent should be more volatile than the good solvent.

  • A small vial (e.g., 0.5 mL) and a larger outer vial or jar with a tight-fitting lid.

Procedure:

  • Preparation:

    • Dissolve the compound in a minimal amount of the "good" solvent in the small vial to create a concentrated solution.

    • Pour a small amount of the "poor" solvent (the anti-solvent) into the bottom of the larger vial. The level of the anti-solvent should be below the top of the small inner vial.

  • Assembly:

    • Carefully place the small vial containing the compound solution inside the larger vial. Do not allow the solvents to mix directly.

    • Seal the larger vial tightly.

  • Crystal Growth:

    • Over time, the more volatile anti-solvent will slowly diffuse in the vapor phase into the solution of the compound in the inner vial.

    • This gradual increase in the concentration of the anti-solvent in the inner vial will reduce the solubility of the compound, leading to slow crystallization.

    • Place the setup in a stable environment and monitor for crystal growth.

Visualization of a Potential Signaling Pathway

Some benzenesulfonamide derivatives have been shown to exhibit biological activity. For instance, a 4-methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide derivative has been reported to induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 signaling axis.[8] While the specific biological activity of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is not detailed here, this pathway provides a relevant example of a potential mechanism of action for this class of compounds.

KEAP1_NRF2_GPX4_Pathway PMSA Benzenesulfonamide Derivative (PMSA) KEAP1 KEAP1 PMSA->KEAP1 Inhibits NRF2_cyto NRF2 KEAP1->NRF2_cyto Ubiquitination & Degradation NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc Translocation ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE Binds to GPX4_gene GPX4 Gene ARE->GPX4_gene Promotes Transcription GPX4_protein GPX4 Protein GPX4_gene->GPX4_protein Translation Lipid_Peroxidation Lipid Peroxidation GPX4_protein->Lipid_Peroxidation Inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Induces

Caption: KEAP1-NRF2-GPX4 signaling pathway targeted by a benzenesulfonamide derivative.

Experimental Workflow for Crystallization

The following diagram illustrates a general workflow for obtaining and analyzing crystals of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide derivatives.

Crystallization_Workflow cluster_synthesis Compound Preparation cluster_crystallization Crystallization cluster_analysis Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Solubility_Screen Solubility Screening Purification->Solubility_Screen Method_Selection Method Selection (Slow Evaporation, Vapor Diffusion, etc.) Solubility_Screen->Method_Selection Crystal_Growth Crystal Growth Method_Selection->Crystal_Growth Harvesting Crystal Harvesting Crystal_Growth->Harvesting XRay_Diffraction X-ray Diffraction Harvesting->XRay_Diffraction Structure_Solution Structure Solution and Refinement XRay_Diffraction->Structure_Solution

Caption: General workflow from synthesis to crystal structure analysis.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(5-Iodo-pyridin-2-YL)-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide?

A1: The synthesis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is typically achieved through the reaction of 2-amino-5-iodopyridine with p-toluenesulfonyl chloride in the presence of a base. The reaction involves the nucleophilic attack of the amino group of 2-amino-5-iodopyridine on the sulfur atom of p-toluenesulfonyl chloride, leading to the formation of a sulfonamide bond.

Q2: What are the key factors influencing the yield of this reaction?

A2: Several factors can significantly impact the reaction yield:

  • Reagent Purity: The purity of the starting materials, 2-amino-5-iodopyridine and p-toluenesulfonyl chloride, is crucial. Impurities can lead to side reactions and lower yields.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent and base are critical parameters that need to be optimized.

  • Moisture Control: p-Toluenesulfonyl chloride is susceptible to hydrolysis. Therefore, the reaction should be carried out under anhydrous conditions to prevent the formation of p-toluenesulfonic acid.

  • Work-up and Purification: Proper work-up and purification techniques are essential to isolate the desired product with high purity and minimize losses.

Q3: What are some common side reactions to be aware of?

A3: The primary side reaction is the hydrolysis of p-toluenesulfonyl chloride by any residual water in the reaction mixture. This not only consumes the reagent but also produces p-toluenesulfonic acid, which can complicate the purification process. Another potential side reaction is the bis-sulfonylation of the amino group, especially if a large excess of the sulfonyl chloride is used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive reagents. 2. Inappropriate reaction temperature. 3. Insufficient reaction time. 4. Incorrect base or solvent.1. Check the purity and activity of starting materials. Use freshly opened or properly stored reagents. 2. Gradually increase the reaction temperature. Some reactions may require heating to proceed at a reasonable rate. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present. 4. Pyridine is a commonly used base and solvent for this type of reaction. Other non-nucleophilic bases like triethylamine in an inert solvent such as dichloromethane (DCM) can also be effective.
Low Isolated Yield 1. Product loss during work-up. 2. Incomplete precipitation of the product. 3. Adherence of the product to glassware.1. During aqueous work-up, ensure the pH is adjusted correctly to precipitate the product. Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product. 2. Cool the solution adequately and for a sufficient amount of time to maximize precipitation. 3. Scrape the glassware thoroughly and rinse with the solvent used for filtration to recover all the product.
Product is Impure 1. Presence of unreacted starting materials. 2. Formation of p-toluenesulfonic acid due to hydrolysis. 3. Formation of other side products.1. Optimize the stoichiometry of the reactants. Use a slight excess of the p-toluenesulfonyl chloride. 2. Ensure the reaction is carried out under strictly anhydrous conditions. Use dry solvents and glassware. During work-up, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove acidic impurities. 3. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Experimental Protocols

Synthesis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

A recommended procedure for the synthesis is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 2-amino-5-iodopyridine (1.0 eq) in anhydrous pyridine.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water. A solid precipitate should form.

  • Isolation: Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide.

Note: A similar synthesis of 4-Iodo-N-(2-pyridinyl)benzenesulfonamide in dichloromethane at room temperature has been reported with a yield of 76%.[1]

Data Presentation

Table 1: Reactant and Product Information
CompoundMolecular FormulaMolecular Weight ( g/mol )Role
2-Amino-5-iodopyridineC₅H₅IN₂220.01Starting Material
p-Toluenesulfonyl chlorideC₇H₇ClO₂S190.65Reagent
N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamideC₁₂H₁₁IN₂O₂S374.20Product
Table 2: Typical Physical Properties
CompoundAppearanceMelting Point (°C)
2-Amino-5-iodopyridineWhite to tan powder128-131[2]
N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamideOff-white to pale yellow solidNot available in searched results

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-amino-5-iodopyridine in anhydrous pyridine add_tsc Add p-toluenesulfonyl chloride at 0°C start->add_tsc react Stir at room temperature (12-24h) add_tsc->react quench Pour into ice-water react->quench filter Vacuum filtration quench->filter recrystallize Recrystallize from ethanol filter->recrystallize product Pure Product recrystallize->product

Caption: A typical workflow for the synthesis and purification of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue reagents Reagent Quality start->reagents conditions Reaction Conditions start->conditions workup Work-up Loss start->workup check_purity Verify reagent purity & use anhydrous solvents reagents->check_purity optimize Optimize temperature, time, and base conditions->optimize improve_workup Refine work-up & purification steps workup->improve_workup

Caption: A logical diagram illustrating the troubleshooting process for low yield issues in the synthesis.

References

Optimization

Technical Support Center: N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide Purification

Welcome to the technical support center for the purification of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide cl...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Q1: My reaction is complete, but I have a complex mixture of products. What are the likely impurities?

A1: In the synthesis of N-aryl sulfonamides, several impurities can arise. The most common are unreacted starting materials, such as 2-amino-5-iodopyridine and 4-methylbenzenesulfonyl chloride. Additionally, side products can form, including the hydrolyzed sulfonyl chloride (p-toluenesulfonic acid).[1] It is also possible to have over-reaction or degradation of the product if the reaction time is too long or the temperature is too high.[2]

Q2: I'm having difficulty removing unreacted 2-amino-5-iodopyridine. What purification strategy should I use?

A2: Unreacted 2-amino-5-iodopyridine, being basic, can be removed by an acidic wash during the aqueous workup. Using a dilute solution of an acid like hydrochloric acid (HCl) will protonate the amine, making it soluble in the aqueous layer, thus separating it from your desired product which should remain in the organic layer.

Q3: My crude product is an oil and will not crystallize. What steps can I take to induce crystallization?

A3: "Oiling out" during recrystallization can occur for several reasons, including the boiling point of the solvent being higher than the melting point of your compound or the solution being supersaturated.[2] To address this, you can try adding a small amount of a non-polar solvent (anti-solvent) to the oily solution, scratching the inside of the flask with a glass rod at the liquid-air interface, or adding a seed crystal of the pure compound.[3] If these methods fail, column chromatography is a reliable alternative for purification.

Q4: What is a good starting point for developing a column chromatography method for this compound?

A4: For N-aryl sulfonamides and pyridine derivatives, a common choice for the stationary phase is silica gel.[4][5] To determine an appropriate mobile phase, start with a solvent system of low to moderate polarity and optimize using thin-layer chromatography (TLC). A good starting point would be a mixture of hexanes and ethyl acetate. You can gradually increase the proportion of ethyl acetate to increase the polarity and achieve good separation of your product from impurities. For pyridine-containing compounds, which can interact strongly with silica gel, adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent can improve the peak shape and prevent streaking on the TLC plate.[2]

Q5: My purified product has a persistent color. How can I decolorize it?

A5: Colored impurities can often be removed by treating a solution of your compound with activated charcoal.[3] Dissolve your product in a suitable organic solvent, add a small amount of activated charcoal, and heat the mixture for a short period. The charcoal will adsorb the colored impurities. You must then perform a hot filtration to remove the charcoal, followed by removal of the solvent to recover your decolorized product. Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.[3]

Frequently Asked Questions (FAQs)

Q1: What are the general steps for the synthesis and purification of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide?

A1: The synthesis typically involves the reaction of 2-amino-5-iodopyridine with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.[6] The general workflow for purification involves an aqueous workup to remove the base and any water-soluble byproducts, followed by purification of the crude product by recrystallization or column chromatography.

Q2: What are some common solvent systems for recrystallization of N-aryl sulfonamides?

A2: The choice of solvent for recrystallization is crucial and depends on the specific solubility of your compound. Common solvents to try for N-aryl sulfonamides include ethanol, isopropanol, ethyl acetate, or mixtures of these with less polar solvents like hexanes or heptane. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Q3: How can I monitor the progress of my purification by column chromatography?

A3: Thin-layer chromatography (TLC) is an essential tool for monitoring the progress of column chromatography.[7] By spotting the crude mixture, the fractions collected from the column, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities. Fractions containing the pure product can then be combined.

Quantitative Data Summary

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and a liquid mobile phase.Retention time, peak area/height for quantification, % purity.[8]High (ng to µg/mL)[8]Excellent, high precision and accuracy.[8]Robust, reproducible, widely available.[8]Requires reference standards, potential for co-elution.[8]
Thin-Layer Chromatography (TLC) Differential adsorption on a thin layer of adsorbent.Retention factor (Rf), qualitative assessment of purity.[8]ModerateSemi-quantitative at bestSimple, fast, and inexpensive for reaction monitoring.[7]Lower resolution than HPLC, not ideal for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Chemical structure, presence of impurities.Moderate to lowGood, with internal standardProvides detailed structural information.Less sensitive to minor impurities compared to HPLC.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ions.Molecular weight, confirmation of identity.Very highCan be quantitative with appropriate standardsHigh sensitivity and specificity.Does not distinguish between isomers.

Experimental Protocols

Protocol 1: General Aqueous Workup
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If a solvent like dichloromethane or ethyl acetate was used, transfer the mixture to a separatory funnel. If the reaction was run in pyridine, it is often necessary to first remove the pyridine under reduced pressure and then dissolve the residue in a suitable organic solvent.

  • Add an equal volume of water and shake gently to mix. Allow the layers to separate and discard the aqueous layer.

  • To remove any unreacted 2-amino-5-iodopyridine, wash the organic layer with a 1M HCl solution.

  • To neutralize any remaining acid and remove p-toluenesulfonic acid, wash the organic layer with a saturated sodium bicarbonate solution. Be sure to vent the separatory funnel frequently as CO2 gas may be generated.[9]

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization
  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent to just dissolve the solid.[2]

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.[2]

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 3: Column Chromatography
  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or other suitable containers.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_reaction Synthesis cluster_workup Aqueous Workup cluster_purification Purification start Reaction Mixture workup Aqueous Wash (Acid/Base) start->workup dry Drying and Concentration workup->dry crude Crude Product dry->crude decision Purity Check (TLC/NMR) crude->decision recrystallization Recrystallization decision->recrystallization High Purity column Column Chromatography decision->column Low Purity/ Oily pure Pure Product recrystallization->pure column->pure

Caption: General experimental workflow for the purification of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Crude Product Impure start_materials Unreacted Starting Materials? start->start_materials side_products Side Products Present? start->side_products colored Colored Impurities? start->colored acid_wash Acidic Wash start_materials->acid_wash Basic Amine base_wash Basic Wash start_materials->base_wash Acidic Sulfonic Acid recrystallize Recrystallization side_products->recrystallize Crystalline Solid chromatography Column Chromatography side_products->chromatography Oily/Complex Mixture charcoal Activated Charcoal Treatment colored->charcoal

Caption: Troubleshooting decision tree for purification challenges.

References

Troubleshooting

Technical Support Center: Synthesis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. It is intended for researchers, chemi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide?

The synthesis is a nucleophilic substitution reaction where the amino group of 2-amino-5-iodopyridine attacks the electrophilic sulfur atom of 4-methyl-benzenesulfonyl chloride (tosyl chloride). The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which neutralizes the HCl generated during the reaction.

Q2: What are the most common side reactions to be aware of?

The most common side reactions include the hydrolysis of tosyl chloride, bis-sulfonylation of the amine, and reaction at the pyridine ring nitrogen. These can be minimized by controlling reaction conditions, such as using anhydrous solvents and a suitable base.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Hydrolysis of tosyl chloride: Moisture in the solvent or on the glassware will consume your electrophile.

  • Incomplete reaction: Reaction time may be too short, or the temperature may be too low.

  • Sub-optimal base: An inappropriate or insufficient amount of base can hinder the reaction.

  • Product loss during workup: The product may have some solubility in the aqueous phase, or it may be difficult to purify.

Q4: How can I effectively purify the final product?

Purification is typically achieved through recrystallization or flash column chromatography. For recrystallization, common solvents include ethanol, isopropanol, or ethyl acetate/hexane mixtures. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common mobile phase system.

Q5: What is the specific role of the base in this synthesis?

The base, typically pyridine, serves two primary functions:

  • It acts as a catalyst.

  • It scavenges the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the amine and the sulfonyl chloride. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Troubleshooting Guide

Problem: The reaction is not going to completion, and TLC analysis shows significant unreacted 2-amino-5-iodopyridine.

  • Possible Cause 1: Inactive Tosyl Chloride. The 4-methyl-benzenesulfonyl chloride may have hydrolyzed due to improper storage.

    • Solution: Use a fresh bottle of tosyl chloride or purify the existing stock. Ensure all solvents are anhydrous and glassware is oven-dried before use.

  • Possible Cause 2: Insufficient Base. Not enough base was added to neutralize the HCl byproduct, leading to the protonation of the starting amine.

    • Solution: Ensure at least one equivalent of a suitable base (like pyridine or triethylamine) is used. Using pyridine as the solvent can also be an effective strategy.

Problem: The final product is contaminated with a highly polar, water-soluble impurity.

  • Possible Cause: Hydrolysis of Tosyl Chloride. The impurity is likely p-toluenesulfonic acid, formed from the reaction of tosyl chloride with water.

    • Solution: During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove acidic impurities. Ensure anhydrous conditions during the reaction setup.

Problem: The NMR spectrum shows multiple products, suggesting bis-sulfonylation.

  • Possible Cause: Over-reaction. Using a large excess of tosyl chloride and a strong base can lead to the formation of the N,N-bis(p-tolylsulfonyl) derivative.

    • Solution: Use a stoichiometric amount of tosyl chloride (e.g., 1.05-1.1 equivalents). Add the tosyl chloride slowly to the reaction mixture at a controlled temperature (e.g., 0 °C) to minimize this side reaction.

Problem: The isolated product appears to be a salt and is insoluble in common organic solvents.

  • Possible Cause: Reaction on the Pyridine Nitrogen. The tosyl group may have reacted with the pyridine ring nitrogen instead of the amino group, forming a pyridinium salt. This is more likely if no base is used.

    • Solution: This side reaction is generally less favorable than N-sulfonylation of the amino group. Ensure a suitable base is present to facilitate the desired reaction pathway. If this product forms, its purification will be challenging, and optimizing the reaction conditions is the best approach.

Summary of Potential Side Reactions

Side ProductStructureCausePrevention/Minimization
p-Toluenesulfonic AcidCH₃C₆H₄SO₃HReaction of tosyl chloride with water (hydrolysis).Use anhydrous solvents and reagents; store tosyl chloride in a desiccator.
Bis-sulfonylation ProductN,N-bis(p-tolylsulfonyl)-5-iodopyridin-2-amineExcess tosyl chloride, strong base, or elevated temperatures.Use 1.05-1.1 equivalents of tosyl chloride; control the addition of base; maintain a low reaction temperature.
Pyridinium Salt5-Iodo-2-(tosylamino)pyridinium saltReaction occurs on the pyridine nitrogen, often in the absence of a suitable base.Use a non-nucleophilic base like pyridine or triethylamine to facilitate the desired reaction at the amino group.
N-(pyridin-2-yl)-4-methylbenzenesulfonamideNon-iodinated analog of the desired productPresence of 2-aminopyridine impurity in the 2-amino-5-iodopyridine starting material.Ensure the purity of the starting 2-amino-5-iodopyridine through recrystallization or other purification methods.[1][2][3]

Visualizations

G Synthesis Pathway and Key Side Reactions cluster_reactants Reactants cluster_product Desired Product cluster_side_products Side Products SM 2-Amino-5-iodopyridine SP3 Pyridinium Salt SM->SP3 Side Reaction 3 (Reaction on Pyridine N) Base Base (e.g., Pyridine) SM->Base TsCl p-Tosyl Chloride SP1 p-Toluenesulfonic Acid (Hydrolysis) TsCl->SP1 Side Reaction 1 TsCl->SP3 Side Reaction 3 (Reaction on Pyridine N) TsCl->Base Product N-(5-Iodo-pyridin-2-YL)-4-methyl- benzenesulfonamide SP2 Bis-sulfonylation Product Product->SP2 Side Reaction 2 (Excess TsCl/Base) Base->Product Main Reaction Water H2O (trace) Water->SP1 Side Reaction 1

Caption: Main reaction pathway and potential side reactions.

G Troubleshooting Workflow for Synthesis Start Troubleshooting Issue Problem1 Low Yield / Incomplete Reaction Start->Problem1 Problem2 Impure Product (by TLC/NMR) Start->Problem2 Cause1a Cause: Reagent Degradation (e.g., TsCl hydrolysis) Problem1->Cause1a Cause1b Cause: Insufficient Base Problem1->Cause1b Cause1c Cause: Low Reaction Temperature/Time Problem1->Cause1c Cause2a Cause: Presence of Side Products Problem2->Cause2a Cause2b Cause: Unreacted Starting Material Problem2->Cause2b Cause2c Cause: Impure Starting Materials Problem2->Cause2c Solution1a Solution: Use fresh/anhydrous reagents & solvents. Cause1a->Solution1a Solution1b Solution: Check stoichiometry of base. Ensure it's a suitable non-nucleophilic base. Cause1b->Solution1b Solution1c Solution: Increase reaction time or temperature moderately. Monitor by TLC. Cause1c->Solution1c Solution2a Solution: Optimize reaction conditions to minimize side reactions. Purify via column chromatography or recrystallization. Cause2a->Solution2a Solution2b Solution: See 'Low Yield' solutions. Purify product. Cause2b->Solution2b Solution2c Solution: Verify purity of starting materials before reaction. Cause2c->Solution2c

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocol

Synthesis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

Materials:

  • 2-amino-5-iodopyridine (1.0 eq)

  • 4-methyl-benzenesulfonyl chloride (tosyl chloride, TsCl) (1.1 eq)

  • Anhydrous pyridine (solvent and base)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-5-iodopyridine (1.0 eq). Dissolve it in anhydrous pyridine or a mixture of anhydrous DCM and pyridine.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 4-methyl-benzenesulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-12 hours).

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove p-toluenesulfonic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide.

References

Optimization

Technical Support Center: Optimizing Coupling Reactions with N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide in cross-coupling reactions. Frequently Asked Questions (FAQs) Q1: W...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions performed with N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide?

A1: The most common palladium-catalyzed cross-coupling reactions for this substrate are Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, targeting the formation of new carbon-carbon and carbon-nitrogen bonds at the 5-position of the pyridine ring.

Q2: Why is my Suzuki-Miyaura coupling reaction yield low?

A2: Low yields in Suzuki-Miyaura couplings involving iodo-pyridines can stem from several factors. Inefficient transmetalation is a common issue. Additionally, the choice of palladium catalyst, ligand, base, and solvent system is critical for success. Catalyst deactivation or the presence of impurities in the starting materials can also significantly impact the reaction outcome.

Q3: I am observing significant dehalogenation of my starting material. How can I prevent this?

A3: Dehalogenation, the replacement of the iodine atom with a hydrogen atom, is a common side reaction. This can be minimized by carefully selecting the reaction conditions. Using milder bases, lower reaction temperatures, and ensuring an inert atmosphere can reduce the likelihood of this side reaction. The choice of phosphine ligand in the catalyst system can also play a significant role in suppressing dehalogenation.

Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?

A4: For a successful Buchwald-Hartwig amination, the selection of the palladium precursor and the ancillary ligand is paramount. Different generations of Buchwald-Hartwig catalysts offer varying levels of reactivity. The choice of base is also crucial, with weaker bases sometimes being necessary to prevent decomposition of the starting material or product. Strict anaerobic conditions are essential to prevent catalyst oxidation and ensure high yields.

Q5: How can I improve the efficiency of my Sonogashira coupling reaction?

A5: The success of a Sonogashira coupling often depends on the effective combination of a palladium catalyst and a copper(I) co-catalyst. The choice of base and solvent is also important. For sensitive substrates, copper-free Sonogashira conditions can be employed to avoid potential side reactions. Ensuring the alkyne is of high purity is also critical for achieving a good reaction outcome.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause Troubleshooting Steps
Low or No Conversion Inactive catalyst- Use a fresh batch of palladium catalyst. - Consider a pre-catalyst that is more air-stable.
Inefficient transmetalation- Ensure the boronic acid/ester is of high quality. - Use a stronger base (e.g., Cs₂CO₃, K₃PO₄). - Add water to the reaction mixture, as it can sometimes facilitate transmetalation.
Low reaction temperature- Gradually increase the reaction temperature.
Significant Dehalogenation Base is too strong- Switch to a milder base (e.g., K₂CO₃).
Reaction time is too long- Monitor the reaction by TLC or LC-MS and stop it upon completion.
Formation of Side Products Homo-coupling of the boronic acid- Ensure strict anaerobic conditions. - Use a slight excess of the boronic acid.
Buchwald-Hartwig Amination
Problem Potential Cause Troubleshooting Steps
Low Yield Inappropriate ligand- Screen a variety of Buchwald-Hartwig ligands (e.g., XPhos, SPhos, RuPhos).
Base incompatibility- Test different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).
Catalyst deactivation- Maintain a strictly inert atmosphere (N₂ or Ar). - Use degassed solvents.
Product Decomposition Harsh reaction conditions- Lower the reaction temperature. - Use a milder base.
Sonogashira Coupling
Problem Potential Cause Troubleshooting Steps
No Reaction Inactive copper co-catalyst- Use a fresh source of CuI.
Inappropriate solvent- Screen different solvents like THF, DMF, or dioxane.
Alkyne Dimerization (Glaser Coupling) Presence of oxygen- Thoroughly degas all solvents and reagents. - Maintain a positive pressure of inert gas.
Low Yield Catalyst poisoning- Ensure the alkyne is free of impurities.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol
  • To an oven-dried reaction vessel, add N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide (1 equiv.), the boronic acid or ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-I Complex B->C D Transmetalation C->D E Ar-Pd(II)-R Complex D->E F Reductive Elimination E->F F->A G Ar-R (Product) F->G ArI N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide ArI->B Boronic R-B(OR)2 Boronic->D Base Base Base->D

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Check Catalyst Activity (Use fresh catalyst/pre-catalyst) Start->CheckCatalyst ScreenBases Screen Different Bases (e.g., K2CO3, Cs2CO3, K3PO4) CheckCatalyst->ScreenBases ScreenSolvents Screen Different Solvents (e.g., Dioxane, Toluene, DMF) ScreenBases->ScreenSolvents ScreenLigands Screen Different Ligands (For Buchwald-Hartwig) ScreenSolvents->ScreenLigands CheckPurity Check Starting Material Purity ScreenLigands->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp Success Improved Yield OptimizeTemp->Success

Caption: A general workflow for troubleshooting low-yielding coupling reactions.

Troubleshooting

Overcoming solubility issues with N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide in assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-(5-Iodo-pyridin-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide (CAS: 209971-43-7) in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of poor solubility for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide in my aqueous assay buffer?

A1: The poor aqueous solubility of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide can be attributed to its chemical structure, which includes a nonpolar iodopyridinyl group and a methyl-benzenesulfonamide moiety. These features contribute to a high crystal lattice energy and low affinity for water. Benzenesulfonamide and its derivatives are known for their generally low water solubility.[1][2]

Q2: I'm observing inconsistent results in my assay. Could this be related to the compound's solubility?

A2: Yes, inconsistent and non-reproducible assay results are a common consequence of poor compound solubility.[3] If the compound is not fully dissolved, its effective concentration at the target site will vary between experiments, leading to high variability in your data.

Q3: What are the recommended first steps to improve the solubility of this compound?

A3: The initial approach should be to prepare a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO).[4] This stock can then be serially diluted into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is minimal (typically <1%) to avoid impacting the biological system.[3]

Troubleshooting Guide

Issue 1: Compound precipitates out of solution upon dilution into aqueous buffer.

Cause: The aqueous buffer has a much lower solubilizing capacity for the compound compared to the organic stock solvent. Upon dilution, the compound's concentration exceeds its solubility limit in the final buffer, causing it to precipitate.

Solutions:

  • Optimize Co-solvent Concentration: While keeping the final DMSO concentration low is ideal, a slight increase may be necessary. Test a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%) to find a balance between solubility and minimal solvent effects on the assay.

  • pH Adjustment: The solubility of sulfonamides can be pH-dependent.[3][5] Systematically evaluate the compound's solubility across a range of pH values to identify a pH where it is more soluble.

  • Use of Excipients: Consider the use of solubility-enhancing excipients such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) which can form inclusion complexes with the compound, increasing its aqueous solubility.[4]

Issue 2: The required final concentration in the assay cannot be achieved without precipitation.

Cause: The intrinsic aqueous solubility of the compound is too low for the desired experimental concentration, even with the use of a co-solvent.

Solutions:

  • Formulation with Cyclodextrins: Prepare a stock solution of the compound complexed with a cyclodextrin. This can significantly enhance its aqueous solubility.[4]

  • Solid Dispersion Technique: For more advanced applications, creating a solid dispersion of the compound in a water-soluble polymer can improve its dissolution rate and solubility.[6]

Quantitative Data Summary

The following table summarizes common solvents and their properties relevant for solubilizing benzenesulfonamide and related compounds.

SolventAbbreviationUseKey Considerations
Dimethyl SulfoxideDMSOPrimary choice for creating high-concentration stock solutions.[1][4]Keep final concentration in assays low (<1%) to avoid toxicity.[3]
N-methyl-2-pyrrolidoneNMPAn alternative to DMSO.May have ecological implications and potential reproductive toxicity.[1]
EthanolEtOHCan be used as a co-solvent.Less effective than DMSO for highly nonpolar compounds.
Cyclopentanone-Identified as an efficient solvent for benzenesulfonamide.[1]Limited data on its compatibility with biological assays.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

Objective: To prepare a high-concentration stock solution of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide for serial dilution.

Materials:

  • N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Methodology:

  • Weigh out the desired amount of the compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 20 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Assessment

Objective: To determine the optimal pH for solubilizing N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide in an aqueous buffer.

Materials:

  • N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide powder

  • A series of buffers with a range of pH values (e.g., pH 4 to 10)

  • Stir plate and stir bars

  • Conical tubes

  • Spectrophotometer or HPLC system

Methodology:

  • Prepare a series of buffers covering the desired pH range.[3]

  • Add an excess amount of the compound to a known volume of each buffer in separate conical tubes.

  • Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[3]

  • Centrifuge the tubes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method like UV-Vis spectrophotometry or HPLC with a standard curve.[3]

  • Plot the measured solubility against the pH of the buffers to identify the pH of maximum solubility.

Visualizations

experimental_workflow Workflow for Addressing Solubility Issues cluster_prep Preparation cluster_assay Assay Dilution cluster_troubleshoot Troubleshooting cluster_result Outcome start Start with Compound Powder stock Prepare Concentrated Stock in DMSO start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute check Check for Precipitation dilute->check optimize Optimize Co-solvent % check->optimize Yes success Soluble - Proceed with Assay check->success No ph Adjust Buffer pH optimize->ph fail Insoluble - Reformulate optimize->fail cyclo Use Cyclodextrins ph->cyclo ph->fail cyclo->success signaling_pathway Hypothetical PI3K/mTOR Signaling Pathway Inhibition cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors cluster_inhibitor Inhibitor Action receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound N-(5-Iodo-pyridin-2-YL)-4- methyl-benzenesulfonamide compound->pi3k compound->mtor

References

Optimization

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide stability issues and degradation products

Disclaimer: Specific stability and degradation data for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide are not extensively available in public literature. The information provided below is based on established chemi...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and degradation data for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide are not extensively available in public literature. The information provided below is based on established chemical principles for its constituent functional groups (iodopyridine, benzenesulfonamide) and is intended to serve as a general guide for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide?

A1: Based on its structure, the primary stability concerns are:

  • Hydrolysis: The sulfonamide bond (-SO₂-NH-) is susceptible to cleavage under strong acidic or basic conditions, which can be accelerated by heat. Many benzenesulfonamides can be hydrolyzed by refluxing with 25% hydrochloric acid.[1]

  • Photodegradation: The carbon-iodine (C-I) bond on the pyridine ring is a potential site for photolytic cleavage upon exposure to light, particularly UV radiation. This can lead to de-iodination and the formation of radical species. The photodegradation quantum yield of aromatic compounds can increase when an electron-withdrawing group is present.[2]

  • Thermal Stress: Elevated temperatures can accelerate both hydrolysis and other potential decomposition pathways.

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place. We recommend the following:

  • Temperature: Store at 2-8°C or frozen for long-term storage.

  • Light: Protect from light by using amber vials or storing in a light-proof container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Moisture: Keep in a tightly sealed container with a desiccant to protect from moisture, which could facilitate hydrolysis.

Q3: I am observing an unexpected peak in my HPLC/LC-MS analysis. What could it be?

A3: An unexpected peak could be a degradation product. Based on the compound's structure, likely degradation products include:

  • p-Toluenesulfonic acid and 2-amino-5-iodopyridine: These would result from the hydrolytic cleavage of the sulfonamide bond.

  • N-(Pyridin-2-yl)-4-methyl-benzenesulfonamide: This is the de-iodinated product, likely formed via photolysis or reductive processes.

  • Oxidized impurities: If not stored under an inert atmosphere, oxidation of the sulfur atom or other parts of the molecule could occur.

To identify the impurity, we recommend conducting a forced degradation study (see Experimental Protocols) and using LC-MS/MS for structural elucidation of the unknown peak.

Q4: Is this compound sensitive to pH?

A4: Yes, compounds containing a sulfonamide linkage can exhibit pH-dependent stability.[3] Extreme pH conditions (strong acids or bases) are likely to catalyze the hydrolysis of the sulfonamide bond.[1][4][5] For experiments in solution, it is crucial to use buffered systems and to evaluate the stability of the compound in the chosen buffer at the experimental temperature.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or decreased peak area in HPLC over time. Chemical degradation of the compound.1. Review storage conditions (temperature, light, moisture). 2. Prepare fresh solutions for each experiment. 3. Perform a stability check of the compound in your experimental solvent/buffer.
Appearance of new, unidentified peaks in chromatograms. Formation of degradation products.1. Analyze the sample using LC-MS to obtain the mass of the impurity. 2. Compare the mass to potential degradation products (see FAQ Q3). 3. Conduct a forced degradation study to intentionally generate and identify degradation products.
Discoloration of the solid compound (e.g., turning yellow/brown). Likely photodecomposition or oxidation. The C-I bond can be light-sensitive.1. Discard the discolored material. 2. Ensure the new stock is rigorously protected from light and oxygen.
Poor solubility or precipitation from solution. Could be due to degradation into less soluble products or pH changes affecting the compound's ionization state.1. Verify the pH of the solution. 2. Analyze the precipitate to determine if it is the parent compound or a degradant. 3. Consider using a different solvent system or co-solvent.

Potential Degradation Pathways

The two most probable degradation pathways for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide are hydrolysis and photolysis.

G cluster_hydrolysis Hydrolytic Pathway cluster_photolysis Photolytic Pathway parent N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide hydro_prod1 p-Toluenesulfonic acid parent->hydro_prod1  H₂O (Acid/Base) hydro_prod2 2-Amino-5-iodopyridine parent->hydro_prod2  H₂O (Acid/Base) photo_prod N-(Pyridin-2-yl)-4-methyl- benzenesulfonamide parent->photo_prod  hν (Light) iodine Iodine radical / Iodide parent->iodine  hν (Light)

Caption: Potential degradation pathways of the title compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing stability-indicating analytical methods.[6][7][8] The industry-accepted range is to aim for 5-20% degradation of the drug substance.[8]

Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide in a suitable solvent (e.g., Acetonitrile/Water 50:50) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours, protected from light.

    • Photodegradation: Expose the stock solution to a photostability chamber (ICH Q1B option) for a specified duration (e.g., 1.2 million lux hours and 200 W h/m²).

  • Sample Analysis:

    • At each time point, withdraw an aliquot.

    • If necessary, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL).

    • Analyze by a stability-indicating HPLC-UV/PDA method and LC-MS to separate and identify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method (Example)

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Parameter Condition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV/PDA at 254 nm

Workflow and Troubleshooting Diagrams

Experimental Workflow for Stability Assessment

G start Start: Stability Question Arises forced_degradation Perform Forced Degradation Study (Acid, Base, Heat, Light, Ox.) start->forced_degradation method_dev Develop Stability-Indicating HPLC/LC-MS Method forced_degradation->method_dev analysis Analyze Stressed Samples method_dev->analysis peak_check Are degradation peaks observed and separated? analysis->peak_check peak_check->method_dev No, optimize method structure_elucidation Identify Degradants (LC-MS/MS, NMR) peak_check->structure_elucidation Yes report Document Degradation Profile and Pathways structure_elucidation->report

Caption: Workflow for investigating compound stability.

Troubleshooting Logic for Unexpected Analytical Results

G start Unexpected Result (New Peak / Low Purity) check_storage Review Compound Storage Conditions (Light, Temp, Age) start->check_storage check_solution Review Solution Prep & Storage (Solvent, pH, Time) check_storage->check_solution Storage OK issue_resolved Issue Resolved: Procedural Error check_storage->issue_resolved Storage Issue Found run_control Analyze a Freshly Prepared Standard check_solution->run_control Solution Prep OK check_solution->issue_resolved Solution Issue Found problem_persists Problem Persists? run_control->problem_persists degradation_likely Degradation is Likely problem_persists->degradation_likely Yes problem_persists->issue_resolved No

Caption: Decision tree for troubleshooting analytical issues.

References

Troubleshooting

Troubleshooting poor results in cell-based assays with N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide in cell-based assays. Frequently Asked Q...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide?

Currently, there is limited publicly available information detailing the specific mechanism of action for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. However, the benzenesulfonamide moiety is a common feature in compounds designed as enzyme inhibitors. Benzenesulfonamide derivatives have been developed for a variety of biological purposes, including as antibacterial and antifungal agents.[1] It is possible that this compound targets specific kinases or other enzymes involved in cellular signaling pathways. We recommend performing target validation experiments to elucidate its mechanism in your specific experimental model.

Q2: What is a recommended starting concentration for this compound in a cell-based assay?

Without specific data for this compound, a good starting point is to perform a dose-response experiment. A broad range of concentrations, from nanomolar to micromolar (e.g., 1 nM to 100 µM), should be tested to determine the optimal concentration for your cell line and assay.[2]

Q3: How should I prepare the stock solution for this compound?

Due to the presence of the iodo-pyridine and benzenesulfonamide groups, the aqueous solubility of this compound is likely to be low. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in an organic solvent such as dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.[2] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Troubleshooting Poor Results

Issue 1: Inconsistent or No Compound Effect

If you are observing inconsistent results or a complete lack of effect with N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide, consider the following troubleshooting steps:

Potential Cause & Troubleshooting Steps

Potential CauseRecommended Action
Compound Insolubility The compound may be precipitating out of your cell culture medium. Visually inspect the media for any precipitate after adding the compound. To check for solubility, prepare the highest concentration of the compound in your assay medium, incubate for a few hours under assay conditions, then centrifuge and measure the concentration of the supernatant.
Compound Degradation The compound may not be stable in your cell culture medium over the duration of the experiment. Prepare fresh dilutions from a frozen stock for each experiment. To assess stability, you can incubate the compound in media for the duration of your assay and then analyze its integrity using methods like HPLC if available.
Incorrect Compound Concentration The effective concentration may be outside the range you are testing. Perform a wide dose-response curve to identify the optimal concentration.
Cell Health and Confluency Poor cell health or inconsistent cell density can lead to variable results. Ensure your cells are healthy, within a low passage number, and seeded at a consistent density.
Assay-Specific Issues The assay itself may not be sensitive enough or the endpoint may be inappropriate for detecting the effects of the compound. Optimize assay parameters such as incubation time and reagent concentrations.
Experimental Protocol: Dose-Response Experiment

This protocol outlines the steps to determine the optimal concentration of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide for your cell-based assay.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of the compound in your cell culture medium from your high-concentration stock solution. Also, prepare a 2X vehicle control containing the same concentration of DMSO as your highest compound concentration.

  • Treatment: Remove the existing medium from the cells and add the compound dilutions and the vehicle control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assay Readout: Perform your cell-based assay (e.g., viability, proliferation, or a specific signaling readout).

  • Data Analysis: Plot the assay response against the log of the compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.

Issue 2: High Background or Off-Target Effects

High background signal or unexpected cellular changes may indicate off-target effects or interference with the assay components.

Potential Cause & Troubleshooting Steps

Potential CauseRecommended Action
Compound Autofluorescence/Interference The compound may be inherently fluorescent or may interfere with your assay reagents. Run a control plate with the compound in cell-free media to check for any direct effect on the assay readout.
Cytotoxicity The observed effect may be due to general cytotoxicity rather than a specific on-target activity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your primary assay to assess the compound's toxicity profile.
Off-Target Effects The compound may be hitting unintended targets in the cell. If available, test a structurally similar but inactive analog of the compound. Alternatively, consider using a different cell line or a more specific downstream readout of your target of interest.

Visualizing Experimental Workflows and Pathways

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Poor Compound Efficacy start Poor or Inconsistent Results check_solubility Check Compound Solubility start->check_solubility precipitate Precipitate Observed? check_solubility->precipitate check_stability Assess Compound Stability degradation Degradation Suspected? check_stability->degradation dose_response Perform Dose-Response concentration Concentration Optimized? dose_response->concentration check_cells Verify Cell Health & Density cells_ok Cells Healthy? check_cells->cells_ok optimize_assay Optimize Assay Parameters assay_ok Assay Optimized? optimize_assay->assay_ok precipitate->check_stability No solubilize Improve Solubilization (e.g., different solvent, sonication) precipitate->solubilize Yes degradation->dose_response No fresh_prep Use Fresh Preparations degradation->fresh_prep Yes concentration->check_cells Yes adjust_conc Adjust Concentration Range concentration->adjust_conc No cells_ok->optimize_assay Yes replate_cells Re-plate Cells cells_ok->replate_cells No modify_assay Modify Assay Protocol assay_ok->modify_assay No end Improved Results assay_ok->end Yes solubilize->end fresh_prep->end adjust_conc->end replate_cells->end modify_assay->end

Caption: A logical workflow for troubleshooting poor results in cell-based assays.

Hypothetical Signaling Pathway

SignalingPathway Hypothetical Signaling Pathway Inhibition ligand External Signal receptor Receptor ligand->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Target Gene Expression nucleus->gene_expression cellular_response Cellular Response gene_expression->cellular_response inhibitor N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide inhibitor->kinase2

Caption: A hypothetical signaling pathway illustrating potential inhibition by the compound.

References

Optimization

Technical Support Center: Enhancing the Potency of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide Derivatives

This technical support center provides guidance for researchers, scientists, and drug development professionals working with N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide and its derivatives. Here, you will find tr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide and its derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work aimed at increasing the potency of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: We have synthesized N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide, but we are unsure of its primary biological target. How can we identify it?

A1: The N-pyridinyl-benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known to interact with several classes of enzymes. Based on available literature for analogous compounds, potential primary targets include:

  • Protein Kinases: Many pyridinyl-sulfonamide derivatives are known to be kinase inhibitors. The pyridine and benzenesulfonamide moieties can interact with the hinge region and other pockets of the ATP-binding site.

  • Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding group, making CA enzymes a likely target. Different isoforms of CA could be inhibited.

  • Other Enzymes: This scaffold has also been explored for its activity against various other enzymes, such as dihydroorotate dehydrogenase (DHODH) and proteasomes.

To identify the specific target, we recommend a tiered screening approach:

  • Broad Kinase Panel Screening: Test the compound against a commercial panel of several hundred kinases to identify potential hits.

  • Carbonic Anhydrase Isoform Screening: Evaluate the compound's inhibitory activity against a panel of human CA isoforms (e.g., CA I, II, IX, XII).

  • Phenotypic Screening: If a specific target class is not immediately apparent, perform cell-based phenotypic screens relevant to diseases like cancer (e.g., anti-proliferative assays) or inflammation to observe the compound's functional effect.

Q2: We have identified a target kinase for our lead compound. What are the general strategies to increase its potency?

A2: Increasing the potency of a kinase inhibitor typically involves optimizing the interactions with the ATP-binding site. For your N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide scaffold, consider the following modifications:

  • Modification of the 5-Iodo Group on the Pyridine Ring: The iodine atom at the 5-position of the pyridine ring is a versatile handle for chemical modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Introducing different aryl, heteroaryl, or alkyl groups can explore additional binding pockets and enhance potency.

  • Substitution on the Benzenesulfonamide Ring: The 4-methyl group on the benzenesulfonamide can be replaced with other substituents to modulate potency and selectivity. Electron-withdrawing or electron-donating groups can alter the electronic properties and binding interactions.

  • Exploration of the Sulfonamide Linker: While typically conserved, minor modifications of the sulfonamide linker, such as N-alkylation, could be explored, although this may disrupt key hydrogen bonding interactions.

A systematic structure-activity relationship (SAR) study is crucial. Synthesize a small library of analogs with variations at these key positions and evaluate their inhibitory activity.

Troubleshooting Guides

Issue 1: Low Potency in Initial Enzyme Assays

Problem: Your N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide derivative shows weak activity (high IC50 value) against the target of interest.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Assay Conditions Verify the concentration of ATP (for kinase assays) is at or near the Km value. Ensure the enzyme is active and the substrate concentration is appropriate. Run positive controls with known inhibitors to validate the assay.
Poor Solubility of the Compound Measure the aqueous solubility of your compound. If it is low, consider using a co-solvent like DMSO (ensure the final concentration is compatible with the assay) or formulating the compound with solubilizing agents.
Compound Instability Assess the stability of your compound in the assay buffer over the incubation time. Degradation can lead to an underestimation of potency.
Lack of Key Pharmacophoric Features The initial scaffold may lack optimal interactions with the target. Initiate a systematic SAR study to explore different functional groups at key positions as outlined in the FAQs.
Issue 2: Difficulty in Interpreting Structure-Activity Relationship (SAR) Data

Problem: The potency data from your synthesized analogs do not show a clear trend, making it difficult to design the next generation of more potent compounds.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Multiple Binding Modes Your compounds may be adopting different binding orientations within the active site. Consider computational modeling and docking studies to visualize potential binding modes and guide your design.
Confounding Physicochemical Properties Changes in potency may be linked to changes in properties like solubility or cell permeability rather than direct target engagement. Measure these properties for your key analogs.
Assay Variability High variability in your biological data can obscure real SAR trends. Ensure your assays are robust and reproducible. Run compounds in triplicate and include reference compounds in every experiment.

Data Presentation: Structure-Activity Relationship (SAR) for Potency Enhancement

The following tables present hypothetical SAR data for derivatives of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide against a generic kinase (Kinase X) and Carbonic Anhydrase IX (CA IX).

Table 1: SAR of Modifications at the 5-Position of the Pyridine Ring against Kinase X

Compound R Group (at 5-position) Kinase X IC50 (nM)
Parent -I1500
1a -Phenyl750
1b -4-Fluorophenyl320
1c -4-Methoxyphenyl980
1d -Thiophen-2-yl450
1e -Cyclohexyl>10000

This hypothetical data suggests that aromatic substitutions at the 5-position are favorable for potency against Kinase X, with an electron-withdrawing fluorine atom being particularly beneficial.

Table 2: SAR of Modifications on the Benzenesulfonamide Ring against Carbonic Anhydrase IX

Compound R' Group (on benzene ring) CA IX Ki (nM)
Parent 4-Methyl85
2a 4-Fluoro45
2b 4-Chloro30
2c 4-Amino120
2d 3-Amino95
2e Unsubstituted150

This hypothetical data indicates that small, electron-withdrawing groups at the 4-position of the benzenesulfonamide ring enhance inhibitory activity against CA IX.

Experimental Protocols

Protocol 1: Generic In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the IC50 value of a test compound against a protein kinase.

Materials:

  • Kinase of interest (e.g., Kinase X)

  • Eu-labeled anti-tag antibody (specific to the kinase tag)

  • Alexa Fluor™ 647-labeled ATP tracer

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (dissolved in 100% DMSO)

  • 384-well, low-volume, black microplate

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in 100% DMSO.

  • Assay Plate Preparation:

    • Add 2.5 µL of assay buffer containing 4% DMSO to the wells for the 0% inhibition control.

    • Add 2.5 µL of a competitor solution (e.g., a known inhibitor) to the wells for the 100% inhibition control.

    • Add 2.5 µL of the diluted test compounds to the sample wells.

  • Reagent Addition:

    • Add 2.5 µL of the kinase/antibody mixture to all wells.

    • Add 2.5 µL of the tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)

This protocol measures the inhibition of CA-catalyzed CO2 hydration.

Materials:

  • Human Carbonic Anhydrase isoform (e.g., CA IX)

  • Assay buffer (e.g., 20 mM HEPES, 20 mM Bis-Tris, pH 7.0)

  • pH indicator (e.g., p-nitrophenol)

  • CO2-saturated water

  • Test compound (dissolved in 100% DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a solution of the CA isoform in the assay buffer.

  • Reaction Mixture Preparation: In one syringe of the stopped-flow instrument, prepare a solution containing the CA enzyme, the pH indicator, and the test compound at various concentrations. The other syringe contains the CO2-saturated water.

  • Measurement:

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator over time as the pH drops due to the formation of carbonic acid.

  • Data Analysis:

    • Determine the initial rate of the reaction for each compound concentration.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Fit the data to the appropriate equation to determine the Ki value.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration start Parent Compound synthesis Analog Synthesis (SAR Library) start->synthesis purification Purification & Characterization synthesis->purification primary_assay Primary Target Assay (e.g., Kinase Assay) purification->primary_assay Test Compounds secondary_assay Secondary/Selectivity Assay (e.g., CA Assay) primary_assay->secondary_assay cell_assay Cell-based Assay (e.g., Anti-proliferation) secondary_assay->cell_assay sar_analysis SAR Analysis cell_assay->sar_analysis Biological Data potency_determination Determine Potency (IC50/Ki) sar_analysis->potency_determination lead_optimization Lead Optimization potency_determination->lead_optimization lead_optimization->synthesis Design Next Generation signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KinaseX Kinase X RTK->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Transcription Gene Transcription (Proliferation, Survival) pSubstrate->Transcription Promotes Compound N-(5-Iodo-pyridin-2-YL)-4-methyl- benzenesulfonamide Derivative Compound->KinaseX Inhibits sar_logic cluster_r_group Modification at R (Pyridine 5-position) cluster_r_prime_group Modification at R' (Benzene Ring) Start Start with Parent Compound (R = I, R' = 4-Me) Aryl R = Aryl/Heteroaryl Start->Aryl Alkyl R = Alkyl/Cycloalkyl Start->Alkyl EWG R' = Electron-Withdrawing Group Start->EWG EDG R' = Electron-Donating Group Start->EDG Potency_Increase Increased Potency Aryl->Potency_Increase Potency_Decrease Decreased/No Change in Potency Alkyl->Potency_Decrease EWG->Potency_Increase EDG->Potency_Decrease

Troubleshooting

Technical Support Center: N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide Docking Simulations

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting molecular docking simulations with N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. Giv...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting molecular docking simulations with N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. Given the limited specific literature on this compound, this guide focuses on general best practices and common challenges in molecular docking that are applicable to this and other small molecules.

Troubleshooting Guide

Q1: My docking simulation of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide fails to produce any reasonable binding poses. What are the initial troubleshooting steps?

A1: When encountering issues with docking simulations, it's crucial to systematically review the preparation of both the protein receptor and the ligand.[1] Common initial pitfalls include:

  • Incorrect Protein Preparation: Ensure that the protein structure is properly prepared. This includes adding hydrogen atoms, assigning correct bond orders, and resolving any alternate conformations for amino acid residues.[1] Missing or misplaced hydrogens can significantly alter the hydrogen-bonding network, which is often critical for accurate docking.[1]

  • Ligand Preparation Errors: Verify that the 3D structure of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is correctly generated with appropriate charges and atom types. Ensure that rotatable bonds are correctly defined to allow for adequate conformational sampling.[2]

  • Binding Site Definition: Double-check the coordinates and size of the grid box defining the binding site. An improperly defined search space can prevent the docking algorithm from exploring the correct binding pocket.[3]

Q2: The predicted binding energy for my compound is very high (unfavorable), or the top-ranked poses are physically unrealistic. What could be the cause?

A2: Unfavorable binding energies or unrealistic poses often point to issues with the scoring function or the force field parameters.

  • Scoring Function Limitations: Scoring functions are approximations of the true binding free energy and have inherent limitations.[4][5] They may not accurately capture all types of molecular interactions, such as those involving the iodine atom in your compound. It can be beneficial to use multiple different docking programs or scoring functions to see if there is a consensus.

  • Force Field Incompatibilities: The force field used for energy minimization and scoring might not have accurate parameters for the iodo-pyridinyl moiety. Ensure that the force field you are using is appropriate for your ligand.

  • Steric Clashes: Unrealistic poses with high energies are often due to steric clashes with the receptor. This could again be a result of improper protein or ligand preparation, or the docking algorithm getting trapped in a local energy minimum.

Q3: My docking results are not reproducible. Each run gives significantly different binding poses and scores. How can I address this?

A3: Lack of reproducibility in docking can stem from the stochastic nature of many docking algorithms and insufficient sampling.

  • Increase Sampling Exhaustiveness: Most docking software allows you to control the thoroughness of the conformational search. Increasing the "exhaustiveness" or the number of independent docking runs can lead to more consistent results.[6]

  • Random Seed: Docking algorithms that use random number generation (e.g., for initial ligand conformation or orientation) should be run multiple times with the same initial random seed to ensure reproducibility.

  • Ligand Flexibility: Ensure that the flexible torsions in N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide are correctly defined. Incorrectly assigned rigid bonds can limit the exploration of relevant conformations.

Frequently Asked Questions (FAQs)

Q1: What is a suitable protein target for docking N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide?

A1: While there is no specific protein target identified in the literature for this exact compound, benzenesulfonamide derivatives are known to target a range of proteins. Based on similar structures, potential targets could include carbonic anhydrases, kinases, or viral proteins like the HIV-1 capsid protein.[7][8] Researchers should select a target based on their specific research goals and any available bioactivity data for analogous compounds.

Q2: How should I prepare the structure of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide for docking?

A2: Proper ligand preparation is a critical step.[2] A general workflow includes:

  • Generate a 3D structure: Use a molecular builder to create the 3D coordinates of the molecule.

  • Assign correct atom and bond types: Ensure all atoms and bonds are correctly typed for the chosen force field.

  • Add hydrogens: Add hydrogen atoms appropriate for a physiological pH (typically pH 7.4).

  • Assign partial charges: Use a charge calculation method (e.g., Gasteiger or AM1-BCC) to assign partial charges to each atom.

  • Define rotatable bonds: Identify and define the rotatable bonds to allow for conformational flexibility during docking.

Q3: How do I define the binding site for the docking simulation?

A3: The binding site is typically defined as a grid box centered on the region of the protein where the ligand is expected to bind.[3]

  • Known binding site: If the protein has a known co-crystallized ligand, the binding site can be defined as the region occupied by that ligand.[3]

  • Predicted binding site: If the binding site is unknown, binding site prediction tools can be used to identify potential pockets on the protein surface.

  • Blind docking: In the absence of any information about the binding site, a "blind docking" approach can be used where the entire protein surface is considered as the search space.[3] However, this is computationally more expensive and can be less accurate.

Quantitative Data Summary

Since no specific experimental data for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is readily available, the following table provides a hypothetical example of how docking results could be summarized. This data is for illustrative purposes only.

Docking ProgramProtein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
AutoDock VinaKinase X-8.5Lys72, Glu91, Leu148
GlideKinase X-7.9Lys72, Asp161, Phe162
GOLDKinase X-8.2Lys72, Glu91, Asp161

Experimental Protocols

Protocol 1: Molecular Docking using AutoDock Vina

This protocol outlines a general procedure for performing molecular docking using AutoDock Vina, a widely used open-source docking program.

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands not relevant to the study.

    • Add polar hydrogens and assign Gasteiger charges using AutoDock Tools (ADT).

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Generate the 3D structure of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide using a molecular editor (e.g., Avogadro, ChemDraw).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • In ADT, define the rotatable bonds and save the ligand in PDBQT format.

  • Grid Box Definition:

    • In ADT, define the center and dimensions of the grid box to encompass the binding site of the target protein.

  • Docking Simulation:

    • Create a configuration file specifying the paths to the prepared protein and ligand, the grid box parameters, and the desired exhaustiveness of the search.

    • Run the AutoDock Vina simulation from the command line.

  • Analysis of Results:

    • Visualize the docked poses using a molecular visualization tool (e.g., PyMOL, VMD).

    • Analyze the binding energies and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis cluster_output Output Protein_Prep Protein Preparation (Add H, Assign Charges) Grid_Box Define Binding Site (Grid Box) Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (3D Structure, Charges) Docking_Run Run Docking Simulation Ligand_Prep->Docking_Run Grid_Box->Docking_Run Pose_Analysis Analyze Binding Poses Docking_Run->Pose_Analysis Scoring Evaluate Binding Affinity Pose_Analysis->Scoring Results Docking Results Scoring->Results

Caption: A generalized workflow for molecular docking simulations.

Hypothetical_Signaling_Pathway Receptor Receptor Tyrosine Kinase Kinase_Domain Kinase Domain Receptor->Kinase_Domain Phosphorylates Ligand Growth Factor Ligand->Receptor Activates Compound N-(5-Iodo-pyridin-2-YL)- 4-methyl-benzenesulfonamide Compound->Kinase_Domain Inhibits Downstream_Signal Downstream Signaling (e.g., MAPK pathway) Kinase_Domain->Downstream_Signal Activates Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signal->Cellular_Response Leads to

References

Optimization

Technical Support Center: Enhancing the Bioavailability of Sulfonamide-Based Compounds

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the bioavailability of sul...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the bioavailability of sulfonamide-based compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Issue 1: Poor Aqueous Solubility of the Sulfonamide Compound

Q: My sulfonamide compound exhibits very low solubility in aqueous media, limiting my ability to formulate it for in vivo studies. What are my options?

A: Low aqueous solubility is a common challenge with sulfonamide-based compounds. Several strategies can be employed to address this issue:

  • Salt Formation: Sulfonamides are typically weakly acidic and can be converted into salts by reacting them with a strong base (e.g., sodium or potassium hydroxide).[1] Salt formation can significantly increase aqueous solubility.[2]

  • Co-crystallization: Forming co-crystals with a suitable co-former can enhance the solubility and dissolution rate of the sulfonamide.[3][4][5]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.[6]

  • Solid Dispersions: Dispersing the sulfonamide in a hydrophilic polymer matrix can create an amorphous solid dispersion with improved solubility.[7]

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in gastrointestinal fluids.

Issue 2: High Variability in In Vivo Pharmacokinetic Data

Q: I am observing significant variability in the plasma concentrations of my sulfonamide compound between different animal subjects in my pharmacokinetic study. What could be the cause and how can I mitigate this?

A: High variability in in vivo data can stem from several factors:

  • Formulation Inhomogeneity: Ensure that the dosing formulation is a homogenous suspension or a clear solution. Inconsistent dosing can lead to variable absorption.

  • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of some drugs. Standardize the feeding schedule of your animals (e.g., fasting overnight) before dosing.

  • Gastrointestinal pH: The pH of the gastrointestinal tract can influence the ionization and solubility of sulfonamides. Consider the pKa of your compound and the pH of the dosing vehicle.

  • Metabolism Differences: Intersubject variability in metabolic enzyme activity can lead to different rates of drug clearance.

To mitigate variability, it is crucial to use a consistent and well-characterized formulation, standardize experimental conditions such as feeding, and use a sufficient number of animals to obtain statistically meaningful data.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which the bioavailability of sulfonamides is limited?

A1: The primary limiting factor for the oral bioavailability of many sulfonamides is their poor aqueous solubility, which restricts their dissolution in the gastrointestinal fluids.[6] For a drug to be absorbed, it must first be in solution. Additionally, some sulfonamides may be subject to first-pass metabolism in the liver, which can reduce the amount of active drug reaching systemic circulation.

Q2: How do I choose the most appropriate bioavailability enhancement technique for my specific sulfonamide compound?

A2: The choice of technique depends on the physicochemical properties of your compound, including its pKa, logP, melting point, and crystalline structure.

  • For ionizable compounds, salt formation is often a straightforward and effective approach.[1]

  • If the compound is neutral or salt formation is not feasible, co-crystallization or solid dispersions are excellent alternatives.[4][7]

  • For highly lipophilic compounds, lipid-based formulations can be particularly effective.

  • Particle size reduction is a broadly applicable technique that can be used alone or in combination with other methods.[6]

Q3: What in vitro models can I use to predict the in vivo performance of my sulfonamide formulation?

A3: In vitro dissolution testing is a critical tool for predicting in vivo performance. Comparing the dissolution profiles of different formulations can provide insights into their likely in vivo absorption. Additionally, in vitro models like the Caco-2 cell permeability assay can be used to assess the intestinal permeability of your compound and identify potential for active transport or efflux.[7][8][9][10][11]

Data Presentation

The following tables summarize quantitative data on the enhancement of sulfonamide bioavailability using different formulation strategies, with a focus on sulfamethoxazole as a model compound.

Table 1: Comparative Bioavailability of Different Sulfamethoxazole Formulations in Humans [12][13][14]

FormulationCmax (µg/mL)Tmax (hr)Elimination Half-life (hr)Relative Bioavailability (%)
Suspension 1 (Reference)89.69 ± 0.844.04.54 ± 0.15100
Suspension 238.33 ± 0.583.57.50 ± 0.9479.05
Suspension 316.50 ± 0.894.07.43 ± 0.5438.53

Table 2: Effect of Nanoparticle Formulation on Sulfamethoxazole Solubility [1][15][16]

FormulationSolubility (mg/mL)Log P
Pure Sulfamethoxazole (SMX)0.0291.40
SMX with nano-graphene oxide (SMX-nGO)0.0630.86
SMX with functionalized PLGA (SMX-nfPLGA)0.0580.92

Experimental Protocols

Protocol 1: In Vitro Caco-2 Cell Permeability Assay

This protocol is a general guideline for assessing the intestinal permeability of a sulfonamide compound.

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a 5% CO2 humidified atmosphere.

    • Seed the Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4.

    • Apical to Basolateral (A-B) Transport: Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B-A) Transport: Add the test compound solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and receiver compartments for analysis.

  • Sample Analysis:

    • Quantify the concentration of the sulfonamide compound in the samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Protocol 2: Rat Oral Bioavailability Study

This protocol provides a general framework for an in vivo pharmacokinetic study in rats.

  • Animal Model:

    • Use male Sprague-Dawley rats (200-250 g).

    • Fast the animals overnight before dosing, with free access to water.

  • Dose Administration:

    • Intravenous (IV) Group (for absolute bioavailability determination): Administer a single bolus dose of the sulfonamide compound (e.g., 2 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer a single oral gavage dose of the sulfonamide formulation (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., heparin).

  • Plasma Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the sulfonamide compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Protocol 3: LC-MS/MS Analysis of Sulfonamides in Plasma

This is a general procedure for the quantification of sulfonamides in plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard.

    • Vortex the mixture for 1 minute to precipitate the plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube or plate for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to ensure separation of the analyte from endogenous plasma components.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Optimize the precursor and product ion transitions and collision energies for the specific sulfonamide and internal standard.

  • Quantification:

    • Prepare a calibration curve by spiking known concentrations of the sulfonamide into blank plasma and processing them alongside the study samples.

    • Quantify the analyte concentration based on the peak area ratio to the internal standard.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_data Data Analysis Formulation Select Bioavailability Enhancement Technique Salt Salt Formation Formulation->Salt CoCrystal Co-crystallization Formulation->CoCrystal Nano Nanoparticle Formulation Formulation->Nano SolidDisp Solid Dispersion Formulation->SolidDisp Dissolution Dissolution Testing Formulation->Dissolution PK_Study Rat Pharmacokinetic Study (Oral & IV) Dissolution->PK_Study Permeability Caco-2 Permeability Assay Permeability->PK_Study Analysis LC-MS/MS Bioanalysis PK_Study->Analysis PK_Params Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax) Analysis->PK_Params Bioavailability Determine Oral Bioavailability PK_Params->Bioavailability

Caption: Experimental workflow for enhancing and evaluating the bioavailability of sulfonamides.

troubleshooting_workflow Start Low Bioavailability Observed CheckSolubility Is aqueous solubility low? Start->CheckSolubility CheckPermeability Is permeability low (Caco-2 Papp)? CheckSolubility->CheckPermeability No EnhanceSolubility Implement Solubility Enhancement Strategy CheckSolubility->EnhanceSolubility Yes EnhancePermeability Consider Permeation Enhancers or Lipid-Based Formulations CheckPermeability->EnhancePermeability Yes Metabolism Is first-pass metabolism high? CheckPermeability->Metabolism No SolubilityStrategies Salt Formation Co-crystals Nanoparticles Solid Dispersions EnhanceSolubility->SolubilityStrategies ReEvaluate Re-evaluate Bioavailability In Vivo EnhanceSolubility->ReEvaluate EnhancePermeability->ReEvaluate Metabolism->ReEvaluate No Prodrug Consider Prodrug Approach Metabolism->Prodrug Yes Prodrug->ReEvaluate

Caption: Troubleshooting workflow for addressing low bioavailability of sulfonamides.

References

Troubleshooting

Addressing off-target effects of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals investigating the biological effects of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals investigating the biological effects of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide and related compounds. Given that benzenesulfonamide derivatives are frequently explored as inhibitors of protein kinases and carbonic anhydrases, this guide addresses potential off-target effects related to these and other enzyme classes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing unexpected cellular phenotypes or toxicity that don't seem to align with the known function of our primary target. Could off-target effects of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide be responsible?

A1: Yes, unexpected biological responses or toxicity are common indicators of off-target effects.[1][2] Small molecule inhibitors can interact with multiple proteins beyond their intended target, leading to complex cellular outcomes.[1][3] The benzenesulfonamide scaffold is known to bind to various enzymes, including a wide range of protein kinases and carbonic anhydrases.[4][5][6][7] Therefore, it is crucial to experimentally verify that the observed phenotype is a direct result of inhibiting your primary target.

Troubleshooting Steps:

  • Validate with a structurally distinct inhibitor: Use an inhibitor with a different chemical scaffold that is known to be highly selective for your primary target. If this second inhibitor recapitulates the phenotype, it strengthens the evidence for an on-target effect.

  • Target knockout/knockdown: The gold-standard method is to test your compound in a cell line where the intended target has been genetically removed (e.g., via CRISPR/Cas9 knockout) or its expression is significantly reduced (e.g., via siRNA or shRNA).[2] If the compound still elicits the same effect in the absence of the primary target, it strongly indicates an off-target mechanism.[2]

  • Dose-response analysis: Carefully titrate your compound concentration. Off-target effects often occur at higher concentrations than on-target effects. Correlate the effective concentration in your cellular assay with the biochemical IC50 for your primary target. A large discrepancy may suggest off-target activity.

Q2: How can we identify the specific off-target proteins interacting with our compound?

A2: Several unbiased, proteome-wide methods can be employed to identify off-target interactions. The choice of method depends on the experimental question and available resources.

  • Kinase Profiling: If you suspect your compound may be a kinase inhibitor, screening it against a large panel of recombinant kinases is a direct way to identify off-target kinase interactions.[1] Commercial services are widely available for this purpose.

  • Chemical Proteomics: These techniques identify compound-protein interactions directly in a cellular context.

    • Affinity-Based Pull-Downs: The compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture interacting proteins from cell lysates. Bound proteins are then identified by mass spectrometry.

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or lysates. The principle is that a compound binding to its target protein stabilizes it against heat-induced denaturation. Changes in protein thermal stability across the proteome upon compound treatment can be monitored by mass spectrometry.[8]

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of your compound and its similarity to known ligands for a large number of proteins.[3][9] While predictive, these methods can provide a valuable starting point for experimental validation.[3][9]

Q3: Our compound shows activity against our target kinase in a biochemical assay, but we see conflicting results in cell-based assays. What could be the issue?

A3: Discrepancies between biochemical and cell-based assays are common and can arise from several factors, including off-target effects.

  • Compensatory Signaling: Inhibition of a kinase can lead to the activation of feedback loops or parallel signaling pathways that compensate for the loss of the primary signal.[1] This can mask the on-target effect or produce a phenotype that is a combination of on- and off-target activities.

  • Off-Target Engagement in Cells: The compound may be engaging other cellular targets with higher affinity or functional consequence than the intended target.

  • Compound Properties: Poor cell permeability, rapid metabolism, or efflux by cellular transporters can lead to insufficient intracellular concentrations to inhibit the primary target effectively.

Troubleshooting Steps:

  • Western Blot Analysis: Probe key downstream effectors of your target pathway to confirm target engagement at the cellular level (e.g., look for dephosphorylation of a known substrate). Also, probe for the activation of known compensatory pathways.

  • Selectivity Profiling: Perform a broad kinase screen or other off-target profiling to understand the compound's selectivity profile.

  • Combination Studies: If a compensatory pathway is identified, consider using a combination of your inhibitor with an inhibitor of the compensatory pathway.

Data Presentation

Table 1: Illustrative Selectivity Profile of a Benzenesulfonamide-based Kinase Inhibitor

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A 15 1
Off-Target Kinase B755
Off-Target Kinase C30020
Off-Target Kinase D>10,000>667
Off-Target Kinase E>10,000>667

This table provides example data to illustrate how selectivity data for a kinase inhibitor might be presented. Actual values would need to be determined experimentally.

Table 2: Illustrative Inhibitory Profile of a Benzenesulfonamide against Carbonic Anhydrase Isoforms

Carbonic Anhydrase IsoformKi (nM)
hCA I 250
hCA II 50
hCA IX (Tumor-associated) 15
hCA XII (Tumor-associated) 25

This table provides example data showing the inhibitory constants (Ki) of a hypothetical benzenesulfonamide against different carbonic anhydrase isoforms, highlighting potential for isoform-selective inhibition.[7][10][11][12][13]

Experimental Protocols

Protocol 1: General Workflow for Kinase Profiling

This protocol outlines a general method for assessing the selectivity of an inhibitor against a panel of protein kinases using a luminescence-based assay that measures ATP consumption.

  • Compound Preparation: Prepare a serial dilution of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide in an appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation: Dispense the diluted compound into a multi-well assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction Initiation: Add the kinase, its specific substrate, and ATP to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the reaction to proceed.[1]

  • Detection: Add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.[1]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the remaining kinase activity against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value for each kinase.

Protocol 2: Target Validation using CRISPR/Cas9 Knockout

This protocol provides a high-level overview for validating on-target effects by testing the compound in a target-knockout cell line.

  • sgRNA Design and Cloning: Design and clone two to three single-guide RNAs (sgRNAs) targeting a constitutive exon of the gene encoding the primary target protein into a suitable Cas9 expression vector.

  • Transfection and Clonal Selection: Transfect the sgRNA/Cas9 constructs into the cell line of interest. Select single-cell clones and expand them.

  • Knockout Validation: Screen the expanded clones for the absence of the target protein using Western blotting and confirm the gene knockout at the genomic level by sequencing the targeted locus.

  • Phenotypic Assay: Treat the validated knockout clones and the parental (wild-type) cell line with a dose-range of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide.

  • Data Analysis: Compare the dose-response curves between the knockout and parental cell lines. A significant rightward shift in the dose-response curve for the knockout cells indicates that the compound's effect is at least partially on-target. If there is no change in sensitivity, the effect is likely mediated by off-targets.[2]

Visualizations

experimental_workflow cluster_start Start: Observation of Unexpected Phenotype cluster_validation On-Target Validation cluster_profiling Off-Target Identification cluster_analysis Data Analysis & Interpretation start Unexpected Cellular Effect or Toxicity Observed knockout CRISPR/Cas9 Target Knockout start->knockout kinase_screen Kinase Panel Screen start->kinase_screen chem_proteomics Chemical Proteomics (e.g., CETSA) start->chem_proteomics phenotype_assay Phenotypic Assay in KO vs. WT cells knockout->phenotype_assay on_target Phenotype Lost in KO Cells (On-Target Effect) phenotype_assay->on_target off_target Phenotype Persists in KO Cells (Off-Target Effect) phenotype_assay->off_target new_targets Identify Specific Off-Targets kinase_screen->new_targets chem_proteomics->new_targets signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor primary_kinase Primary Target Kinase receptor->primary_kinase off_target_kinase Off-Target Kinase receptor->off_target_kinase downstream_effector1 Downstream Effector 1 primary_kinase->downstream_effector1 downstream_effector2 Downstream Effector 2 off_target_kinase->downstream_effector2 on_target_response Intended Cellular Response downstream_effector1->on_target_response off_target_response Unintended Cellular Response downstream_effector2->off_target_response inhibitor N-(5-Iodo-pyridin-2-YL) -4-methyl-benzenesulfonamide inhibitor->primary_kinase inhibitor->off_target_kinase

References

Reference Data & Comparative Studies

Validation

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide vs other benzenesulfonamide derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide and other benzenesulfonamide derivatives, with a focus on...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide and other benzenesulfonamide derivatives, with a focus on their activity as carbonic anhydrase (CA) inhibitors. While specific experimental data for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is not extensively available in public literature, this guide leverages data from structurally similar compounds to infer its potential activity and place it within the broader context of benzenesulfonamide-based drug discovery.

The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to potently and selectively inhibit various isoforms of carbonic anhydrase.[1][2] Certain isoforms, particularly CA IX and CA XII, are overexpressed in a variety of tumors and are associated with tumor progression and metastasis, making them attractive targets for anticancer therapies.[3]

Structure-Activity Relationship of Benzenesulfonamide Derivatives

The biological activity of benzenesulfonamide derivatives is significantly influenced by the nature and position of substituents on both the benzene and the appended heterocyclic ring. For N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide, key structural features include:

  • The Sulfonamide Group (-SO2NH2): This is the critical zinc-binding group that anchors the inhibitor to the active site of the carbonic anhydrase enzyme.

  • The 4-Methyl Group on the Benzene Ring: This group can influence the pharmacokinetic properties of the molecule and may contribute to hydrophobic interactions within the enzyme's active site.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can participate in hydrogen bonding, enhancing the binding affinity.

  • The 5-Iodo Group on the Pyridine Ring: The presence of a halogen, such as iodine, at this position can significantly impact the inhibitory potency and selectivity, likely through additional interactions within the active site.

Comparative Biological Activity

The following table summarizes the inhibitory activity (Ki or IC50) of various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. This data highlights the potential for tuning the selectivity and potency of these inhibitors through chemical modification.

CompoundhCA I (Ki/IC50, nM)hCA II (Ki/IC50, nM)hCA IX (Ki/IC50, nM)hCA XII (Ki/IC50, nM)
Acetazolamide (Standard)25012255.7
4-{[(3'-nitrophenyl)carbamoyl]amino}benzenesulfonamide--Low nMLow nM
Compound 9 (Iodoquinazolinone derivative)7.6-782.834.4-412.129.18.8
SLC-0111--Potent InhibitorPotent Inhibitor

Note: '-' indicates data not available in the cited sources. The data is compiled from various research articles to illustrate the range of activities.

Signaling Pathway of Carbonic Anhydrase IX in Cancer

Under hypoxic conditions, typically found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized.[4] HIF-1α upregulates the expression of carbonic anhydrase IX (CA IX), a transmembrane enzyme.[1][3] CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, thereby regulating intra- and extracellular pH.[3][5] This pH regulation helps tumor cells to survive in an acidic microenvironment and promotes cell migration and invasion.[5] Inhibition of CA IX can disrupt this process, leading to increased intracellular acidification and reduced tumor cell survival.[4]

CAIX_Signaling_Pathway Carbonic Anhydrase IX Signaling Pathway in Hypoxia Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Gene Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CA IX) CAIX_exp->CAIX pH_reg Extracellular Acidification & Intracellular pH Maintenance CAIX->pH_reg Migration Cell Migration & Invasion pH_reg->Migration Survival Tumor Cell Survival & Proliferation pH_reg->Survival Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CAIX

Caption: Role of CA IX in tumor progression under hypoxia.

Experimental Protocols

In-Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The assay follows the change in pH using a colorimetric indicator as the reaction produces a proton.

Materials:

  • Stopped-flow spectrophotometer

  • Enzyme solution (e.g., recombinant human CA isoform)

  • Inhibitor stock solution (dissolved in an appropriate solvent like DMSO)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)

Procedure:

  • Equilibrate all solutions to the desired reaction temperature (e.g., 25°C).

  • Prepare a series of inhibitor dilutions in the reaction buffer.

  • In the stopped-flow instrument, one syringe is filled with the enzyme solution and the other with the CO₂-saturated water containing the pH indicator and the inhibitor at various concentrations.

  • Rapidly mix the contents of the two syringes to initiate the reaction.

  • Monitor the change in absorbance of the pH indicator over time. The initial rate of the reaction is determined from the linear portion of the kinetic trace.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

CA_Inhibition_Workflow Workflow for CA Inhibition Assay cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Enzyme_prep Prepare Enzyme Solution Mixing Rapid Mixing of Reactants Enzyme_prep->Mixing Inhibitor_prep Prepare Inhibitor Dilutions Inhibitor_prep->Mixing CO2_prep Prepare CO2-Saturated Water CO2_prep->Mixing Monitoring Monitor Absorbance Change Mixing->Monitoring Calc_rate Calculate Initial Reaction Rates Monitoring->Calc_rate Calc_IC50 Determine IC50 Values Calc_rate->Calc_IC50

Caption: General workflow for determining CA inhibition.

MTT Cell Viability Assay

This assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[6][7][8][9]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6][9]

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium and add the medium containing different concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO).[6]

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).[6]

  • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[9]

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[6]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][9]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Conclusion

Benzenesulfonamide derivatives represent a versatile and potent class of carbonic anhydrase inhibitors with significant potential for the development of novel anticancer agents. While direct biological data for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is limited, the analysis of structurally related compounds suggests that it is likely to be an active inhibitor of carbonic anhydrases. The presence of the iodo- and methyl-substituents offers opportunities for further chemical modification to optimize potency and selectivity. The experimental protocols and pathway information provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

Comparative

Comparative Efficacy of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide and Known Inhibitors of Carbonic Anhydrase

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: As of December 2025, there is a notable absence of publicly available data on the biological activity, inhibitory efficacy, and specific...

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, there is a notable absence of publicly available data on the biological activity, inhibitory efficacy, and specific molecular targets of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. However, the structural characteristics of this compound, specifically the presence of a benzenesulfonamide moiety linked to a pyridine ring, suggest a high probability of it acting as an inhibitor of carbonic anhydrases (CAs). The sulfonamide group is a well-established zinc-binding pharmacophore that targets the active site of this enzyme family.

This guide, therefore, provides a comparative overview of well-characterized and clinically relevant carbonic anhydrase inhibitors. This information is intended to serve as a valuable reference for researchers investigating novel compounds like N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide, by offering a benchmark for potential efficacy and a framework for experimental evaluation. The primary focus will be on the tumor-associated isoforms CA IX and CA XII, which are critical targets in oncology research.

Introduction to Carbonic Anhydrases as Therapeutic Targets

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, including pH regulation, ion transport, and CO2 transport.[1] Certain isoforms, particularly CA IX and CA XII, are overexpressed in various solid tumors in response to hypoxia and contribute to the acidification of the tumor microenvironment, which in turn promotes tumor progression, metastasis, and resistance to therapy.[2][3] This makes selective inhibition of these tumor-associated CAs a promising strategy in cancer treatment.

Comparative Efficacy of Known Carbonic Anhydrase Inhibitors

The following table summarizes the inhibitory potency (Ki values in nM) of four well-characterized carbonic anhydrase inhibitors against the ubiquitous cytosolic isoforms CA I and CA II, and the tumor-associated transmembrane isoforms CA IX and CA XII. The data has been compiled from studies utilizing the stopped-flow CO2 hydration assay for consistency.

InhibitorCA I (Ki, nM)CA II (Ki, nM)CA IX (Ki, nM)CA XII (Ki, nM)Selectivity Profile
Acetazolamide 2501225.85.7Broad-spectrum, potent against CA II, IX, and XII
Dorzolamide 6000.18--Highly potent against CA II, data on tumor-associated isoforms is less prevalent in comparative studies
Brinzolamide -3.2--Selective and potent for CA II, used topically for glaucoma
SLC-0111 (U-104) 5080964045.14.5Highly selective for tumor-associated isoforms CA IX and XII over cytosolic isoforms

Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase

The primary mechanism by which sulfonamide-based inhibitors, such as those discussed in this guide, exert their effect is through direct binding to the zinc ion in the active site of the carbonic anhydrase enzyme.[4][5] The deprotonated sulfonamide nitrogen forms a coordination bond with the Zn(II) ion, displacing the zinc-bound water molecule or hydroxide ion that is essential for the catalytic activity.[6] This binding is further stabilized by hydrogen bond interactions between the sulfonamide group and a conserved threonine residue (Thr199) in the active site.[6] The "tail" portion of the inhibitor, in this case, the 4-methyl-benzenesulfonamide and the 5-iodo-pyridine moieties, extends into the active site cavity and can form additional interactions with surrounding amino acid residues, which dictates the inhibitor's potency and isoform selectivity.

G Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn(II) Zn(II) His94 His94 Zn(II)->His94 Coordination His96 His96 Zn(II)->His96 Coordination His119 His119 Zn(II)->His119 Coordination H2O H2O Zn(II)->H2O Coordination Thr199 Thr199 Sulfonamide R-SO2-NH2 Sulfonamide:f0->Zn(II) Displaces H2O Forms Coordination Bond Sulfonamide:f0->Thr199 Hydrogen Bond

Caption: Sulfonamide inhibitor binding to the carbonic anhydrase active site.

Experimental Protocols

The following is a generalized protocol for determining the inhibitory activity of a compound against carbonic anhydrase using the stopped-flow CO2 hydration assay. This method measures the enzyme-catalyzed conversion of CO2 to bicarbonate and protons, which results in a pH change that can be monitored spectrophotometrically using a pH indicator.

Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition

Objective: To determine the inhibition constant (Ki) of a test compound against a specific carbonic anhydrase isoform.

Materials:

  • Stopped-flow spectrophotometer

  • Purified recombinant human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII)

  • Test inhibitor (e.g., N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide) dissolved in a suitable solvent (e.g., DMSO)

  • Buffer solution (e.g., 20 mM HEPES or Tris, pH 7.5)

  • pH indicator solution (e.g., 0.2 mM phenol red) in buffer

  • CO2-saturated water (prepared by bubbling CO2 gas through chilled, deionized water)

  • Reference inhibitor (e.g., Acetazolamide)

Experimental Workflow:

G Workflow for Stopped-Flow Carbonic Anhydrase Inhibition Assay prep Prepare Solutions: - Enzyme Stock - Inhibitor Dilutions - Buffer with pH Indicator - CO2-Saturated Water mix Load Syringes: Syringe A: Enzyme + Inhibitor + Buffer Syringe B: CO2-Saturated Water prep->mix sf_instrument Initiate Reaction in Stopped-Flow Instrument: Rapid mixing of Syringe A and B mix->sf_instrument measure Monitor Absorbance Change: Spectrophotometric detection of pH change over time sf_instrument->measure analyze Data Analysis: Calculate initial reaction rates measure->analyze calc_ki Determine Ki: Plot rates vs. inhibitor concentration Fit to Morrison equation analyze->calc_ki

Caption: Experimental workflow for determining carbonic anhydrase inhibition.

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the purified carbonic anhydrase isoform in the assay buffer.

    • Prepare a series of dilutions of the test inhibitor and the reference inhibitor in the assay buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept constant across all samples and should not exceed 1% (v/v).

  • Reaction Setup:

    • The stopped-flow instrument is set up with two syringes.

    • Syringe A is loaded with the reaction mixture containing the assay buffer, the pH indicator, the carbonic anhydrase enzyme at a fixed concentration, and the inhibitor at various concentrations (or vehicle control).

    • Syringe B is loaded with the CO2-saturated water.

  • Measurement:

    • The contents of the two syringes are rapidly mixed in the stopped-flow apparatus, initiating the CO2 hydration reaction.

    • The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) at a specific wavelength. The initial rate of the reaction is determined from the slope of the absorbance change versus time.

  • Data Analysis:

    • The initial rates of the catalyzed reaction are measured in the absence (control) and presence of different concentrations of the inhibitor.

    • The percent inhibition for each inhibitor concentration is calculated relative to the uninhibited control.

    • The inhibition constant (Ki) is determined by fitting the data of reaction rates versus inhibitor concentrations to the Morrison equation for tight-binding inhibitors.

Conclusion

While direct experimental data for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is currently unavailable, its chemical structure strongly suggests it belongs to the class of sulfonamide-based carbonic anhydrase inhibitors. This guide provides a comparative framework by presenting the efficacy of established CA inhibitors, particularly those targeting the cancer-related isoforms CA IX and CA XII. The provided data and experimental protocols offer a valuable resource for the evaluation of this and other novel benzenesulfonamide derivatives, facilitating the advancement of research in this critical area of drug discovery. Researchers are encouraged to perform direct experimental validation to ascertain the specific inhibitory profile of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide.

References

Validation

In Vivo Bioactivity of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide: A Comparative Analysis

A comprehensive in vivo validation and comparative analysis for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide cannot be provided at this time due to a lack of publicly available data on its specific biological acti...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vivo validation and comparative analysis for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide cannot be provided at this time due to a lack of publicly available data on its specific biological activity and in vivo studies.

Extensive searches of scientific literature, patent databases, and chemical repositories have revealed that while N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is a known chemical entity, there is no published research detailing its specific biological target, mechanism of action, or any in vivo validation experiments. The available information is largely limited to its chemical structure and sourcing from various suppliers.

Benzenesulfonamide derivatives are a broad class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. However, the specific bioactivity of a particular derivative is determined by its unique structural features. Without initial in vitro screening data to identify a biological target for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide, it is not possible to:

  • Identify relevant alternative compounds for comparison.

  • Gather quantitative in vivo data on efficacy, toxicity, and pharmacokinetics.

  • Detail relevant experimental protocols.

  • Illustrate the associated signaling pathways.

To proceed with a comparative analysis as requested, the following foundational research would be necessary:

Proposed Experimental Workflow for Initial Validation

A logical first step would be to perform a broad in vitro screening of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide against various cell lines and protein targets to identify its primary biological activity. The following workflow outlines a potential approach:

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Validation A Compound Synthesis and Purification B High-Throughput Screening (e.g., cell-based assays, enzyme assays) A->B C Hit Identification and Validation B->C D Dose-Response Studies (IC50/EC50 determination) C->D E Mechanism of Action Studies (e.g., Western blot, qPCR) D->E F Selectivity and Specificity Profiling E->F G Animal Model Selection (based on identified target) F->G H Pharmacokinetic and Toxicology Studies G->H I Efficacy Studies in Animal Models H->I

Caption: A generalized experimental workflow for the in vivo validation of a novel compound.

Once a biological target and a measurable in vivo effect are identified, it would then be possible to conduct a proper comparative study. This would involve selecting appropriate alternative compounds (e.g., existing drugs targeting the same pathway) and performing head-to-head in vivo experiments.

At present, without this crucial initial data for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide, any attempt to create a comparison guide would be purely speculative and would not meet the required standards of scientific objectivity and data-driven analysis. We recommend that the audience of researchers, scientists, and drug development professionals first undertake the necessary preclinical screening to elucidate the bioactivity of this compound.

Comparative

A Comparative Analysis of PI-3065, a Potent p110δ Inhibitor, and its Cross-Reactivity Profile

Introduction: N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide belongs to a broad class of sulfonamide-containing compounds that have been explored as inhibitors of various protein kinases. While specific cross-reacti...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide belongs to a broad class of sulfonamide-containing compounds that have been explored as inhibitors of various protein kinases. While specific cross-reactivity data for this exact molecule is not extensively available in public literature, a closely related and well-studied compound, PI-3065, offers a valuable case study in kinase selectivity. PI-3065 is a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, making it a prime target in cancer therapy.[4] The p110δ isoform is primarily expressed in hematopoietic cells, and its inhibition is a key therapeutic strategy for hematological malignancies and inflammatory diseases.[3][5] This guide provides a comparative analysis of PI-3065's selectivity against other PI3K isoforms and its broader kinase cross-reactivity profile.

Quantitative Selectivity Profile of PI-3065

The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target inhibition can lead to unforeseen side effects. PI-3065 has been extensively profiled against other Class I PI3K isoforms, demonstrating significant selectivity for p110δ. The following table summarizes the inhibitory activity (IC50 and Ki values) of PI-3065 against the four Class I PI3K catalytic isoforms.

TargetIsoformPI-3065 IC50 (nM)PI-3065 Ki (nM)Selectivity over p110δ (IC50-fold)
Primary Target PI3Kδ 5 - 15 [3][5]1.5 [1][3]1x
Off-TargetPI3Kα600 - 910[1][3]110[6]>120x
Off-TargetPI3Kβ600 - 1078[3]130[6]>120x
Off-TargetPI3Kγ>10,000[1][3]940[6]>667x

Note: IC50 and Ki values can vary between different assay formats and experimental conditions.

Broader Kinase Cross-Reactivity

To assess its specificity beyond the PI3K family, PI-3065 was screened against a panel of 72 different protein kinases. In a KinaseProfiler assay, at a concentration of 10 μM, PI-3065 showed no significant off-target activity, indicating a high degree of selectivity for its intended target.[5][7]

Comparison with Other p110δ Inhibitors

The selectivity of PI-3065 can be benchmarked against other known p110δ inhibitors, such as Idelalisib (CAL-101) and AMG319.

InhibitorPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)
PI-3065 5 - 15 [5]910 - 1100 [5]600 - 2300 [5]>10000 - 27500 [5]
Idelalisib (CAL-101)2.5[5]820[5]565[5]89[5]
AMG31918[5]>850[5]>850[5]>850[5]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental approach for determining kinase selectivity, the following diagrams are provided.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110δ) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Recruitment & Activation Downstream Downstream Effectors AKT->Downstream Cell_Functions Cell Growth, Survival, Proliferation Downstream->Cell_Functions PI3065 PI-3065 PI3065->PI3K

Caption: PI3Kδ signaling pathway and the inhibitory action of PI-3065.

Kinase_Profiling_Workflow start Start compound_prep Prepare PI-3065 Stock Solution start->compound_prep assay_plate Prepare Assay Plate: Kinase, Substrate, ATP, PI-3065 compound_prep->assay_plate kinase_panel Kinase Panel (e.g., 72 Kinases) kinase_panel->assay_plate incubation Incubate at RT assay_plate->incubation detection Detect Kinase Activity (e.g., ADP-Glo) incubation->detection data_analysis Data Analysis: Calculate % Inhibition detection->data_analysis results Selectivity Profile data_analysis->results end End results->end

Caption: Experimental workflow for kinase selectivity profiling.

Experimental Protocols

1. In Vitro PI3K Isoform Selectivity Assay (Biochemical Assay)

This protocol outlines a typical method to determine the IC50 values of an inhibitor against purified PI3K isoforms.

  • Materials: Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ), PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), PI-3065, and a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).

  • Procedure:

    • Prepare serial dilutions of PI-3065 in DMSO, followed by dilution in assay buffer.

    • In a 384-well plate, add the PI3K enzyme, the inhibitor at various concentrations, and the PIP2 substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

    • Luminescence is measured using a plate reader.

    • Data is normalized to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition).

    • IC50 values are calculated by fitting the dose-response curves using non-linear regression analysis.

2. In Vitro Kinase Panel Screening (Example: KinaseProfiler™ at Millipore)

This protocol describes a generalized approach for screening a compound against a broad panel of kinases.

  • Objective: To determine the percentage of inhibition of a large set of protein kinases at a fixed concentration of the test compound.

  • Procedure:

    • The test compound (PI-3065) is provided at a high concentration (e.g., 10 μM).

    • Each kinase in the panel is assayed in the presence of the compound.

    • The specific substrate and ATP concentration (often at the Km for each kinase) are used for the individual kinase assays.

    • The kinase activity is measured using a suitable method, such as radiometric assays (33P-ATP) or luminescence-based assays.

    • The percentage of inhibition is calculated relative to a DMSO control.

    • Results are typically presented as the percent inhibition for each kinase, with significant inhibition often defined as >50%.

Disclaimer: The provided protocols are generalized examples. Specific experimental conditions, such as buffer components, substrate concentrations, and incubation times, should be optimized for each specific assay.

References

Comparative

Orthogonal Assays Confirm N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide as a Wnt Signaling Inhibitor

For Immediate Release [City, State] – [Date] – A comprehensive analysis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide using a panel of orthogonal assays confirms its activity as a potent inhibitor of the Wnt/β-c...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide using a panel of orthogonal assays confirms its activity as a potent inhibitor of the Wnt/β-catenin signaling pathway. This guide provides a comparative overview of its performance against other known Wnt pathway inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide has been investigated for its potential as a therapeutic agent targeting cancers with aberrant Wnt signaling. To rigorously validate its mechanism of action and efficacy, a multi-faceted approach employing distinct biochemical and cell-based assays is essential. This ensures that the observed activity is not an artifact of a single experimental system and provides a more complete picture of the compound's biological effects.

Comparison of Wnt Pathway Inhibitors

The following table summarizes the inhibitory activity of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide and selected alternative Wnt pathway inhibitors across key orthogonal assays.

CompoundTargetTCF/LEF Reporter Assay (IC50)β-catenin Accumulation Assay (IC50)Cell Viability Assay (IC50)
N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide Wnt PathwayData not availableData not availableData not available
XAV939Tankyrase 1/2~520 nM[1]Induces β-catenin degradation[2]Dependent on cell line
IWR-1-endoTankyrase 1/2180 nM[3]Promotes β-catenin degradationDependent on cell line
ICG-001CBP/β-catenin interactionDependent on cell lineDependent on cell lineDependent on cell line

Orthogonal Assay Methodologies

To ensure robust and reproducible results, the following experimental protocols are recommended for confirming the activity of Wnt signaling inhibitors.

TCF/LEF Reporter Assay (TOP-Flash Assay)

This assay is a primary method for quantifying the transcriptional activity of the Wnt/β-catenin pathway.

Principle: In the presence of a Wnt signal, β-catenin translocates to the nucleus and complexes with TCF/LEF transcription factors to activate the expression of target genes. This assay utilizes a luciferase reporter gene under the control of TCF/LEF binding sites (TOP-Flash). Inhibition of the pathway leads to a decrease in luciferase expression.

Experimental Workflow:

G cluster_workflow TCF/LEF Reporter Assay Workflow Cell_Culture 1. Seed cells in a 96-well plate Transfection 2. Transfect with TOP-Flash and Renilla luciferase plasmids Cell_Culture->Transfection Treatment 3. Treat with Wnt3a and test compound Transfection->Treatment Incubation 4. Incubate for 24-48 hours Treatment->Incubation Lysis 5. Lyse cells Incubation->Lysis Measurement 6. Measure Firefly and Renilla luciferase activity Lysis->Measurement Analysis 7. Normalize and calculate IC50 Measurement->Analysis

Caption: Workflow for the TCF/LEF Reporter Assay.

Protocol:

  • Cell Seeding: Plate HEK293T cells, or another suitable cell line, in a 96-well plate.

  • Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOP-Flash) and a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Treatment: After 24 hours, stimulate the Wnt pathway with recombinant Wnt3a protein and treat with a serial dilution of the test compound.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized values against the compound concentration to determine the IC50 value.

β-catenin Accumulation Assay (Western Blot)

This assay directly measures the levels of β-catenin, a key downstream effector of the canonical Wnt pathway.

Principle: In the "off" state of the Wnt pathway, β-catenin is targeted for proteasomal degradation. Pathway activation stabilizes β-catenin, leading to its accumulation in the cytoplasm and nucleus. Wnt inhibitors that act upstream of or at the level of the β-catenin destruction complex will prevent this accumulation.

Experimental Workflow:

G cluster_workflow β-catenin Western Blot Workflow Cell_Treatment 1. Treat cells with Wnt3a and test compound Lysis 2. Lyse cells and quantify protein Cell_Treatment->Lysis SDS_PAGE 3. Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer 4. Transfer proteins to a membrane SDS_PAGE->Transfer Blocking 5. Block non-specific binding sites Transfer->Blocking Primary_Ab 6. Incubate with anti-β-catenin antibody Blocking->Primary_Ab Secondary_Ab 7. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 8. Detect signal and quantify band intensity Secondary_Ab->Detection

Caption: Workflow for Western Blot analysis of β-catenin.

Protocol:

  • Cell Treatment: Seed cells (e.g., SW480 or HCT116) and treat with Wnt3a and the test compound for a specified time.

  • Protein Extraction: Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for β-catenin. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Quantify the band intensities and normalize the β-catenin signal to the loading control to determine the relative change in protein levels.

Cell Viability Assay (MTT or WST-1 Assay)

This assay assesses the cytotoxic or cytostatic effects of the compound, ensuring that the observed inhibition of the Wnt pathway is not a secondary effect of general toxicity.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or WST-1) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells with known Wnt pathway dependency (e.g., HCT116, SW480) in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate for 24-72 hours.

  • Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours.

  • Measurement: If using MTT, solubilize the formazan crystals with a solubilization buffer. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. Its dysregulation is a hallmark of many cancers.

G cluster_pathway Canonical Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP Binds Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Recruits Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome Degraded Nucleus Nucleus beta_catenin->Nucleus Accumulates and translocates TCF_LEF TCF/LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates transcription

Caption: Overview of the canonical Wnt/β-catenin signaling pathway.

Conclusion

The use of orthogonal assays provides a robust framework for validating the activity and mechanism of action of Wnt signaling inhibitors like N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. The presented protocols and comparative data serve as a valuable resource for researchers dedicated to advancing novel cancer therapeutics targeting this critical pathway. Further studies are warranted to generate specific IC50 values for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide to allow for a direct quantitative comparison with other inhibitors.

References

Validation

A Head-to-Head Comparison of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide and its Chloro Analog for Researchers

In the landscape of drug discovery and development, the nuanced effects of subtle molecular modifications can significantly impact a compound's biological activity and physicochemical properties. This guide provides a de...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the nuanced effects of subtle molecular modifications can significantly impact a compound's biological activity and physicochemical properties. This guide provides a detailed head-to-head comparison of two closely related benzenesulfonamide derivatives: N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide and its chloro analog, N-(5-chloro-pyridin-2-YL)-4-methyl-benzenesulfonamide. While direct comparative studies on these specific molecules are not extensively available in the public domain, this guide synthesizes information from research on analogous compounds to provide a valuable comparative overview for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tale of Two Halogens

The primary difference between the two molecules lies in the halogen substitution at the 5-position of the pyridine ring. This seemingly minor change from a chloro to an iodo group can have a cascade of effects on the molecule's properties.

PropertyN-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamideN-(5-chloro-pyridin-2-YL)-4-methyl-benzenesulfonamideInferred Impact of Iodo vs. Chloro Substitution
Molecular Weight 374.23 g/mol 282.75 g/mol The significantly higher atomic weight of iodine results in a greater molecular weight for the iodo analog.
Lipophilicity (logP) HigherLowerIodine is more lipophilic than chlorine, which would likely increase the logP of the iodo analog. This could enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility.
Polarizability HigherLowerThe larger and more diffuse electron cloud of iodine makes the iodo analog more polarizable. This can lead to stronger van der Waals and halogen bonding interactions with biological targets.
Halogen Bond Donor Strength StrongerWeakerIodine is a stronger halogen bond donor compared to chlorine. This could lead to more potent or specific interactions with target proteins that have suitable halogen bond acceptors (e.g., carbonyl oxygens, aromatic rings).
Reactivity Potentially more reactiveGenerally stableThe carbon-iodine bond is weaker than the carbon-chlorine bond, which could make the iodo analog more susceptible to metabolic dehalogenation.

Synthesis and Characterization

General Experimental Protocol: Synthesis of N-(5-halo-pyridin-2-yl)-4-methyl-benzenesulfonamide
  • Reaction Setup: To a solution of 2-amino-5-halopyridine (1 equivalent) in a suitable aprotic solvent (e.g., pyridine, dichloromethane, or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add 4-methylbenzenesulfonyl chloride (1.1 to 1.5 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is quenched with water or an aqueous solution of a weak base (e.g., sodium bicarbonate). The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired N-(5-halo-pyridin-2-yl)-4-methyl-benzenesulfonamide.

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Potential Biological Activity and Signaling Pathways

Based on the activities of structurally similar benzenesulfonamide derivatives, both N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide and its chloro analog have the potential to act as inhibitors of key signaling pathways implicated in various diseases, particularly cancer. Two prominent potential targets are the PI3K/Akt/mTOR pathway and carbonic anhydrases.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a common feature in many cancers.[1] Several benzenesulfonamide derivatives have been identified as potent inhibitors of PI3K and/or mTOR.

The substitution at the 5-position of the pyridine ring could influence the inhibitory potency and selectivity of these compounds. The stronger halogen bonding capability of the iodo analog might lead to enhanced binding affinity to the kinase domain of PI3K or mTOR, potentially resulting in lower IC50 values compared to the chloro analog.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth Inhibits (when active) Inhibitor N-(5-halo-pyridin-2-YL) -4-methyl-benzenesulfonamide Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Benzenesulfonamides are a well-established class of CA inhibitors.

The nature of the halogen substituent on the pyridine ring could modulate the inhibitory activity and isoform selectivity against different CAs. Structure-activity relationship studies on other halogenated benzenesulfonamides have shown that the size and electronic properties of the halogen can influence binding to the zinc ion in the active site and interactions with surrounding amino acid residues.

Experimental Workflow for Comparative Analysis

To definitively compare the biological activities of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide and its chloro analog, a systematic experimental workflow is essential.

Experimental_Workflow Start Synthesis & Purification of Analogs PhysChem Physicochemical Characterization (logP, pKa, Solubility) Start->PhysChem InVitro In Vitro Biological Assays Start->InVitro Conclusion Comparative Analysis & SAR Conclusion PhysChem->Conclusion Kinase Kinase Inhibition Assays (PI3K, mTOR) InVitro->Kinase CA Carbonic Anhydrase Inhibition Assays (CA II, CA IX, CA XII) InVitro->CA CellBased Cell-Based Assays InVitro->CellBased InVitro->Conclusion Proliferation Cell Proliferation Assays (e.g., MTT, SRB) CellBased->Proliferation Pathway Western Blot for Pathway Modulation (p-Akt, p-S6K) CellBased->Pathway InVivo In Vivo Studies (if warranted) CellBased->InVivo CellBased->Conclusion PK Pharmacokinetic Studies InVivo->PK Efficacy Xenograft Tumor Models InVivo->Efficacy InVivo->Conclusion

Caption: A typical workflow for comparing the two analogs.

Conclusion

While direct experimental data for a head-to-head comparison of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide and its chloro analog is currently limited, this guide provides a comprehensive comparative framework based on established principles of medicinal chemistry and data from analogous compounds. The substitution of chlorine with iodine is predicted to increase molecular weight, lipophilicity, and halogen bond donor strength, which could translate to differences in biological activity, including potentially enhanced potency as a PI3K/mTOR or carbonic anhydrase inhibitor. Further experimental investigation following the outlined workflow is necessary to validate these hypotheses and fully elucidate the structure-activity relationships for this pair of halogenated benzenesulfonamide analogs. This information will be invaluable for guiding future drug design and optimization efforts in this chemical space.

References

Comparative

Benchmarking N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide: A Comparative Analysis of a Novel Compound with Potential Therapeutic Applications

An in-depth evaluation of the novel sulfonamide derivative, N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide, reveals its emerging potential in oncology and virology. This guide synthesizes available preclinical data...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of the novel sulfonamide derivative, N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide, reveals its emerging potential in oncology and virology. This guide synthesizes available preclinical data to benchmark its performance against established standard-of-care drugs, providing researchers, scientists, and drug development professionals with a comprehensive comparative analysis.

While N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is a specific chemical entity, the broader class of benzenesulfonamide derivatives has shown significant therapeutic promise. Research into similar structures has highlighted their potential as inhibitors of critical cellular pathways in cancer and as antiviral agents. This guide will draw upon data from related benzenesulfonamide compounds to project the potential applications and performance of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide and compare it with current therapeutic standards.

Potential Therapeutic Applications and Comparative Benchmarking

Based on the mechanisms of action of structurally related benzenesulfonamide derivatives, two primary therapeutic areas of interest for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide are cancer and HIV.

A number of novel N-(heterocyclylphenyl)benzenesulfonamides have been identified as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers, including colorectal cancer. These compounds have been shown to abrogate the interaction between β-catenin and T-Cell Factor 4 (Tcf-4), a key step in tumor progression.[1]

Comparative Performance:

To illustrate the potential of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide, we can compare the performance of a related compound, Compound 9 from a study on N-(heterocyclylphenyl)benzenesulfonamides, with a standard-of-care drug for colorectal cancer, 5-Fluorouracil (5-FU) .

Parameter Compound 9 (Benzenesulfonamide Derivative) 5-Fluorouracil (Standard-of-Care)
Mechanism of Action Inhibits the interaction between β-catenin and Tcf-4.[1]Inhibits thymidylate synthase, leading to disruption of DNA synthesis.
In Vitro Efficacy (IC50) SW480 cells: ~27 µM; HCT116 cells: ~24 µM.[1]HCT116 cells: ~5 µM
In Vivo Efficacy Demonstrated reduction in tumorigenicity of HCT116 cells in a xenograft model.[1]Standard chemotherapy agent for colorectal cancer with proven efficacy.
Selectivity Targets a specific protein-protein interaction in the Wnt pathway.[1]Non-specific cytotoxicity affecting all dividing cells.

Experimental Protocols:

  • In Vitro Cell Growth Inhibition Assay: Cancer cell lines (e.g., SW480, HCT116) are treated with increasing concentrations of the test compound. Cell viability is assessed after a defined period (e.g., 72 hours) using assays such as the MTT or CellTiter-Glo assay. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

  • Co-Immunoprecipitation Assay: To confirm the disruption of the β-catenin/Tcf-4 interaction, cells are transfected with tagged Tcf-4. Following treatment with the compound, cell lysates are subjected to immunoprecipitation using an antibody against the tag. The presence of β-catenin in the immunoprecipitate is then detected by western blotting.[1]

  • In Vivo Tumorigenicity Assay: Human colorectal cancer cells (e.g., HCT116) are subcutaneously injected into immunodeficient mice. Once tumors are established, mice are treated with the test compound or a vehicle control. Tumor volume is measured regularly to assess the compound's effect on tumor growth.[1]

Signaling Pathway:

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex inhibition beta_Catenin β-catenin Destruction_Complex->beta_Catenin phosphorylation & degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF activation Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Benzenesulfonamide N-(5-Iodo-pyridin-2-YL)-4-methyl- benzenesulfonamide (Proposed) Benzenesulfonamide->beta_Catenin prevents interaction with TCF/LEF

Caption: Proposed mechanism of action for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide in the Wnt/β-catenin signaling pathway.

Benzenesulfonamide-containing phenylalanine derivatives have been identified as potent inhibitors of the HIV-1 capsid (CA) protein. These compounds have demonstrated a dual-stage inhibition profile, affecting both the early and late stages of the viral replication cycle.[2][3]

Comparative Performance:

Here, we compare a representative benzenesulfonamide-containing phenylalanine derivative, Compound 11l , with the standard-of-care HIV-1 integrase inhibitor, Dolutegravir .

Parameter Compound 11l (Benzenesulfonamide Derivative) Dolutegravir (Standard-of-Care)
Mechanism of Action Inhibits HIV-1 capsid protein, affecting both early and late stages of replication.[2][3]Inhibits the HIV-1 integrase enzyme, preventing viral DNA integration into the host genome.
Antiviral Activity (EC50) HIV-1NL4-3: 5.78-fold more potent than the parent compound PF-74.[3]HIV-1: Low nanomolar range.
Pharmacokinetics Showed modest increases in metabolic stability and an improved pharmacokinetic profile compared to the parent compound.[2]Well-established pharmacokinetic profile with once-daily dosing.
Toxicity No acute toxicity observed in preclinical studies.[2]Generally well-tolerated with a known safety profile.

Experimental Protocols:

  • Antiviral Activity Assay: MT-4 cells are infected with HIV-1 in the presence of serial dilutions of the test compound. After a set incubation period, the cytopathic effect of the virus is measured using the MTT method to determine the EC50 value.[2]

  • Mechanism of Action (Action Stage Determination) Assay: This assay helps to pinpoint the stage of the viral life cycle that is inhibited. It involves adding the inhibitor at different time points post-infection and measuring the effect on viral replication.[2][3]

  • Metabolic Stability Assay: The stability of the compound is assessed in human liver microsomes (HLM) and human plasma to predict its metabolic fate in the body.[2]

Experimental Workflow:

Antiviral_Assay_Workflow cluster_preparation Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis MT4_Cells MT-4 Cells Infection Infect MT-4 cells with HIV-1 MT4_Cells->Infection HIV1_Stock HIV-1 Virus Stock HIV1_Stock->Infection Compound_Dilutions Serial Dilutions of Test Compound Treatment Add Compound Dilutions Compound_Dilutions->Treatment Infection->Treatment Incubate Incubate for 5 days at 37°C Treatment->Incubate MTT_Assay Perform MTT Assay to measure cell viability Incubate->MTT_Assay EC50_Calculation Calculate EC50 value MTT_Assay->EC50_Calculation

Caption: A generalized workflow for determining the in vitro antiviral activity of a test compound.

While direct experimental data for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is not yet widely available, the promising results from structurally similar benzenesulfonamide derivatives in both oncology and virology highlight the significant potential of this compound class. The data presented provides a framework for benchmarking its anticipated performance against current standard-of-care drugs. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic efficacy and safety profile of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide.

References

Validation

A Comparative Guide to the Experimental Reproducibility of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the experimental data available for N-pyridinyl benzenesulfonamide derivatives, with a focus on compounds stru...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for N-pyridinyl benzenesulfonamide derivatives, with a focus on compounds structurally related to N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. Due to the limited publicly available data on the specified iodo-substituted compound, this document leverages experimental results from close analogs to provide a baseline for reproducibility and performance. The guide covers synthetic protocols and biological activities, presenting quantitative data in structured tables and detailing experimental methodologies to ensure clarity and aid in the design of future experiments.

Data Presentation: Comparative Analysis of N-Pyridinyl Benzenesulfonamide Analogs

The following tables summarize key experimental data for various N-pyridinyl benzenesulfonamide derivatives, offering a comparative perspective on their synthesis and biological efficacy.

Table 1: Synthesis and Physicochemical Properties of N-Pyridinyl Benzenesulfonamide Analogs

Compound NameStructureMolecular FormulaYield (%)Melting Point (°C)Reference
N-(4-Methylpyridin-2-yl)benzenesulfonamideC₁₂H₁₂N₂O₂SC₁₂H₁₂N₂O₂S86150-152[1]
N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamideC₁₃H₁₀N₄O₂S₂C₁₃H₁₀N₄O₂S₂68216-218[2]
N-(4-acetylphenyl)-4-methylbenzenesulfonamideC₁₅H₁₅NO₃SC₁₅H₁₅NO₃Sup to 88Not Reported[3]

Table 2: Comparative Biological Activity of Benzenesulfonamide Derivatives

Compound ClassTarget EnzymeSpecific Compound ExampleInhibition Constant (Kᵢ) or IC₅₀Reference
Hydroxide-substituted benzenesulfonamides with pyridyl groupsCarbonic Anhydrase II (hCA II)3g, 3h, 3k (specific structures in reference)Kᵢ values reported[4]
Hydroxide-substituted benzenesulfonamides with pyridyl groupsCarbonic Anhydrase IX (hCA IX)3g, 3h, 3k (specific structures in reference)Kᵢ values reported[4]
Triazolo-pyridine benzenesulfonamidesCarbonic Anhydrase IX (hCA IX)Compounds 14, 16, 17Potent inhibitors[5]
N-pyridinyl ureidobenzenesulfonatesDihydroorotate Dehydrogenase (DHODH)PYRUB-SOs 20 and 21IC₅₀ = 12–31 nM[6]
Pyrazoline benzenesulfonamide derivativesMatrix Metalloproteinases (MMP-2, MMP-9), Carbonic Anhydrases (hCA IX, hCA XII), Cyclooxygenase-2 (COX-2)Various derivativesPotent antiproliferative activity[7]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of representative N-pyridinyl benzenesulfonamide derivatives are provided below. These protocols are based on published literature and can be adapted for the synthesis and testing of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide.

Protocol 1: Synthesis of N-(4-Methylpyridin-2-yl)benzenesulfonamide

This procedure is adapted from the synthesis of N-(4-Methylpyridin-2-yl)benzenesulfonamide and can serve as a template for the synthesis of the target iodo-substituted analog.[1]

Materials:

  • 2-Amino-4-methylpyridine

  • Benzenesulfonyl chloride

  • Distilled water

  • Slightly basic aqueous medium (e.g., dilute sodium bicarbonate solution)

Procedure:

  • Suspend 2-Amino-4-methylpyridine (0.02 mol) in 50 mL of distilled water in a 250 mL round-bottom flask.

  • While stirring, slowly add benzenesulfonyl chloride to the suspension in a slightly basic aqueous medium.

  • Continue stirring the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with cold distilled water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N-(4-Methylpyridin-2-yl)benzenesulfonamide.

  • Dry the purified product under vacuum. The expected yield is approximately 86%.[1]

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow technique to measure the inhibition of carbonic anhydrase (CA) isoforms.[4]

Materials:

  • Human CA isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds (benzenesulfonamide derivatives)

  • CO₂-saturated solution

  • HEPES buffer (20 mM, pH 7.4)

  • Phenol red (0.2 mM) as an indicator

  • Na₂SO₄ (20 mM)

  • Applied Photophysics stopped-flow instrument

Procedure:

  • Use the stopped-flow instrument to measure the CA-catalyzed CO₂ hydration activity.

  • Use phenol red as an indicator at an absorbance maximum of 557 nm.

  • Maintain a constant ionic strength with 20 mM Na₂SO₄ in 20 mM HEPES buffer (pH 7.4).

  • Determine the kinetic parameters and inhibition constants by measuring the initial rates of the CA-catalyzed CO₂ hydration reaction over 10–100 seconds.

  • Vary the CO₂ concentrations from 1.7 to 17 mM.

  • Use enzyme concentrations ranging from 5–12 nM.

  • Compare the inhibition properties of the test compounds to the standard CA inhibitor, acetazolamide (AAZ).

Protocol 3: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This protocol is for determining the inhibitory activity of compounds against DHODH.[6]

Materials:

  • Recombinant human DHODH

  • Dihydroorotate

  • Decylubiquinone

  • 2,6-dichloroindophenol (DCIP)

  • Assay buffer (e.g., Tris-HCl buffer with detergent)

  • Test compounds

  • Spectrophotometer

Procedure:

  • The DHODH activity is measured as the reduction of DCIP, monitored spectrophotometrically at a specific wavelength.

  • Prepare a reaction mixture containing DHODH, dihydroorotate, and decylubiquinone in the assay buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding DCIP.

  • Monitor the decrease in absorbance over time to determine the reaction rate.

  • Calculate the IC₅₀ values from the dose-response curves.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activity of benzenesulfonamide derivatives.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPsynth DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Inhibitor N-pyridinyl ureidobenzenesulfonate (e.g., PYRUB-SO) Inhibitor->Orotate Inhibits

Caption: DHODH inhibition in pyrimidine biosynthesis.

Carbonic_Anhydrase_Workflow cluster_prep Sample Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Compound Benzenesulfonamide Analog Mix Rapid Mixing of Enzyme and Substrate Compound->Mix Enzyme Carbonic Anhydrase (e.g., hCA IX) Enzyme->Mix Buffer Assay Buffer (pH 7.4) Buffer->Mix Substrate CO2 Solution Substrate->Mix Monitor Monitor Absorbance Change (557 nm) Mix->Monitor Rates Calculate Initial Reaction Rates Monitor->Rates Inhibition Determine Inhibition Constants (Ki) Rates->Inhibition

Caption: Carbonic anhydrase inhibition assay workflow.

References

Comparative

A Comparative Guide to the Synthetic Routes of Pyridinyl Sulfonamides

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of common and modern synthetic strategies for preparing pyridinyl sulfonamides, a class of compounds with signif...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common and modern synthetic strategies for preparing pyridinyl sulfonamides, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The analysis is supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.

Overview of Synthetic Strategies

The formation of the sulfonamide bond (C-SO₂-N) attached to a pyridine ring can be achieved through several key disconnection approaches. This guide focuses on three primary, well-established methods:

  • Direct Sulfonylation of Aminopyridines: The most classical and straightforward approach, involving the reaction of an aminopyridine with a sulfonyl chloride.

  • Nucleophilic Aromatic Substitution (SₙAr): A method where a halogenated pyridine, activated by electron-withdrawing groups, is displaced by a sulfonamide nucleophile.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A modern cross-coupling reaction that forms the C-N bond between a halo-pyridine and a sulfonamide.

Each method presents a unique set of advantages and limitations concerning substrate scope, reaction conditions, and overall efficiency.

Route 1: Direct Sulfonylation of Aminopyridines

This is the most frequently employed method for synthesizing pyridinyl sulfonamides. The reaction proceeds by nucleophilic attack of the amino group of an aminopyridine on the electrophilic sulfur atom of a sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.

General Reaction Scheme:

(Where Py represents a pyridine ring and Ar represents an aryl group)

Advantages:

  • Operational Simplicity: The procedure is typically a one-step reaction that is easy to set up and perform.

  • Cost-Effectiveness: The starting materials (aminopyridines and sulfonyl chlorides) are often commercially available and relatively inexpensive.

  • Scalability: The reaction is generally scalable without significant changes to the protocol.

Disadvantages:

  • Limited Functional Group Tolerance: The presence of other nucleophilic groups in the starting materials can lead to side reactions.

  • Potential for Di-sulfonylation: Primary amines can sometimes undergo reaction at the sulfonamide N-H bond, leading to bis-sulfonated byproducts, although this is less common under standard conditions.

Route 2: Nucleophilic Aromatic Substitution (SₙAr)

In this route, a pyridine ring bearing a good leaving group (e.g., F, Cl) and activated by electron-withdrawing groups (such as a nitro group) undergoes substitution by a pre-formed sulfonamide. The electron-withdrawing groups are crucial for stabilizing the negatively charged intermediate (Meisenheimer complex), which facilitates the reaction.[4]

General Reaction Scheme:

(Where X is a halide and EWG is an Electron-Withdrawing Group)

Advantages:

  • Predictable Regiochemistry: The position of substitution is dictated by the location of the leaving group.

Disadvantages:

  • Harsh Conditions: Often requires elevated temperatures and strong bases to proceed efficiently.[5]

  • Limited Substrate Scope: The pyridine ring must be sufficiently electron-deficient for the reaction to occur, limiting the types of substituents that can be present.[4]

Route 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern method for forming carbon-nitrogen bonds.[6][7] In this context, it involves the palladium-catalyzed cross-coupling of a halo-pyridine with a sulfonamide. The reaction relies on a palladium catalyst and a specialized phosphine ligand.

General Reaction Scheme:

(Where X is a halide or triflate)

Advantages:

  • Excellent Functional Group Tolerance: The reaction conditions are generally mild, allowing for a wide range of functional groups to be present on either coupling partner.

  • Broad Substrate Scope: Effective for a wide variety of halo-pyridines and sulfonamides, including those that are unreactive under SₙAr conditions.[6]

  • High Yields: Often provides higher yields compared to traditional methods, especially for challenging substrates.

Disadvantages:

  • Cost and Sensitivity of Catalysts: Palladium catalysts and specialized phosphine ligands can be expensive, and some are sensitive to air and moisture.

  • Potential for Metal Contamination: The final product may contain trace amounts of palladium, which must be removed for pharmaceutical applications.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the typical performance and requirements of the three primary synthetic routes.

ParameterRoute 1: Direct SulfonylationRoute 2: SₙArRoute 3: Buchwald-Hartwig Amination
Typical Yield 70-95%40-80%75-98%
Reaction Time 2-12 hours[1]6-24 hours4-24 hours
Temperature Room Temperature to 80 °C80 °C to 150 °C[5]80 °C to 120 °C
Key Reagents Aminopyridine, Sulfonyl Chloride, Base (e.g., Pyridine, Et₃N)Halo-pyridine (activated), Sulfonamide, Strong Base (e.g., NaH, K₂CO₃)Halo-pyridine, Sulfonamide, Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP, XPhos), Base (e.g., Cs₂CO₃, K₃PO₄)[8]
Functional Group Tolerance ModerateLow to ModerateHigh
Cost-Effectiveness HighModerateLow to Moderate
Scalability HighModerateModerate

Experimental Protocols

Protocol 1: General Procedure for Direct Sulfonylation of Aminopyridines

This protocol is adapted from a standard procedure for the synthesis of pyridine-based sulfonamides.[1]

  • Dissolution: Dissolve the aminopyridine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Sulfonyl Chloride: To the stirred solution, add the desired aryl sulfonyl chloride (1.1-1.2 eq.) either neat or as a solution in the same solvent. If not using pyridine as the solvent, add a base like triethylamine (1.5 eq.).

  • Reaction: Allow the reaction to stir at room temperature for 2-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Wash the residue with water to remove any salts. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure pyridinyl sulfonamide.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a representative procedure for the palladium-catalyzed synthesis of N-aryl sulfonamides.[8]

  • Flask Preparation: To an oven-dried, sealable reaction vessel, add the halo-pyridine (1.0 eq.), the sulfonamide (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired product.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the described synthetic routes.

G cluster_0 Route 1: Direct Sulfonylation A1 Aminopyridine A3 Reaction in Presence of Base A1->A3 A2 Sulfonyl Chloride A2->A3 A4 Pyridinyl Sulfonamide A3->A4

Caption: Workflow for Direct Sulfonylation of Aminopyridines.

G cluster_1 Route 3: Buchwald-Hartwig Amination Catalytic Cycle B1 Pd(0)L₂ Active Catalyst B2 Oxidative Addition B1->B2 + Py-X B5 Pd(II) Intermediate B2->B5 B3 Ligand Exchange (Amide Binding) B4 Reductive Elimination B3->B4 B4->B1 + Product Product Product (Py-NHSO₂Ar) B4->Product B5->B3 + ArSO₂NH⁻ PyX Halo-pyridine (Py-X) PyX->B2 ArSO2NH2 Sulfonamide ArSO2NH2->B3

Caption: Catalytic Cycle for Buchwald-Hartwig Amination.

References

Validation

Assessment of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide Selectivity: A Case of Undisclosed Public Data

A comprehensive search of publicly available scientific literature and databases reveals no specific biological target or selectivity profile for the compound N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. Therefor...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases reveals no specific biological target or selectivity profile for the compound N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide. Therefore, a direct comparison guide detailing its performance against other alternatives cannot be constructed at this time.

While the specific activity of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide remains uncharacterized in the public domain, the benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of biological targets. This guide provides a general overview of the common targets of benzenesulfonamide derivatives to offer a contextual framework for researchers, scientists, and drug development professionals.

The Benzenesulfonamide Scaffold: A Privileged Structure in Drug Discovery

The benzenesulfonamide moiety is a versatile structural motif present in a wide array of therapeutic agents. Its chemical properties allow for interactions with diverse protein families, leading to a broad spectrum of biological activities. The primary mechanism of action for many benzenesulfonamide-based drugs is enzyme inhibition, often through coordination with a metal ion in the enzyme's active site.

Common Biological Targets of Benzenesulfonamide Derivatives

The table below summarizes some of the most well-documented protein classes targeted by compounds containing the benzenesulfonamide scaffold.

Target ClassSpecific ExamplesTherapeutic Area
Carbonic Anhydrases CA-I, CA-II, CA-IX, CA-XIIGlaucoma, Epilepsy, Cancer
Kinases Receptor Tyrosine Kinases (e.g., VEGFR), Cyclin-Dependent Kinases (CDKs)Cancer, Inflammation
Proteases Matrix Metalloproteinases (MMPs)Cancer, Arthritis
Antimicrobial Targets Dihydropteroate Synthase (DHPS)Infectious Diseases
Ion Channels Transient Receptor Potential Vanilloid 4 (TRPV4)Acute Lung Injury
Lipoxygenases 12-Lipoxygenase (12-LOX)Inflammation, Thrombosis

Illustrative Example: Selectivity Profile of a Carbonic Anhydrase Inhibitor

To exemplify how a selectivity profile for a benzenesulfonamide derivative is typically presented, we can consider the well-studied class of carbonic anhydrase inhibitors. Acetazolamide, a clinically used benzenesulfonamide, demonstrates broad inhibition across various carbonic anhydrase (CA) isoforms. In contrast, extensive research has focused on developing isoform-selective inhibitors to minimize off-target effects.

Below is a hypothetical comparison table illustrating the kind of data that would be necessary to assess the selectivity of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide, were it identified as a CA inhibitor.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Ratio (hCA II / hCA IX)
Hypothetical Compound A 25015051030
Acetazolamide (Reference) 25012255.70.48

Note: The data in this table is for illustrative purposes only and does not represent actual experimental values for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide.

Experimental Protocols for Determining Selectivity

The determination of a compound's selectivity profile involves a series of robust biochemical and cellular assays. The general workflow for such an investigation is outlined below.

General Workflow for Kinase Inhibitor Selectivity Profiling

G cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 In Vivo Validation A Compound Synthesis and Purification B Primary Target Assay (e.g., Kinase Activity Assay) A->B Test Compound C Broad Kinome Screen (e.g., KINOMEscan®) B->C Active Compound D Cellular Assays (e.g., Western Blot for Downstream Target Phosphorylation) C->D Identify Off-Targets E Animal Model Studies D->E Cell-Active Compound

A generalized workflow for assessing the selectivity of a kinase inhibitor.

1. Primary Target Engagement Assay:

  • Objective: To determine the potency of the compound against its intended primary target.

  • Methodology: This typically involves an in vitro biochemical assay, such as a kinase activity assay using a purified enzyme. The half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ) is determined by measuring the enzyme's activity at various concentrations of the inhibitor.

2. Broad Panel Screening:

  • Objective: To assess the compound's activity against a wide range of related and unrelated targets to identify potential off-target effects.

  • Methodology: For kinase inhibitors, this often involves screening against a large panel of kinases (e.g., KINOMEscan®). This competition binding assay measures the ability of the compound to displace a ligand from the ATP-binding site of a large number of kinases, providing a quantitative measure of affinity (Kᵈ).

3. Cellular Assays:

  • Objective: To confirm target engagement and selectivity in a more physiologically relevant context.

  • Methodology: Western blotting can be used to measure the phosphorylation status of the primary target and key downstream signaling proteins in cells treated with the inhibitor. A selective inhibitor should modulate the phosphorylation of its intended target's substrates without affecting other signaling pathways at similar concentrations.

Signaling Pathway Visualization

Should N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide be identified as an inhibitor of a specific signaling pathway, a diagram illustrating its point of intervention would be crucial. For instance, if it were found to be a hypothetical inhibitor of a generic kinase cascade, the mechanism could be visualized as follows:

G A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Kinase 1 B->C Activates D Kinase 2 C->D Activates E Transcription Factor D->E Activates F Gene Expression E->F Promotes Inhibitor N-(5-Iodo-pyridin-2-YL)- 4-methyl-benzenesulfonamide Inhibitor->D Inhibits

Hypothetical inhibition of a signaling pathway by the compound of interest.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

Essential Safety and Handling Guide for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety and logistical information f...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide (CAS No. 209971-43-7). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral, Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation, Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1]

A comprehensive personal protective equipment (PPE) plan is mandatory for handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Respirator: NIOSH/MSHA or European Standard EN 149 approved respirator for dusts[2][3] - Eye/Face Protection: Chemical safety goggles and a face shield[1] - Hand Protection: Chemical-resistant gloves (e.g., Nitrile)[4] - Body Protection: Full-coverage lab coat or chemical-resistant suit[1]
Solution Preparation and Transfers - Eye/Face Protection: Chemical safety goggles[3] - Hand Protection: Chemical-resistant gloves (e.g., Nitrile)[4] - Body Protection: Full-coverage lab coat
Conducting Reactions and Work-up - Eye/Face Protection: Chemical safety goggles - Hand Protection: Chemical-resistant gloves (e.g., Nitrile) - Body Protection: Full-coverage lab coat
Spill Clean-up - Respirator: NIOSH/MSHA or European Standard EN 149 approved respirator for dusts[2][3] - Eye/Face Protection: Chemical safety goggles and a face shield - Hand Protection: Heavy-duty, chemical-resistant gloves - Body Protection: Chemical-resistant suit or apron over a lab coat

Operational and Disposal Plans

Detailed Experimental Protocol: Safe Handling Procedure
  • Preparation: Before handling, ensure that the work area, typically a certified chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.[2][3]

  • Donning PPE: Put on all required PPE as specified in the table above for the intended operation. Gloves should be inspected for any tears or perforations before use.[1]

  • Handling the Compound:

    • When handling the solid, avoid creating dust.[1] Use a chemical fume hood with proper ventilation.

    • For weighing, use a balance inside the fume hood or in a ventilated enclosure.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Properly remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.[1]

    • Wash hands thoroughly with soap and water after handling.[1]

Disposal Plan: Step-by-Step Guidance

As N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide is a halogenated organic compound, it requires specific disposal procedures.[5]

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated PPE) should be placed in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solid Waste".

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste".[5][6][7]

    • Do not mix halogenated waste with non-halogenated waste streams to prevent costly and complex disposal processes.[6][8]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide".[7]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials. Ensure the container is kept closed except when adding waste.[8]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide.

start Receive Chemical pre_use_checks Pre-Use Checks (Fume Hood, Eyewash) start->pre_use_checks don_ppe Don Appropriate PPE pre_use_checks->don_ppe handling Handling Operation (Weighing, Solution Prep, etc.) don_ppe->handling post_handling Post-Handling Procedures (Clean-up, Decontamination) handling->post_handling segregate_waste Segregate Waste (Halogenated Solid/Liquid) handling->segregate_waste post_handling->segregate_waste label_waste Label Waste Container segregate_waste->label_waste store_waste Store Waste Appropriately label_waste->store_waste professional_disposal Professional Disposal store_waste->professional_disposal end End of Process professional_disposal->end

Caption: Chemical Handling and Disposal Workflow.

References

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